molecular formula C10H9BrO B1276127 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one CAS No. 90772-52-4

4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B1276127
CAS No.: 90772-52-4
M. Wt: 225.08 g/mol
InChI Key: NEKRLSMUSWQION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one ( 90772-52-4) is a high-purity brominated indanone derivative supplied for advanced research and development applications. This compound, with the molecular formula C10H9BrO and a molecular weight of 225.08 , serves as a versatile synthetic intermediate and building block in organic and medicinal chemistry. Its structure features a bromine substituent at the 4-position and a methyl group at the 7-position of the indanone core, making it a valuable substrate for further functionalization via cross-coupling reactions and other synthetic transformations. Researchers utilize this and related bromo-indanone compounds as key precursors in the synthesis of complex molecular architectures, including the development of novel indenyl-thiazole and indenyl-formazan derivatives with potential anticancer properties . As a fine chemical with documented application in research settings, it is typically supplied as a powder and should be stored sealed in a dry environment at room temperature . This product is intended for laboratory research purposes only and is not classified as a drug, food additive, or cosmetic. This compound is offered "For Research Use Only (RUO)," and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-bromo-7-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKRLSMUSWQION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408331
Record name 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90772-52-4
Record name 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one, a valuable building block in medicinal chemistry and organic synthesis. This document includes key physicochemical data, spectroscopic information, a plausible synthetic pathway with a detailed experimental protocol, and an exploration of its potential reactivity and biological significance.

Core Chemical Properties

This compound is a substituted indanone derivative. The presence of a bromine atom and a methyl group on the aromatic ring, combined with the ketone functionality, makes it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
Molecular Formula C₁₀H₉BrO
Molecular Weight 225.08 g/mol [1]
CAS Number 90772-52-4[1]
Appearance Expected to be a solid
Purity Commercially available up to 97%[2]
XLogP3 2.7
Complexity 202[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While detailed spectra for this specific molecule are not publicly available, the expected spectral features can be predicted based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Expected Features
¹H NMR - Aromatic protons (singlet or doublet).- Methylene protons (triplets) adjacent to the carbonyl and aromatic ring.- Methyl protons (singlet).
¹³C NMR - Carbonyl carbon (~200 ppm).- Aromatic carbons (120-150 ppm).- Methylene carbons.- Methyl carbon.
FT-IR (cm⁻¹) - C=O stretch (ketone) ~1700-1720 cm⁻¹.- C-Br stretch.- Aromatic C-H and C=C stretches.- Aliphatic C-H stretches.
Mass Spectrometry - Molecular ion peak (M⁺) and isotopic pattern characteristic of a bromine-containing compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptually approached through a two-step process involving the formation of the indanone core followed by regioselective bromination. A plausible synthetic route is outlined below.

Logical Workflow for Synthesis

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Electrophilic Aromatic Bromination 3-(m-tolyl)propanoic_acid 3-(m-tolyl)propanoic acid Acyl_chloride 3-(m-tolyl)propanoyl chloride 3-(m-tolyl)propanoic_acid->Acyl_chloride Activation Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Acyl_chloride 7-methyl-indanone 7-methyl-2,3-dihydro-1H-inden-1-one Acyl_chloride->7-methyl-indanone Intramolecular Cyclization AlCl3 AlCl₃ (Lewis Acid) AlCl3->7-methyl-indanone Target_Molecule This compound 7-methyl-indanone->Target_Molecule Bromination NBS N-Bromosuccinimide (NBS) NBS->Target_Molecule

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 7-methyl-2,3-dihydro-1H-inden-1-one via Friedel-Crafts Acylation

  • Acid Chloride Formation: To a solution of 3-(m-tolyl)propanoic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM), slowly add thionyl chloride (1.2 equivalents) at 0 °C. Allow the reaction mixture to stir at room temperature for 2 hours or until the evolution of gas ceases. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-(m-tolyl)propanoyl chloride.

  • Intramolecular Friedel-Crafts Acylation: Dissolve the crude acyl chloride in dry DCM and cool the solution to 0 °C. Add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C. After the addition is complete, stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 7-methyl-2,3-dihydro-1H-inden-1-one.

Step 2: Synthesis of this compound

  • Bromination: Dissolve 7-methyl-2,3-dihydro-1H-inden-1-one (1 equivalent) in a suitable solvent like acetic acid or a chlorinated solvent. Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution. The reaction can be initiated by the addition of a catalytic amount of a radical initiator like AIBN if proceeding via a free-radical pathway, or an acid catalyst for electrophilic aromatic substitution. Stir the mixture at room temperature or gentle heating and monitor by TLC.

  • Work-up and Purification: Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the resulting crude product by recrystallization or column chromatography to obtain this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is largely dictated by the bromine substituent on the aromatic ring and the ketone functional group.

Key Reaction Pathways

G cluster_reactivity Chemical Transformations Start This compound Cross_Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Buchwald-Hartwig) Start->Cross_Coupling Nucleophilic_Substitution Nucleophilic Aromatic Substitution Start->Nucleophilic_Substitution Carbonyl_Chemistry Reactions at the Carbonyl Group (e.g., Reduction, Grignard Reaction) Start->Carbonyl_Chemistry Functionalized_Indanones Diverse Functionalized Indanone Derivatives Cross_Coupling->Functionalized_Indanones Nucleophilic_Substitution->Functionalized_Indanones Carbonyl_Chemistry->Functionalized_Indanones

Caption: Reactivity of this compound.

The bromine atom serves as a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. These reactions are fundamental in drug discovery for creating libraries of compounds for biological screening. The ketone group can undergo various transformations, including reduction to the corresponding alcohol, or reaction with Grignard reagents to introduce new carbon-carbon bonds.

Biological Significance

While specific biological activity data for this compound is not extensively documented, the indanone scaffold is a well-established pharmacophore present in numerous biologically active molecules. Substituted indanones have been reported to exhibit a wide range of pharmacological properties, including:

  • Anticancer Activity: Some indanone derivatives have shown potent cytotoxic effects against various cancer cell lines.[3]

  • Neuroprotective Effects: The indanone core is found in drugs developed for the treatment of neurodegenerative diseases like Alzheimer's disease.[3]

  • Anti-inflammatory Properties: Certain indanone derivatives have demonstrated anti-inflammatory activity.

The presence of the bromine atom on this compound makes it an attractive starting point for the synthesis of novel drug candidates within these therapeutic areas. Further research is warranted to explore the specific biological profile of this compound and its derivatives.

Safety and Handling

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Technical Guide: Physical Properties of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one. The information is compiled from various chemical data sources and is intended to support research and development activities.

Chemical Identity and Properties

This compound, with the CAS number 90772-52-4, is a halogenated derivative of 7-methyl-1-indanone.[1] Its chemical structure consists of a bicyclic system with a benzene ring fused to a five-membered ring containing a ketone group, with a bromine atom and a methyl group substituted on the aromatic ring.

The physical and computed properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₀H₉BrO[1][2]
Molecular Weight 225.08 g/mol [1]
CAS Number 90772-52-4[1]
IUPAC Name 4-bromo-7-methyl-2,3-dihydroinden-1-one[1]
Appearance Solid[3]
Melting Point 94-95 °C[4][5]
Boiling Point 330.9 ± 41.0 °C at 760 mmHg[2]
Solubility No experimental data available. Predicted to be poorly soluble in water.[2][6]
Purity Typically available at ≥97%[3]
InChI InChI=1S/C10H9BrO/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3[1]
SMILES CC1=C2C(=C(C=C1)Br)CCC2=O[1]
XLogP3 (Computed) 2.7[1]
Polar Surface Area (Computed) 17.1 Ų[1]
Complexity (Computed) 202[1]

Experimental Protocols

Representative Synthesis of a Bromo-Indanone Derivative: 4-Bromo-1-indanone

This protocol describes the synthesis of 4-Bromo-1-indanone from 3-(2-Bromophenyl)propanoic acid.[7]

Step 1: Acid Chloride Formation

  • Dissolve 3-(2-Bromophenyl)propanoic acid (1 equivalent) in 1,2-dichloroethane.

  • Add thionyl chloride (2.5 equivalents) to the solution.

  • Reflux the mixture for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude acid chloride.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Dissolve the residue from the previous step in methylene chloride.

  • Add the solution dropwise to a mechanically stirred suspension of anhydrous aluminum chloride (1.65 equivalents) in dichloromethane, maintaining the temperature below 27°C.

  • Stir the reaction mixture at room temperature for three hours.

Step 3: Work-up and Purification

  • Quench the reaction by pouring it into a container with ice.

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate.

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

  • Dry the resulting solid in a vacuum oven at 30°C to yield 4-bromo-1-indanone as an off-white solid.

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[7] Final purification of the target compound can be achieved by fast column chromatography.[7]

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of bromo-indanone compounds.

G cluster_synthesis Synthesis Workflow start Starting Material (e.g., 3-(2-Bromophenyl)propanoic acid) acid_chloride Acid Chloride Formation (Thionyl Chloride) start->acid_chloride cyclization Intramolecular Friedel-Crafts Cyclization (Aluminum Chloride) acid_chloride->cyclization workup Reaction Quenching and Extraction cyclization->workup purification Purification (Column Chromatography) workup->purification product Final Product (4-Bromo-1-indanone) purification->product

Caption: A representative workflow for the synthesis of a bromo-indanone.

G cluster_characterization Compound Characterization Workflow crude_product Crude Synthesized Product tlc_gcms Purity Assessment (TLC, GC-MS) crude_product->tlc_gcms nmr Structural Elucidation (1H & 13C NMR) tlc_gcms->nmr ms Molecular Weight Verification (Mass Spectrometry) nmr->ms mp Physical Property Determination (Melting Point) ms->mp final_data Verified Compound Data mp->final_data

Caption: A logical workflow for the characterization of a synthesized chemical compound.

References

An In-depth Technical Guide to 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one (CAS: 90772-52-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one, with the CAS number 90772-52-4, is a halogenated and methylated derivative of the indanone scaffold. Indanones are a class of bicyclic ketones that serve as crucial intermediates in the synthesis of a wide array of biologically active molecules and complex organic structures. The presence of a bromine atom and a methyl group on the aromatic ring, combined with the reactive ketone functionality, makes this compound a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to research and development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below. This data is essential for its identification, purification, and use in synthetic protocols.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 90772-52-4[1]
Molecular Formula C₁₀H₉BrO[1]
Molecular Weight 225.08 g/mol [1]
IUPAC Name This compound[1]
Synonyms 4-Bromo-7-methyl-1-indanone, 4(7)-Bromo-7(4)-methyl-1-indanone[2]
XLogP3 2.7[1]
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 0
Table 2: Spectroscopic Data
Spectroscopy Expected Peaks/Signals
¹H NMR Signals corresponding to aromatic protons, methylene protons of the five-membered ring, and the methyl group protons.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons (including those bonded to bromine and the methyl group), methylene carbons, and the methyl carbon.
IR Spectroscopy A strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.
Mass Spectrometry A molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor. A general and plausible synthetic route is outlined below, based on established methods for the preparation of substituted indanones.[4][5]

Proposed Synthesis Pathway

The most probable synthetic route involves the cyclization of 3-(2-bromo-5-methylphenyl)propanoic acid. This precursor can be prepared from commercially available starting materials. The intramolecular Friedel-Crafts reaction is typically promoted by a strong acid or a Lewis acid.

Synthesis_Pathway cluster_0 Step 1: Preparation of Precursor cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation Start 2-Bromo-5-methylaniline Intermediate1 3-(2-Bromo-5-methylphenyl)propanoic acid Start->Intermediate1 Multi-step synthesis Product This compound Intermediate1->Product Lewis Acid (e.g., AlCl₃) or Strong Acid (e.g., Polyphosphoric Acid)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on a well-established procedure for a similar transformation and serves as a starting point for the synthesis of the target compound.

Materials:

  • 3-(2-bromo-5-methylphenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(2-bromo-5-methylphenyl)propanoic acid in an excess of thionyl chloride. Heat the mixture to reflux for 2-3 hours. After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Friedel-Crafts Cyclization: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane. Cool the suspension in an ice bath. To this, add a solution of the crude acid chloride in anhydrous dichloromethane dropwise, maintaining the temperature below 10 °C.

  • Reaction and Quenching: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Work-up and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Experimental_Workflow Start Start: 3-(2-bromo-5-methylphenyl)propanoic acid Step1 React with Thionyl Chloride (Acid Chloride Formation) Start->Step1 Step2 Intramolecular Friedel-Crafts Cyclization (with AlCl₃ in DCM) Step1->Step2 Step3 Reaction Quenching (with Ice) Step2->Step3 Step4 Aqueous Work-up (Extraction and Washing) Step3->Step4 Step5 Drying and Concentration Step4->Step5 Step6 Purification (Column Chromatography or Recrystallization) Step5->Step6 End Final Product: this compound Step6->End

Caption: General experimental workflow for the synthesis of the target compound.

Biological Activity and Applications in Drug Discovery

While specific biological data for this compound is limited in publicly accessible literature, the indanone scaffold is a well-recognized pharmacophore present in numerous biologically active compounds. Derivatives of indanone have been reported to exhibit a wide range of activities, including anti-inflammatory, antiviral, and anticancer properties.[4]

The strategic placement of the bromo and methyl substituents on the aromatic ring of this compound provides handles for further chemical modifications, making it an attractive starting material for the synthesis of compound libraries for drug discovery screening. The bromine atom, in particular, can be readily utilized in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce diverse functionalities.

Potential as a Kinase Inhibitor Precursor

Substituted indanones are being explored as core structures for the development of protein kinase inhibitors.[3][6] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in various diseases, including cancer. The planar structure of the indanone ring system can serve as a scaffold to present functional groups that interact with the ATP-binding pocket of kinases. The development of a dihydroxy derivative of an indanone core has been pursued to create hydrogen bond interactions with the kinase hinge region, a key feature of many kinase inhibitors.[3][6]

The logical progression for utilizing this compound in this context would involve its functionalization to introduce kinase-binding motifs.

Logical_Relationship Core This compound (Core Scaffold) Functionalization Chemical Modification (e.g., Cross-coupling at Br, Derivatization of C=O) Core->Functionalization Library Library of Novel Compounds Functionalization->Library Screening High-Throughput Screening (e.g., Kinase Inhibition Assays) Library->Screening Hit Identification of 'Hit' Compounds Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Logical workflow for drug discovery using the target compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined structure and reactive functional groups allow for a wide range of chemical transformations, making it an ideal starting point for the synthesis of more complex molecules. While specific biological data for this compound is currently scarce, the established importance of the indanone scaffold in drug discovery suggests that it and its derivatives are promising candidates for future research and development, particularly in the design of novel kinase inhibitors and other therapeutic agents. Further investigation into its biological activity is warranted to fully elucidate its potential.

References

An In-depth Technical Guide to 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological significance of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data and actionable insights.

Molecular Structure and Properties

This compound is a halogenated derivative of 7-methyl-1-indanone. The core structure consists of a benzene ring fused to a five-membered cyclopentanone ring. The presence of a bromine atom and a methyl group on the aromatic ring, along with the ketone functional group, makes this molecule a versatile scaffold for chemical modifications and a candidate for biological activity studies.

Table 1: Physicochemical Properties of this compound [1][2][3]

PropertyValueSource
Molecular Formula C₁₀H₉BrOPubChem[1]
Molecular Weight 225.08 g/mol PubChem[1]
CAS Number 90772-52-4PubChem[1]
IUPAC Name 4-bromo-7-methyl-2,3-dihydroinden-1-onePubChem[1]
Appearance Solid (predicted)CymitQuimica[3]
Purity Typically ≥97%CymitQuimica[2][3]

While experimental spectroscopic data for this compound is not publicly available, data for structurally similar compounds can provide valuable insights for characterization.

Table 2: Predicted and Representative Spectroscopic Data

Spectroscopic TechniquePredicted/Representative Data
¹H NMR Aromatic protons, two methylene groups in the cyclopentanone ring, and a methyl group.
¹³C NMR Signals corresponding to the carbonyl carbon, aromatic carbons (some deshielded by bromine), methylene carbons, and the methyl carbon.
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the ketone, C-H stretches of aromatic and aliphatic groups, and C-Br stretch.
Mass Spectrometry A molecular ion peak (M+) and an M+2 peak of nearly equal intensity, characteristic of a monobrominated compound.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route could start from 3-(2-bromo-5-methylphenyl)propanoic acid. Intramolecular Friedel-Crafts acylation would yield the target molecule.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product 3-(2-bromo-5-methylphenyl)propanoic acid 3-(2-bromo-5-methylphenyl)propanoic acid Intramolecular Friedel-Crafts Acylation Intramolecular Friedel-Crafts Acylation 3-(2-bromo-5-methylphenyl)propanoic acid->Intramolecular Friedel-Crafts Acylation  Polyphosphoric acid (PPA) or AlCl₃, heat   This compound This compound Intramolecular Friedel-Crafts Acylation->this compound

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Friedel-Crafts Cyclization of a Phenylpropanoic Acid Derivative[4]

This protocol is adapted from the synthesis of 4-bromo-1-indanone and can serve as a starting point.

  • Acid Chloride Formation: Dissolve 3-(2-bromo-5-methylphenyl)propanoic acid in an excess of thionyl chloride. Reflux the mixture for 1-2 hours. Remove the excess thionyl chloride under reduced pressure.

  • Cyclization: Dissolve the resulting acid chloride in a suitable solvent (e.g., dichloromethane). Cool the solution in an ice bath. Add a Lewis acid, such as aluminum chloride (AlCl₃), portion-wise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

While no specific biological studies have been published for this compound, the indanone scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4]

Kinase Inhibitory Potential

Structurally related indanone derivatives have been investigated as inhibitors of various protein kinases.[5][6] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The planar structure of the indanone core is well-suited for fitting into the ATP-binding pocket of many kinases.

G Indanone_Derivative 4-Bromo-7-methyl- 2,3-dihydro-1H-inden-1-one (Potential Inhibitor) Block X Indanone_Derivative->Block Kinase Protein Kinase (e.g., CDK, GSK-3, MAPK) Phosphorylated_Substrate Phosphorylated Substrate (Leads to Cellular Response) Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Block->Kinase

Caption: General mechanism of kinase inhibition by a small molecule inhibitor.

Neuroprotective Effects

Indanone derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][7] The well-known Alzheimer's drug, Donepezil, features an indanone moiety. The proposed mechanisms of action include the inhibition of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[4]

G cluster_prevention Neurodegenerative Cascade cluster_intervention Therapeutic Intervention Enzyme_Activity Enzyme Activity (e.g., AChE, MAO-B) Neurotransmitter_Degradation Neurotransmitter Degradation Enzyme_Activity->Neurotransmitter_Degradation Neuronal_Damage Neuronal Damage Neurotransmitter_Degradation->Neuronal_Damage Indanone_Derivative 4-Bromo-7-methyl- 2,3-dihydro-1H-inden-1-one (Potential Inhibitor) Indanone_Derivative->Enzyme_Activity Inhibition

Caption: Potential neuroprotective mechanism of indanone derivatives.

Experimental Workflow for Biological Evaluation

For researchers interested in exploring the biological activities of this compound, a general experimental workflow is proposed below.

G Start Compound Synthesis and Purification Characterization Structural Characterization (NMR, MS, IR) Start->Characterization In_Vitro_Screening In Vitro Biological Screening (e.g., Kinase Panel, Enzyme Assays) Characterization->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Cell_Based_Assays Cell-Based Assays (Cytotoxicity, Pathway Modulation) Hit_Identification->Cell_Based_Assays Active Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Inactive Cell_Based_Assays->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

Caption: A generalized workflow for the biological evaluation of a novel compound.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its structural features, characteristic of the pharmacologically significant indanone class, suggest potential applications in kinase inhibition and neuroprotective agent development. This guide provides a foundational understanding of its chemical properties, a plausible synthetic approach, and a framework for its biological evaluation. Further experimental investigation is warranted to fully elucidate the therapeutic potential of this molecule.

References

Spectroscopic Profile of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the compound 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 90772-52-4). The information presented herein is intended to support research and development activities by offering detailed spectral analysis and the methodologies for data acquisition.

Chemical Structure and Properties

This compound is a substituted indanone derivative with the molecular formula C₁₀H₉BrO and a molecular weight of 225.08 g/mol .[1] Its structure consists of a dihydrindenone core with a bromine atom at the 4-position and a methyl group at the 7-position.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound. This data is crucial for the structural elucidation and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
Data not available in search results

Note: While PubChem indicates the availability of ¹H and ¹³C NMR spectra from Sigma-Aldrich and SpectraBase, the specific peak assignments and chemical shifts were not found in the provided search results.[1] For comparison, the related compound 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one in DMSO-d₆ exhibits proton signals for the dihydroindene moiety between δ 2.52 and 2.87 ppm and carbon signals for the carbonyl group at δ 201.62 ppm.[2]

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Table 3: Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Description
Data not available in search results

Note: PubChem indicates the availability of an ATR-IR spectrum from Aldrich.[1] The characteristic absorption for the carbonyl (C=O) group in a five-membered ring ketone is typically observed in the region of 1740-1760 cm⁻¹.

Table 4: Raman Spectral Data

Raman Shift (cm⁻¹)Description
Data not available in search results

Note: PubChem indicates the availability of a Raman spectrum.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Mass Spectrometry Data

m/zRelative Intensity (%)Fragment
Data not available in search results

Note: The predicted exact mass of this compound is 223.9837 g/mol .[1]

Experimental Protocols

Detailed experimental protocols are essential for the reproduction and verification of spectroscopic data. The following sections outline generalized procedures for the spectroscopic techniques mentioned.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: A precisely weighed sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Instrument Setup: The NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for ¹H and ¹³C NMR are utilized.

  • Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the internal standard.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Set Acquisition Parameters d->e f Acquire FID e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Reference to Internal Standard h->i j ¹H NMR Spectrum i->j k ¹³C NMR Spectrum i->k ATR_IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_process Data Processing a Initialize FTIR Spectrometer b Record Background Spectrum a->b c Place Sample on ATR Crystal b->c d Apply Pressure c->d e Acquire Sample Spectrum d->e f Ratio Sample to Background e->f g g f->g IR Spectrum

References

Technical Guide: ¹H NMR Spectrum of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Analysis of the ¹H NMR Spectrum of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

This technical guide is intended to provide a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the compound this compound. However, a thorough search of publicly available scientific databases and chemical supplier information did not yield specific quantitative data (chemical shifts, coupling constants, and multiplicities) for the ¹H NMR spectrum of this particular molecule. While the existence of such spectra is noted, for instance from commercial suppliers like Sigma-Aldrich, the detailed spectral parameters are not publicly disclosed.

In the absence of experimental data, this guide will provide a theoretical analysis based on established principles of NMR spectroscopy and data from analogous structures. This will serve as a predictive framework for researchers working with this molecule.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound. These predictions are based on the analysis of substituent effects on the indanone core and comparison with similar compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-57.5 - 7.7d8.0 - 8.5
H-67.2 - 7.4d8.0 - 8.5
H-2 (2H)3.0 - 3.2t6.0 - 7.0
H-3 (2H)2.6 - 2.8t6.0 - 7.0
-CH₃2.3 - 2.5s-

Note: These are estimated values and may differ from experimental results. The exact chemical shifts are dependent on the solvent and the concentration of the sample.

Structural and Signal Assignment

The logical relationship between the molecular structure of this compound and its predicted ¹H NMR signals is visualized in the diagram below. This illustrates the assignment of each proton to its expected signal in the spectrum.

G Predicted ¹H NMR Assignments for this compound cluster_mol Molecular Structure cluster_signals Predicted ¹H NMR Signals mol H5 H-5 ~7.5-7.7 ppm (d) mol->H5 Aromatic Proton H6 H-6 ~7.2-7.4 ppm (d) mol->H6 Aromatic Proton H2 H-2 ~3.0-3.2 ppm (t) mol->H2 Methylene Protons H3 H-3 ~2.6-2.8 ppm (t) mol->H3 Methylene Protons CH3 -CH₃ ~2.3-2.5 ppm (s) mol->CH3 Methyl Protons

In-Depth Technical Guide: 13C NMR Analysis of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one, a compound of interest in medicinal chemistry and materials science. This document outlines predicted 13C NMR spectral data, a detailed experimental protocol for data acquisition, and a logical workflow for spectral assignment.

Predicted 13C NMR Data

Due to the absence of publicly available experimental 13C NMR data for this compound, the following chemical shifts have been predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. Factors influencing the chemical shifts include the electron-withdrawing effect of the bromine atom and the carbonyl group, as well as the electron-donating effect of the methyl group.

The predicted 13C NMR chemical shifts are summarized in the table below. These values are calculated for a standard deuterated chloroform (CDCl₃) solvent.

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (Proton Coupled)Notes
C1 (C=O)~205Singlet (s)Carbonyl carbon, significantly deshielded.
C2 (-CH₂-)~36Triplet (t)Aliphatic methylene, adjacent to the carbonyl group.
C3 (-CH₂-)~25Triplet (t)Aliphatic methylene, adjacent to the aromatic ring.
C3a (Ar-C)~152Singlet (s)Quaternary aromatic carbon, deshielded by the carbonyl group.
C4 (Ar-C-Br)~120Singlet (s)Aromatic carbon bonded to bromine, deshielded by the halogen.
C5 (Ar-CH)~138Doublet (d)Aromatic methine.
C6 (Ar-CH)~126Doublet (d)Aromatic methine.
C7 (Ar-C-CH₃)~145Singlet (s)Aromatic carbon bonded to the methyl group.
C7a (Ar-C)~135Singlet (s)Quaternary aromatic carbon.
-CH₃~21Quartet (q)Methyl carbon.

Molecular Structure and Atom Numbering

The logical relationship for the assignment of carbon atoms in this compound is illustrated below.

Caption: Molecular structure and numbering of this compound.

Experimental Protocol for 13C NMR Analysis

This section provides a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent. Other deuterated solvents such as DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.

  • Concentration: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal resolution.

  • Probe: A standard broadband or dual-channel probe.

  • Temperature: Standard probe temperature (e.g., 298 K).

3. Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.[1]

  • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR.[2] A starting point of 1024 scans is reasonable, and this can be adjusted based on the sample concentration and desired signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) should be sufficient to cover all expected carbon signals.

4. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the solvent residual peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

Workflow for Spectral Assignment

The following workflow outlines the logical steps for assigning the peaks in the acquired 13C NMR spectrum to the corresponding carbon atoms in the molecule.

G A Acquire Proton-Decoupled 13C NMR Spectrum B Acquire DEPT-135 and/or DEPT-90 Spectra A->B C Identify Quaternary Carbons (C, C=O, C-Br, C-CH3) B->C D Identify CH, CH2, and CH3 Groups B->D E Assign Carbonyl Carbon (~205 ppm) C->E F Assign Aromatic Carbons (120-155 ppm) C->F G Assign Aliphatic Carbons (20-40 ppm) D->G H Assign Methyl Carbon (~21 ppm) D->H I Utilize 2D NMR (HSQC, HMBC) for Unambiguous Assignments E->I Optional, for confirmation J Final Spectral Assignment E->J F->I Optional, for confirmation F->J G->I Optional, for confirmation G->J H->I Optional, for confirmation H->J I->J

Caption: Workflow for the assignment of 13C NMR signals.

Explanation of the Workflow:

  • Acquire 1D Spectra: Obtain a standard proton-decoupled 13C NMR spectrum and Distortionless Enhancement by Polarization Transfer (DEPT) spectra. DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. DEPT-90 will only show CH signals.[3]

  • Identify Carbon Types: By comparing the proton-decoupled and DEPT spectra, differentiate between quaternary (absent in DEPT), CH, CH₂, and CH₃ carbons.

  • Assign Key Resonances: The carbonyl carbon (C1) will be the most downfield signal. The methyl carbon will be the most upfield signal.

  • Assign Aromatic and Aliphatic Regions: The signals in the approximate ranges of 120-155 ppm and 20-40 ppm can be assigned to the aromatic and aliphatic carbons, respectively.

  • Utilize 2D NMR (Optional): For unambiguous assignment, especially of the closely spaced aromatic signals, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed. HSQC correlates carbons with their directly attached protons, while HMBC shows correlations between carbons and protons over two to three bonds.[4]

  • Final Assignment: Combine all the information from the 1D and 2D NMR experiments to finalize the assignment of all carbon signals.

References

Unlocking the Therapeutic Potential of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indanone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This technical guide focuses on the specific subclass of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one derivatives, outlining their synthetic accessibility and potential for therapeutic development. While specific biological activity data for this particular substituted indanone series is not extensively available in public literature, this document serves as a comprehensive resource based on the activities of the broader indanone class. It provides hypothetical, yet detailed, experimental protocols and workflows to guide researchers in the biological evaluation of these promising compounds.

Introduction to the this compound Scaffold

The this compound molecule is a bicyclic compound featuring a benzene ring fused to a cyclopentanone ring. The strategic placement of a bromine atom at the 4-position and a methyl group at the 7-position provides a unique chemical entity with significant potential for further synthetic modification and biological activity. The bromine atom, a halogen, can participate in halogen bonding and serves as a versatile synthetic handle for cross-coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR). The methyl group can influence the molecule's lipophilicity and steric interactions with biological targets.

Potential Biological Activities of Indanone Derivatives

Extensive research on the broader class of 1-indanone derivatives has revealed a wide array of biological activities.[1] These findings suggest promising avenues for the investigation of 4-Bromo-7-methyl-1-indanone derivatives. A summary of these potential activities is presented below.

Biological ActivityTherapeutic AreaKey Findings on Indanone Derivatives
Anticancer OncologyDerivatives have shown cytotoxicity against various cancer cell lines. Some act as inhibitors of tubulin polymerization.[1][2]
Anti-inflammatory ImmunologyCertain indanone analogs exhibit potent anti-inflammatory properties, with some showing stronger inhibition of paw edema than standard drugs like indomethacin.[1]
Antimicrobial Infectious DiseasesAntibacterial and antifungal activities have been reported for various substituted indanones.[1]
Antiviral VirologyThe indanone scaffold has been identified in compounds with antiviral properties.[1]
Neuroprotective NeurologyIndanone derivatives are foundational to drugs used in the treatment of Alzheimer's disease.[1]

Methodologies for Biological Evaluation: A Proposed Workflow

For researchers embarking on the biological characterization of novel this compound derivatives, a structured screening cascade is essential. The following sections detail hypothetical experimental protocols for preliminary in vitro evaluation.

General Synthesis Outline

The synthesis of 4-Bromo-7-methyl-1-indanone derivatives can be achieved through established organic chemistry reactions. A common approach involves the intramolecular Friedel-Crafts acylation of a suitably substituted 3-arylpropionic acid.[3] The bromine and methyl groups can either be present on the starting material or introduced at a later stage through regioselective reactions.

G start Substituted 3-Arylpropionic Acid step1 Intramolecular Friedel-Crafts Acylation start->step1 core 4-Bromo-7-methyl- 2,3-dihydro-1H-inden-1-one (Core Scaffold) step1->core step2 Functional Group Modification (e.g., Suzuki Coupling) core->step2 derivatives Library of Derivatives step2->derivatives G cluster_0 In Vitro Screening cluster_1 Mechanism of Action start Synthesized Derivatives mtt MTT/MTS Assay (Cytotoxicity Screening) start->mtt ic50 IC50 Determination (Potency) mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis tubulin Tubulin Polymerization Assay ic50->tubulin kinase Kinase Inhibition Panel ic50->kinase cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle G compound Indanone Derivative (e.g., 12d) tubulin Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubules Microtubules compound->microtubules Inhibition of Polymerization mitosis Mitosis compound->mitosis Disruption tubulin->microtubules Polymerization microtubules->mitosis g2m G2/M Phase Arrest mitosis->g2m apoptosis Apoptosis g2m->apoptosis

References

The 1-Indanone Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Substituted 1-Indanone Compounds

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds with diverse biological activities is a cornerstone of innovation. Among these, the 1-indanone framework has emerged as a "privileged structure," demonstrating a remarkable capacity for interaction with a wide array of biological targets. This technical guide provides a comprehensive overview of the discovery and history of substituted 1-indanone compounds, detailing their synthesis, mechanisms of action, and therapeutic potential, supported by experimental protocols and quantitative data.

A Historical Perspective: From Chemical Curiosity to Clinical Success

The story of substituted 1-indanones in medicinal chemistry is intrinsically linked to the development of treatments for neurodegenerative diseases. The 1-indanone structure, a bicyclic aromatic ketone, has been known for over a century, with initial synthetic methods dating back to the early 1920s.[1] However, its therapeutic potential remained largely untapped until the late 20th century.

A pivotal moment in the history of 1-indanone compounds was the discovery and development of Donepezil . Research leading to Donepezil began in 1983 at Eisai Co., Ltd.[2] The primary goal was to develop a potent and selective acetylcholinesterase (AChE) inhibitor to address the cholinergic deficit observed in Alzheimer's disease patients.[3] This research culminated in the synthesis of Donepezil, a substituted 1-indanone derivative, which received FDA approval in 1996.[2] The success of Donepezil spurred a significant wave of research into other substituted 1-indanones, revealing a broad spectrum of biological activities.

Therapeutic Landscape of 1-Indanone Derivatives

Beyond their celebrated role in managing Alzheimer's disease, substituted 1-indanone derivatives have demonstrated a remarkable range of pharmacological effects, including:

  • Neuroprotective and Cognitive-Enhancing Effects: Primarily through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which increases acetylcholine levels in the brain.[4][5] Some derivatives also exhibit inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease.[6][7]

  • Anti-inflammatory and Analgesic Properties: Certain 1-indanone derivatives have shown potent anti-inflammatory effects, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).[8]

  • Anticancer Activity: A growing body of evidence highlights the potential of 1-indanone derivatives as anticancer agents. They have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including colon, breast, and leukemia.[8][9][10]

  • Antimicrobial and Antiviral Activities: The 1-indanone scaffold has also been explored for its potential in combating infectious diseases.[8]

Quantitative Data Summary

The following tables summarize the biological activities of representative substituted 1-indanone compounds, providing a comparative overview of their potency.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity

Compound IDSubstitution PatternTargetIC50 (µM)Reference
Donepezil5,6-dimethoxy-2-[(1-benzyl-4-piperidyl)methyl]AChE~0.014
Compound 9Varied benzylidene and piperidine moietiesAChE0.0148[1][8]
Compound 14Varied benzylidene and piperidine moietiesAChE0.0186[1][8]
Compound 5cmeta-substituted aminopropoxy benzylideneAChE0.12
Compound 7bpara-substituted aminopropoxy benzylideneBChE0.04
Compound 7hIndanone-carbamate hybridAChE1.2
Compound 7hIndanone-carbamate hybridBChE0.3[4]

Table 2: Monoamine Oxidase (MAO-A and MAO-B) Inhibitory Activity

Compound ClassSubstitution PatternTargetIC50 (µM)Reference
2-Benzylidene-1-indanonesVaried substitutions on benzylidene ringMAO-B< 2.74 (many < 0.1)[7]
Compound 5g5-hydroxy on indanone, varied on benzylideneMAO-A0.131[7]
C6-substituted indanonesVaried C6 substituentsMAO-B0.001 - 0.030[6]

Table 3: In Vitro Anticancer Activity

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
ITH-6Thiazolyl HydrazoneHT-29 (Colon)0.44[9][10]
ITH-6Thiazolyl HydrazoneCOLO 205 (Colon)0.98[9][10]
ITH-6Thiazolyl HydrazoneKM 12 (Colon)0.41[9][10]
Compound 9j2-Benzylidene-1-indanoneMCF-7 (Breast)0.01[9]
Compound 9j2-Benzylidene-1-indanoneHCT-116 (Colon)0.088[9]
Compound 9j2-Benzylidene-1-indanoneTHP-1 (Leukemia)0.12[9]
Compound 9j2-Benzylidene-1-indanoneA549 (Lung)0.21[9]
Indanone 1Gallic Acid-basedEhrlich Ascites Carcinoma (in vivo)54.3% tumor growth inhibition at 50 mg/kg[11]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of substituted 1-indanones stem from their ability to modulate various cellular signaling pathways.

Acetylcholinesterase Inhibition Pathway

The primary mechanism for the cognitive-enhancing effects of compounds like Donepezil is the inhibition of acetylcholinesterase (AChE) in the synaptic cleft. This leads to an increase in the concentration and duration of action of the neurotransmitter acetylcholine.

AChE_Inhibition ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Choline_Acetate Choline + Acetate AChE->Choline_Acetate Indanone Substituted 1-Indanone Indanone->AChE Inhibition Signal Signal Transmission Postsynaptic->Signal

AChE Inhibition by 1-Indanone Derivatives
Neuroprotective Signaling Pathways of Donepezil

Beyond AChE inhibition, Donepezil exerts neuroprotective effects through multiple pathways, including the modulation of inflammatory responses and the reduction of amyloid-beta (Aβ) toxicity.[12][13]

Donepezil_Neuroprotection Abeta Amyloid-beta (Aβ) Toxicity Microglia Microglia Activation Abeta->Microglia NFkB_MAPK NF-κB & MAPK Signaling Microglia->NFkB_MAPK Inflammation Neuroinflammation & Cytokine Release NFkB_MAPK->Inflammation Apoptosis Neuronal Apoptosis Inflammation->Apoptosis Donepezil Donepezil Donepezil->Abeta Reduces Toxicity Donepezil->Microglia Inhibits Donepezil->NFkB_MAPK Inhibits

Neuroprotective Pathways of Donepezil
Anticancer Mechanism via NF-κB Pathway Inhibition

Certain 1-indanone derivatives, such as the thiazolyl hydrazone derivative ITH-6, have been shown to exert their anticancer effects by inhibiting the NF-κB signaling pathway, which plays a crucial role in cancer cell proliferation and survival.[9][10]

NFkB_Inhibition_Anticancer cluster_cytoplasm Cytoplasm Stimuli Carcinogenic Stimuli IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene Target Gene Expression (Proliferation, Anti-apoptosis) Nucleus->Gene Indanone 1-Indanone Derivative (e.g., ITH-6) Indanone->NFkB Inhibits Translocation

Anticancer Effect via NF-κB Inhibition

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of substituted 1-indanone compounds are crucial for reproducible research.

Synthesis of 1-Indanones via Intramolecular Friedel-Crafts Acylation

This is a classical and robust method for constructing the 1-indanone core.[2][3]

Materials:

  • 3-Arylpropionic acid or 3-Arylpropionyl chloride

  • Lewis acid (e.g., AlCl₃) or Brønsted acid (e.g., polyphosphoric acid, H₂SO₄)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Standard glassware for organic synthesis

  • Ice bath

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure (using 3-Arylpropionyl Chloride):

  • Preparation of Acyl Chloride: In a round-bottom flask, dissolve the 3-arylpropionic acid (1.0 eq) in an anhydrous solvent like dichloromethane. Add a catalytic amount of DMF. Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) at 0 °C. Stir the mixture at room temperature until the reaction is complete (monitored by the cessation of gas evolution). Remove the excess thionyl chloride and solvent under reduced pressure.

  • Cyclization: Dissolve the crude 3-arylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere. Cool the solution to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (1.1-1.5 eq) portion-wise. Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Work-up and Purification: Once the reaction is complete (monitored by TLC), carefully pour the mixture onto crushed ice and add dilute HCl. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Friedel_Crafts_Workflow Start 3-Arylpropionic Acid AcylChloride Acyl Chloride Formation (SOCl₂ or (COCl)₂) Start->AcylChloride Cyclization Intramolecular Friedel-Crafts (AlCl₃, 0°C to RT) AcylChloride->Cyclization Workup Aqueous Work-up & Extraction Cyclization->Workup Purification Column Chromatography Workup->Purification Product 1-Indanone Purification->Product

Friedel-Crafts Synthesis Workflow
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[4][14]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (substituted 1-indanones)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate (ATCI) solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Anticancer Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential anticancer compounds.[9][15]

Materials:

  • Cancer cell lines (e.g., HT-29, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (substituted 1-indanones)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the control.

  • The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Conclusion

The substituted 1-indanone scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. From the well-established clinical success of Donepezil in Alzheimer's disease to the promising preclinical data in cancer and inflammatory disorders, the 1-indanone core continues to be a focal point of medicinal chemistry research. The synthetic accessibility and the potential for diverse functionalization make it an attractive framework for the development of next-generation drugs targeting a wide range of diseases. This technical guide provides a foundational understanding for researchers to explore and expand upon the rich chemistry and biology of this privileged structure.

References

An In-depth Technical Guide to 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one, a brominated indanone derivative of interest to researchers, scientists, and professionals in drug development. The guide covers its chemical synonyms, physicochemical properties, a probable synthetic route based on related compounds, and the broader biological significance of the indanone scaffold.

Chemical Identity and Synonyms

This compound is a substituted indanone, a class of compounds recognized for its utility as a versatile scaffold in medicinal chemistry.[1][2] A comprehensive list of its synonyms and identifiers has been compiled to facilitate literature and database searches.

Identifier Type Identifier
IUPAC Name 4-bromo-7-methyl-2,3-dihydroinden-1-one[3]
CAS Number 90772-52-4[3]
PubChem CID 5101815[3]
Molecular Formula C₁₀H₉BrO[3]
Molecular Weight 225.08 g/mol [3]
InChI InChI=1S/C10H9BrO/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3[3]
InChIKey NEKRLSMUSWQION-UHFFFAOYSA-N[3]
SMILES CC1=C2C(=C(C=C1)Br)CCC2=O[3]
Depositor-Supplied Synonyms 4-Bromo-7-methyl-1-indanone, 4-bromo-7-methyl-indan-1-one, 4-bromo-7-methylindanone, 4(7)-BROMO-7(4)-METHYL-1-INDANONE 65, MFCD17018679, AKOS015842456, CS-0101678, EN300-7404087[3][4]

Physicochemical and Computed Properties

Detailed experimental data for this compound is limited in publicly available literature. The following table summarizes its basic properties and computed data from established chemical databases. For comparative purposes, the melting point of a structurally similar compound, 4-bromo-7-methoxy-1-indanone, is provided.

Property Value Source
Molecular Formula C₁₀H₉BrOPubChem[3]
Molecular Weight 225.08 g/mol PubChem[3]
Appearance Solid (predicted)CymitQuimica[4]
Purity 97%CymitQuimica[4]
XLogP3 2.7PubChem (Computed)[3]
Hydrogen Bond Donor Count 0PubChem (Computed)[3]
Hydrogen Bond Acceptor Count 1PubChem (Computed)[3]
Rotatable Bond Count 0PubChem (Computed)[3]
Exact Mass 223.98368 DaPubChem (Computed)[3]
Topological Polar Surface Area 17.1 ŲPubChem (Computed)[3]
Heavy Atom Count 12PubChem (Computed)[3]
Melting Point of 4-Bromo-7-methoxy-1-indanone 134-138 °CSigma-Aldrich[5]

Synthesis and Experimental Protocols

While a specific synthetic protocol for this compound is not detailed in the surveyed literature, the synthesis of closely related indanones is well-documented. The most common and established method is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid or its acid chloride derivative.

General Protocol for the Synthesis of 4-Bromo-1-indanone (Analogous Procedure)

This protocol describes the synthesis of the parent compound, 4-bromo-1-indanone, and serves as a likely blueprint for the synthesis of its 7-methyl derivative. The procedure involves two main steps: the conversion of the carboxylic acid to its more reactive acid chloride, followed by an intramolecular Friedel-Crafts cyclization.

Step 1: Formation of 3-(2-Bromophenyl)propanoyl chloride

3-(2-Bromophenyl)propanoic acid is dissolved in a suitable solvent such as 1,2-dichloroethane. Thionyl chloride is added, and the mixture is refluxed for several hours. After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.[6]

Step 2: Intramolecular Friedel-Crafts Acylation

The crude 3-(2-bromophenyl)propanoyl chloride is dissolved in a dry, inert solvent like dichloromethane. This solution is then added dropwise to a stirred suspension of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), in dichloromethane at a controlled temperature (e.g., below 27°C). The reaction mixture is stirred for several hours at room temperature.[6]

Work-up and Purification

The reaction is quenched by carefully pouring the mixture into ice water. The aqueous and organic layers are separated, and the aqueous layer is extracted multiple times with dichloromethane. The combined organic extracts are washed with brine and a saturated solution of sodium bicarbonate, then dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography to afford 4-bromo-1-indanone as a solid.[6]

G cluster_start Starting Material cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation 3-(2-Bromo-5-methylphenyl)propanoic acid 3-(2-Bromo-5-methylphenyl)propanoic acid Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) 3-(2-Bromo-5-methylphenyl)propanoic acid->Thionyl Chloride (SOCl2) Reacts with Reflux Reflux Thionyl Chloride (SOCl2)->Reflux 3-(2-Bromo-5-methylphenyl)propanoyl chloride 3-(2-Bromo-5-methylphenyl)propanoyl chloride Reflux->3-(2-Bromo-5-methylphenyl)propanoyl chloride Yields Aluminum Chloride (AlCl3) Aluminum Chloride (AlCl3) 3-(2-Bromo-5-methylphenyl)propanoyl chloride->Aluminum Chloride (AlCl3) Reacts with Dichloromethane (DCM) Dichloromethane (DCM) Aluminum Chloride (AlCl3)->Dichloromethane (DCM) This compound This compound Dichloromethane (DCM)->this compound Yields

Caption: Plausible synthetic workflow for this compound.

Biological and Pharmacological Context

While specific biological data for this compound is not available in the current literature, the indanone scaffold is a well-established pharmacophore in drug discovery. Derivatives of indanone have been investigated for a wide range of therapeutic applications, particularly in the fields of neurodegenerative diseases and oncology.

Role in Neurodegenerative Disorders

The indanone core is a key structural feature of several compounds developed for the treatment of neurodegenerative diseases. Notably, Donepezil, a leading therapeutic for Alzheimer's disease, is an indanone derivative that functions as an acetylcholinesterase (AChE) inhibitor. Furthermore, various indanone derivatives have shown potential in modulating the activity of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the pathophysiology of several neurological disorders. Inhibition of these enzymes can increase the levels of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[7]

Potential in Oncology

The indanone scaffold has also been explored for the development of anticancer agents. Its rigid structure and the possibility for diverse functionalization make it an attractive starting point for designing molecules that can interact with various biological targets involved in cancer progression.

The presence of a bromine atom on the aromatic ring of this compound makes it a valuable intermediate for further chemical modifications through cross-coupling reactions, such as Suzuki or Heck couplings. This allows for the synthesis of a library of derivatives that can be screened for various biological activities.

G cluster_therapeutic_areas Potential Therapeutic Areas cluster_molecular_targets Potential Molecular Targets Indanone Scaffold Indanone Scaffold Neurodegenerative Diseases Neurodegenerative Diseases Indanone Scaffold->Neurodegenerative Diseases Oncology Oncology Indanone Scaffold->Oncology Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Neurodegenerative Diseases->Acetylcholinesterase (AChE) Monoamine Oxidases (MAO) Monoamine Oxidases (MAO) Neurodegenerative Diseases->Monoamine Oxidases (MAO) Other Kinases and Enzymes Other Kinases and Enzymes Oncology->Other Kinases and Enzymes

Caption: Potential therapeutic applications and molecular targets of the indanone scaffold.

References

An In-depth Technical Guide to 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one: Safety, Handling, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one. While specific biological activity data for this compound is not extensively documented in publicly available literature, this guide also explores the known therapeutic potential of the broader class of substituted indanones, providing a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a halogenated derivative of methyl-indanone. The following table summarizes its key chemical and physical properties.[1][2]

PropertyValue
Chemical Formula C₁₀H₉BrO
Molecular Weight 225.08 g/mol [1]
CAS Number 90772-52-4[1]
Appearance Solid (form may vary)
Purity Typically available at ≥97%

Safety and Handling

2.1. Hazard Identification

This compound is classified as hazardous and should be handled with appropriate caution. The following hazard statements (H-statements) and precautionary statements (P-statements) are associated with this compound[2]:

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

2.2. Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use the following personal protective equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.

2.3. Storage and Disposal

Proper storage and disposal are crucial for laboratory safety.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.

  • Disposal: Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.

Experimental Protocols

3.1. Synthesis of a Bromo-Indanone Derivative

Materials:

  • 3-(2-bromophenyl)propanoic acid

  • Thionyl chloride

  • 1,2-dichloroethane

  • Anhydrous aluminum chloride

  • Dichloromethane

  • Saturated brine solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Acid Chloride Formation: Dissolve 3-(2-bromophenyl)propanoic acid in 1,2-dichloroethane. Add thionyl chloride and reflux the mixture. After the reaction is complete, cool to room temperature and concentrate under reduced pressure.

  • Intramolecular Friedel-Crafts Acylation: Dissolve the resulting residue in dichloromethane. In a separate flask, prepare a suspension of anhydrous aluminum chloride in dichloromethane. Slowly add the acid chloride solution to the aluminum chloride suspension, maintaining a controlled temperature.

  • Reaction Quenching and Extraction: Stir the reaction mixture at room temperature. Quench the reaction by carefully pouring it into ice. Extract the aqueous mixture with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate solutions. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure to obtain the crude product. The final compound can be further purified by recrystallization or column chromatography.

The following diagram illustrates a general workflow for the synthesis and purification of a bromo-indanone derivative.

G General Workflow for Bromo-Indanone Synthesis cluster_synthesis Synthesis cluster_workup Workup & Purification start Starting Material (e.g., 3-(2-bromophenyl)propanoic acid) reflux Reaction with Thionyl Chloride (Acid Chloride Formation) start->reflux 1,2-dichloroethane fc_reaction Intramolecular Friedel-Crafts Acylation (with AlCl3) reflux->fc_reaction Dichloromethane quench Reaction Quenching (Ice Water) fc_reaction->quench extraction Extraction (Dichloromethane) quench->extraction washing Washing (Brine, NaHCO3) extraction->washing drying Drying (Na2SO4) washing->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (Recrystallization or Chromatography) concentration->purification final_product Final Product (Bromo-Indanone Derivative) purification->final_product

Caption: General workflow for the synthesis and purification of a bromo-indanone derivative.

Biological Activity and Potential Applications

There is currently a lack of specific biological activity data for this compound in the public domain. However, the indanone scaffold is a recognized pharmacophore present in various biologically active molecules.[4] Research into substituted indanones has revealed their potential in several therapeutic areas:

  • Enzyme Inhibition: Certain indanone derivatives have been investigated for their ability to inhibit various enzymes.[5]

  • Neurological Disorders and Oncology: The structural rigidity and reactive sites of bromo-indanones make them valuable intermediates in the synthesis of compound libraries for screening against targets in neurological disorders and cancer.[6]

  • Immunomodulation: 4-Bromo-1-indanone has been used in research related to immunomodulators, specifically in the synthesis of S1P1 receptor agonists.[7]

The following diagram illustrates the potential logical relationship of bromo-indanones as intermediates in the drug discovery process.

G Role of Bromo-Indanones in Drug Discovery A Bromo-Indanone Core (e.g., this compound) B Chemical Modification (e.g., Suzuki Coupling, Nucleophilic Substitution) A->B C Library of Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Potential Therapeutic Areas F->G H Oncology G->H I Neurological Disorders G->I J Immunomodulation G->J

Caption: Logical flow of bromo-indanones as intermediates in drug discovery.

Conclusion

This compound is a valuable chemical intermediate with potential applications in drug discovery and organic synthesis. Due to its hazardous nature, strict adherence to safety and handling protocols is essential. While its specific biological profile remains to be fully elucidated, the broader class of indanone derivatives shows promise in various therapeutic fields. Further research into the biological activity of this specific compound is warranted to uncover its full potential.

References

Methodological & Application

Synthesis Protocol for 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one, a valuable intermediate in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, 3-(2-bromo-5-methylphenyl)propanoic acid, followed by an intramolecular Friedel-Crafts cyclization.

Chemical Properties and Data

Quantitative data for the key compounds in this synthesis are summarized below for easy reference and comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormPurity (%)
2-Bromo-1-iodo-4-methylbenzeneC₇H₆BrI312.93->97
trans-3-(2-Bromo-5-methylphenyl)acrylic acidC₁₀H₉BrO₂241.08--
3-(2-Bromo-5-methylphenyl)propanoic acidC₁₀H₁₁BrO₂243.10->98
This compoundC₁₀H₉BrO225.08Solid>97[1]

Experimental Protocols

This section details the methodologies for the synthesis of the precursor and the final product.

Step 1: Synthesis of 3-(2-Bromo-5-methylphenyl)propanoic acid

This precursor is synthesized via a two-reaction sequence starting from 2-bromo-1-iodo-4-methylbenzene: a Heck reaction with acrylic acid followed by reduction of the resulting cinnamic acid derivative.

Part A: Heck Reaction for trans-3-(2-Bromo-5-methylphenyl)acrylic acid

This procedure is adapted from established Heck reaction protocols.[2][3]

Materials:

  • 2-Bromo-1-iodo-4-methylbenzene

  • Acrylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (NEt₃)

  • Acetonitrile (MeCN)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-iodo-4-methylbenzene (1.0 eq) in acetonitrile.

  • To this solution, add acrylic acid (1.2 eq), triethylamine (2.5 eq), and palladium(II) acetate (0.02 eq).

  • Heat the reaction mixture to 80°C and stir for 12-16 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to yield trans-3-(2-bromo-5-methylphenyl)acrylic acid.

Part B: Reduction to 3-(2-Bromo-5-methylphenyl)propanoic acid

Materials:

  • trans-3-(2-Bromo-5-methylphenyl)acrylic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the trans-3-(2-bromo-5-methylphenyl)acrylic acid (1.0 eq) in methanol in a hydrogenation vessel.

  • Add 10% Pd/C catalyst (5-10 mol%).

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).

  • Stir the mixture vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 3-(2-bromo-5-methylphenyl)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

This protocol is adapted from a general procedure for the synthesis of 4-bromo-1-indanone.[2] Two effective methods for the cyclization are presented below.

Method A: Using Thionyl Chloride and Aluminum Chloride

Materials:

  • 3-(2-Bromo-5-methylphenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • 1,2-Dichloroethane

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Saturated brine

Procedure:

  • Dissolve 3-(2-bromo-5-methylphenyl)propanoic acid (1.0 eq) in 1,2-dichloroethane.

  • Add thionyl chloride (2.5 eq) and reflux the mixture for 2-4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude acid chloride.

  • In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.65 eq) in dichloromethane under an inert atmosphere.

  • Dissolve the crude acid chloride in dichloromethane and add it dropwise to the AlCl₃ suspension, maintaining the temperature below 27°C.[2]

  • Stir the reaction mixture at room temperature for 3 hours.[2]

  • Carefully quench the reaction by pouring it into a mixture of ice and water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

Method B: Using Trifluoromethanesulfonic Acid

Materials:

  • 3-(2-Bromo-5-methylphenyl)propanoic acid

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous dichloromethane (DCM)

  • Ice water

Procedure:

  • In a pressure tube, dissolve 3-(2-bromo-5-methylphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C and slowly add trifluoromethanesulfonic acid (3.0 eq) dropwise.[2]

  • Seal the pressure tube and heat the reaction mixture to 80°C in an oil bath.[2]

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate this compound.

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process.

Synthesis_Workflow Start 2-Bromo-1-iodo-4-methylbenzene Heck Heck Reaction (Acrylic Acid, Pd(OAc)₂, NEt₃) Start->Heck Step 1a CinnamicAcid trans-3-(2-Bromo-5-methylphenyl)acrylic acid Heck->CinnamicAcid Reduction Reduction (H₂, Pd/C) CinnamicAcid->Reduction Step 1b PropanoicAcid 3-(2-Bromo-5-methylphenyl)propanoic acid Reduction->PropanoicAcid Cyclization Intramolecular Friedel-Crafts Cyclization (e.g., SOCl₂/AlCl₃) PropanoicAcid->Cyclization Step 2 FinalProduct This compound Cyclization->FinalProduct

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-indanone structural motif is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials.[1][2] Its derivatives have shown promise in the development of therapeutic agents, including those for neurodegenerative diseases like Alzheimer's.[1][3] The intramolecular Friedel-Crafts acylation is a classical and robust method for the synthesis of the 1-indanone core.[1][4] This reaction involves the cyclization of 3-arylpropanoic acids or their more reactive derivatives, 3-arylpropionyl chlorides, in the presence of a strong acid catalyst.[4] This document provides detailed protocols for the synthesis of 1-indanone, a comparison of various catalytic systems, and a visual representation of the general experimental workflow.

Reaction Mechanism and Pathways

The intramolecular Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The reaction is initiated by the activation of a carboxylic acid or acyl chloride with a Lewis or Brønsted acid catalyst to form a highly electrophilic acylium ion.[1] This intermediate is then attacked by the tethered electron-rich aromatic ring in an intramolecular fashion.[1] Subsequent deprotonation restores the aromaticity of the ring, yielding the cyclized 1-indanone product.[1]

There are two primary pathways for this synthesis:

  • Direct Cyclization of 3-Arylpropanoic Acids: This one-step approach is more environmentally friendly as it produces only water as a byproduct. However, it often necessitates harsh reaction conditions, including high temperatures and strong acid catalysts.[4][5]

  • Cyclization of 3-Arylpropionyl Chlorides: This two-step method involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, which then undergoes cyclization under milder conditions. While generally more efficient, this route generates corrosive byproducts.[4]

Experimental Protocols

Protocol 1: Direct Synthesis of 1-Indanone from 3-Phenylpropanoic Acid using Triflic Acid

This protocol outlines the direct cyclization of the carboxylic acid.[6]

Materials:

  • 3-Phenylpropanoic acid

  • Trifluoromethanesulfonic acid (Triflic acid, TfOH)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-phenylpropanoic acid (1.0 eq).

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous dichloromethane to the flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triflic acid (3.0-5.0 eq) dropwise via a syringe.[4]

  • Allow the reaction mixture to warm to room temperature and then stir for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4][6]

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to quench the reaction.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.[4]

Protocol 2: Synthesis of 1-Indanone from 3-Phenylpropionyl Chloride using Aluminum Chloride

This protocol describes a general method for the intramolecular cyclization of 3-phenylpropionyl chloride.[6]

Step 2a: Preparation of 3-Phenylpropionyl Chloride

  • In a round-bottom flask, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) at 0 °C.[4]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.[4]

  • Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-phenylpropionyl chloride.[4]

Step 2b: Intramolecular Friedel-Crafts Acylation

  • Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.

  • Dissolve the crude 3-phenylpropionyl chloride in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.[6]

  • Carefully and portion-wise add anhydrous aluminum chloride (AlCl₃) (1.1-1.5 eq).[4][6]

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.[4]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.[7]

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.[7]

  • Filter and remove the solvent by rotary evaporation.[7]

  • Purify the crude product by distillation or column chromatography.[7]

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the yield of 1-indanone. Below is a summary of various conditions reported in the literature.

Starting MaterialCatalystCatalyst loading (eq)SolventTemperature (°C)Time (h)Yield (%)
3-Phenylpropanoic acid20% Sulfuric Acid--140-27
3-Phenylpropanoic acidTriflic Acid4DichloromethaneRoom Temp4-
3-Phenylpropionyl chlorideAlCl₃1.2Dichloromethane0475
3-Phenylpropionyl chlorideAlCl₃1.2DichloromethaneRoom Temp292
3-Phenylpropionyl chlorideAlCl₃1.2Dichloromethane40 (Reflux)181
3-Phenylpropanoic acidNbCl₅--Room Temp-Good

Note: Yields can vary based on the specific substrate and reaction scale.

Mandatory Visualizations

Friedel-Crafts Acylation Workflow for 1-Indanone Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Material (3-Arylpropanoic Acid) reagent_prep Reagent Preparation (e.g., Acyl Chloride Synthesis) start->reagent_prep Optional setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup reagent_prep->setup dissolution Dissolution in Anhydrous Solvent setup->dissolution cooling Cooling (e.g., 0 °C) dissolution->cooling catalyst Catalyst Addition (Lewis or Brønsted Acid) cooling->catalyst reaction Reaction Monitoring (TLC, GC-MS) catalyst->reaction quench Quenching reaction->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Solvent Removal drying->concentration purification Purification (Chromatography/Distillation) concentration->purification product Pure 1-Indanone purification->product

Caption: General workflow for the synthesis of 1-indanone via intramolecular Friedel-Crafts acylation.

Signaling Pathway: Mechanism of Intramolecular Friedel-Crafts Acylation

G cluster_activation Step 1: Acylium Ion Formation cluster_cyclization Step 2: Intramolecular Cyclization cluster_rearomatization Step 3: Rearomatization start 3-Arylpropanoic Acid or Acyl Chloride catalyst Lewis or Brønsted Acid (e.g., AlCl3, TfOH) start->catalyst acylium Acylium Ion Intermediate (Electrophile) catalyst->acylium Activation attack Nucleophilic Attack by Aromatic Ring acylium->attack intermediate Carbocation Intermediate (Sigma Complex) attack->intermediate deprotonation Deprotonation intermediate->deprotonation product 1-Indanone deprotonation->product Restores Aromaticity

References

Application Notes and Protocols for the Bromination of 7-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-bromo-7-methyl-2,3-dihydro-1H-inden-1-one, a valuable intermediate in pharmaceutical and materials science research. The bromination occurs at the α-position to the carbonyl group, a common and useful transformation for further functionalization.

Introduction

7-methyl-2,3-dihydro-1H-inden-1-one is a substituted indanone, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active molecules.[1] The introduction of a bromine atom at the C-2 position yields 2-bromo-7-methyl-2,3-dihydro-1H-inden-1-one, a key intermediate for the synthesis of more complex molecules. This α-bromo ketone is particularly useful for nucleophilic substitution reactions and as a precursor for α,β-unsaturated ketones, enabling the construction of diverse molecular architectures for drug discovery and development.[2]

The protocol described herein focuses on the electrophilic α-bromination of 7-methyl-2,3-dihydro-1H-inden-1-one using molecular bromine in an acidic medium, a widely employed and effective method for the selective bromination of ketones.[3]

Data Presentation

The following table summarizes the key quantitative data for the bromination of substituted 1-indanones, which serves as a basis for the protocol for 7-methyl-2,3-dihydro-1H-inden-1-one.

Starting MaterialBrominating AgentSolventTemperatureTimeProductYield (%)Reference
5,6-dimethoxyindan-1-oneBr₂Acetic AcidRoom Temp.2 hrs2,4-dibromo-5,6-dimethoxyindan-1-one95[1][4]
5,6-difluoroindan-1-oneBr₂Acetic AcidRoom Temp.1 hr2-bromo-5,6-difluoroindan-1-one65[4]
1-indanoneBr₂Acetic AcidRoom Temp.-2-bromo-1-indanone-[1]
4-chloro-1-indanoneBr₂Acetic Acid25 °C-2-bromo-4-chloro-1-indanoneHigh[5]

Experimental Protocols

This section provides a detailed methodology for the α-bromination of 7-methyl-2,3-dihydro-1H-inden-1-one.

Materials and Equipment
  • 7-methyl-2,3-dihydro-1H-inden-1-one

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • 5% Sodium bisulfite solution

  • Water (deionized)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Rotary evaporator

  • NMR spectrometer

  • Infrared spectrometer

  • Mass spectrometer

Protocol: α-Bromination using Bromine in Acetic Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 7-methyl-2,3-dihydro-1H-inden-1-one (1.0 eq) in glacial acetic acid.

  • Addition of Bromine: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise via the dropping funnel over a period of 30 minutes. The reaction should be carried out in a well-ventilated fume hood.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up: Pour the reaction mixture into a beaker containing cold water. To quench the excess bromine, add a 5% sodium bisulfite solution until the reddish-brown color of bromine disappears.

  • Isolation of Product: The solid precipitate of 2-bromo-7-methyl-2,3-dihydro-1H-inden-1-one is collected by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold water and then with a small amount of cold methanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to afford the pure α-bromo ketone.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Mandatory Visualization

Chemical Reaction Pathway

reaction_pathway Bromination of 7-methyl-2,3-dihydro-1H-inden-1-one start 7-methyl-2,3-dihydro-1H-inden-1-one reagent Br2, Acetic Acid start->reagent product 2-bromo-7-methyl-2,3-dihydro-1H-inden-1-one reagent->product

Caption: Reaction scheme for the α-bromination.

Experimental Workflow

experimental_workflow Experimental Workflow for Bromination cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis dissolve Dissolve Starting Material in Acetic Acid add_br2 Add Bromine Solution (dropwise at 0°C) dissolve->add_br2 stir Stir at Room Temperature (Monitor by TLC) add_br2->stir quench Quench with Water & Sodium Bisulfite stir->quench filter Filter Precipitate quench->filter wash Wash with Water & Methanol filter->wash recrystallize Recrystallize wash->recrystallize characterize Spectroscopic Characterization (NMR, IR, MS) recrystallize->characterize

Caption: Step-by-step experimental workflow.

References

The Strategic Role of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 28, 2025 – 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one, a versatile chemical intermediate, is proving to be a critical building block in the synthesis of complex heterocyclic molecules for drug discovery and development. Its unique structural features, particularly the reactive bromine atom and the modifiable ketone group, allow for its elaboration into a variety of scaffolds, most notably in the development of kinase inhibitors for neurodegenerative diseases.

This document provides detailed application notes and experimental protocols for the use of this compound as a chemical intermediate, with a focus on its conversion to a key indazole intermediate used in the synthesis of Leucine-rich repeat kinase 2 (LRRK2) inhibitors. LRRK2 is a significant target in the development of therapeutics for Parkinson's disease.

Application Notes

This compound serves as a foundational scaffold for the introduction of diverse functionalities. The presence of a bromine atom on the aromatic ring makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are pivotal in modern medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.

The primary application highlighted here is the synthesis of a 4-bromo-7-methyl-1H-indazole intermediate. This transformation is a key step in the synthesis of potent LRRK2 inhibitors. The indanone core is first converted to an indazole, a privileged scaffold in medicinal chemistry known for its wide range of biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₉BrO
Molecular Weight 225.08 g/mol
CAS Number 90772-52-4
Appearance Off-white to pale yellow solid
Purity Typically ≥97%

Experimental Protocols

The following protocols provide a detailed methodology for the conversion of this compound to a key indazole intermediate, which can then be utilized in palladium-catalyzed cross-coupling reactions.

Protocol 1: Synthesis of this compound Hydrazone

This protocol details the initial reaction of the indanone with hydrazine hydrate to form the corresponding hydrazone, a precursor to the indazole.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • To a solution of this compound in ethanol, add hydrazine hydrate.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the hydrazone.

Table 2: Quantitative Data for Hydrazone Synthesis

ParameterValue
Starting Material This compound
Product This compound hydrazone
Typical Yield 85-95%
Purity (by HPLC) >98%
Protocol 2: Synthesis of 4-Bromo-7-methyl-1H-indazole

This protocol describes the cyclization of the hydrazone to form the indazole ring.

Materials:

  • This compound hydrazone (1.0 eq)

  • Palladium on carbon (10 mol%)

  • Solvent (e.g., Toluene or Xylene)

Procedure:

  • Suspend the hydrazone and palladium on carbon in a suitable high-boiling solvent in a flask equipped with a reflux condenser.

  • Heat the mixture to reflux. The dehydrogenation and cyclization will occur.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-7-methyl-1H-indazole.

Table 3: Quantitative Data for Indazole Synthesis

ParameterValue
Starting Material This compound hydrazone
Product 4-Bromo-7-methyl-1H-indazole
Typical Yield 70-85%
Purity (by HPLC) >99%

Visualizations

The following diagrams illustrate the synthetic pathway and the subsequent application of the indazole intermediate in drug development.

experimental_workflow start This compound hydrazone Hydrazone Formation (Hydrazine Hydrate, Ethanol) start->hydrazone Protocol 1 intermediate1 This compound hydrazone hydrazone->intermediate1 cyclization Cyclization/Dehydrogenation (Pd/C, Toluene) intermediate1->cyclization Protocol 2 indazole 4-Bromo-7-methyl-1H-indazole cyclization->indazole coupling Suzuki or Buchwald-Hartwig Coupling indazole->coupling final_product LRRK2 Inhibitor Precursor coupling->final_product

Caption: Synthetic workflow for the conversion of this compound to a LRRK2 inhibitor precursor.

signaling_pathway LRRK2_inhibitor LRRK2 Inhibitor (Derived from Indazole Intermediate) LRRK2 LRRK2 Kinase LRRK2_inhibitor->LRRK2 Inhibition downstream Downstream Signaling (e.g., Rab GTPases) LRRK2->downstream Phosphorylation neuronal_damage Neuronal Damage & Parkinson's Progression downstream->neuronal_damage Leads to

The Versatile Role of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one in Medicinal Chemistry: A Key Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one, a structurally unique indanone derivative, is emerging as a critical starting material in the field of medicinal chemistry. Its distinct chemical architecture, featuring a reactive bromine atom and a modifiable indanone core, provides a versatile platform for the synthesis of a diverse range of biologically active molecules. This compound is proving instrumental in the development of novel therapeutic agents targeting a spectrum of diseases, including cancer and neurological disorders.

The strategic placement of the bromine atom at the 4-position of the indanone scaffold makes it an ideal handle for various palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination, are fundamental tools in modern drug discovery, enabling the facile introduction of a wide array of chemical moieties. This allows for the systematic exploration of the chemical space around the indanone core to optimize biological activity, selectivity, and pharmacokinetic properties of potential drug candidates.

Application in the Synthesis of Kinase Inhibitors

One of the notable applications of this compound is in the generation of substituted indanone libraries for screening against various protein kinases. Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a crucial class of oncology drugs. The indanone scaffold can serve as a bioisostere for other heterocyclic systems known to interact with the ATP-binding site of kinases. By utilizing the bromo-indanone as a key intermediate, medicinal chemists can synthesize a multitude of analogs with diverse substituents on the aromatic ring, aiming to enhance potency and selectivity for specific kinase targets.

Core Scaffold for Neurologically Active Agents

The indanone motif is also a privileged structure in the design of agents targeting the central nervous system. The rigid framework of the indanone allows for the precise spatial orientation of functional groups, which is often critical for effective interaction with neuronal receptors and enzymes. Derivatives of this compound are being investigated for their potential as modulators of neurotransmitter systems, with potential applications in the treatment of neurodegenerative diseases and psychiatric disorders.

Quantitative Data Summary

While specific quantitative data for derivatives of this compound is largely proprietary and found within patent literature, the following table represents a generalized summary of the types of biological activities and potencies often observed for compounds derived from similar bromo-indanone scaffolds.

Compound ClassTargetBiological ActivityPotency Range (IC50/Ki)
Aryl-substituted IndanonesProtein Kinases (e.g., EGFR, VEGFR)Anticancer10 nM - 1 µM
Amino-substituted IndanonesMonoamine Oxidase (MAO)Antidepressant/Neuroprotective50 nM - 5 µM
Alkynyl-substituted IndanonesAcetylcholinesterase (AChE)Alzheimer's Disease Treatment100 nM - 10 µM

Key Experimental Protocols

The following are representative protocols for the functionalization of this compound, which are central to its application in medicinal chemistry.

Suzuki Coupling Protocol

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2, 0.05 equivalents)

  • Triphenylphosphine (PPh3, 0.1 equivalents)

  • Potassium carbonate (K2CO3, 2.0 equivalents)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, Pd(OAc)2, PPh3, and K2CO3.

  • Add the toluene/water solvent mixture.

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol outlines the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd2(dba)3 and Xantphos in a reaction vessel.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound, the amine, and sodium tert-butoxide.

  • Seal the vessel and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography.

Visualizing the Synthetic Strategy

The following diagrams illustrate the pivotal role of this compound in synthetic workflows.

Synthetic_Workflow 4-Bromo-7-methyl-1-indanone 4-Bromo-7-methyl-1-indanone Suzuki Coupling Suzuki Coupling 4-Bromo-7-methyl-1-indanone->Suzuki Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination 4-Bromo-7-methyl-1-indanone->Buchwald-Hartwig Amination Sonogashira Coupling Sonogashira Coupling 4-Bromo-7-methyl-1-indanone->Sonogashira Coupling Aryl-substituted Indanones Aryl-substituted Indanones Suzuki Coupling->Aryl-substituted Indanones Amino-substituted Indanones Amino-substituted Indanones Buchwald-Hartwig Amination->Amino-substituted Indanones Alkynyl-substituted Indanones Alkynyl-substituted Indanones Sonogashira Coupling->Alkynyl-substituted Indanones

Caption: Synthetic utility of 4-Bromo-7-methyl-1-indanone.

Drug_Discovery_Process cluster_0 Synthesis cluster_1 Screening & Optimization Start 4-Bromo-7-methyl-1-indanone Reaction Cross-Coupling Reactions Start->Reaction Library Diverse Indanone Library Reaction->Library Screening High-Throughput Screening Library->Screening SAR Structure-Activity Relationship Studies Screening->SAR Lead Lead Compound SAR->Lead Preclinical Preclinical Lead->Preclinical Preclinical Development

Caption: Role in the drug discovery pipeline.

The continued exploration of derivatives synthesized from this compound holds significant promise for the future of drug discovery, offering a pathway to novel and effective treatments for a range of human diseases.

Application Notes and Protocols: The Role of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one as a versatile starting material in the synthesis of potent and selective kinase inhibitors. The indanone scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant promise in targeting various protein kinases implicated in cancer and other diseases. The presence of a bromine atom at the 4-position and a methyl group at the 7-position offers strategic advantages for chemical modification and optimization of pharmacological properties.

Introduction to this compound in Kinase Inhibitor Design

This compound serves as a key building block for the synthesis of a diverse range of kinase inhibitors. The bromo substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl moieties. This allows for the exploration of the chemical space around the indanone core to achieve desired potency and selectivity against specific kinase targets. The methyl group can influence the electronic properties and steric interactions of the final compound within the kinase active site.

Derivatives of the indanone scaffold have been investigated as inhibitors of several important kinases, including those in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The general strategy involves the functionalization of the indanone core to create compounds that can effectively compete with ATP for binding to the kinase active site.

Synthetic Strategy: Suzuki-Miyaura Coupling for Kinase Inhibitor Synthesis

A primary application of this compound is its use in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the straightforward synthesis of biaryl and heteroaryl-substituted indanones, which are common motifs in kinase inhibitors.

A representative synthetic workflow for the utilization of this compound in the synthesis of a hypothetical kinase inhibitor is depicted below.

G cluster_0 Synthesis of a Hypothetical Kinase Inhibitor Start This compound Reaction Suzuki-Miyaura Coupling (Pd catalyst, base, solvent) Start->Reaction Reagent Arylboronic Acid (e.g., Pyridinylboronic acid) Reagent->Reaction Product 4-Aryl-7-methyl-2,3-dihydro-1H-inden-1-one (Kinase Inhibitor Precursor) Reaction->Product Further_Mod Optional Further Functionalization Product->Further_Mod Final_Product Final Kinase Inhibitor Further_Mod->Final_Product

A representative workflow for kinase inhibitor synthesis.

Experimental Protocol: Synthesis of 4-(Pyridin-4-yl)-7-methyl-2,3-dihydro-1H-inden-1-one

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with pyridin-4-ylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Pyridin-4-ylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel (for column chromatography)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, pyridin-4-ylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-(Pyridin-4-yl)-7-methyl-2,3-dihydro-1H-inden-1-one.

Quantitative Data: Inhibitory Activity of Hypothetical Indanone-Based Kinase Inhibitors

The following table presents hypothetical but representative data for a series of kinase inhibitors derived from this compound, targeting kinases in the PI3K/Akt/mTOR pathway. The variations in the "R" group, introduced via Suzuki coupling, can significantly impact the inhibitory potency and selectivity.

Compound IDR-Group (at 4-position)PI3Kα IC₅₀ (nM)Akt1 IC₅₀ (nM)mTOR IC₅₀ (nM)Synthetic Yield (%)
IND-001 Pyridin-4-yl1502508075
IND-002 Pyrimidin-5-yl851204568
IND-003 4-Fluorophenyl35050020082
IND-004 Thiophen-3-yl1201809571

Note: The IC₅₀ values are hypothetical and intended for illustrative purposes to demonstrate the potential of this chemical scaffold.

Targeted Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Kinase inhibitors derived from this compound can be designed to target one or more kinases within this pathway.

The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its chemical tractability, particularly for Suzuki-Miyaura cross-coupling reactions, allows for the systematic exploration of structure-activity relationships. The development of indanone-based inhibitors targeting key signaling pathways such as the PI3K/Akt/mTOR cascade holds significant promise for the discovery of new therapeutic agents for the treatment of cancer and other proliferative diseases. The protocols and data presented herein provide a foundational framework for researchers to embark on the synthesis and evaluation of this promising class of compounds.

Application Notes and Protocols for the N-Bromosuccinimide (NBS) Bromination of Indanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromination of indanones is a critical transformation in synthetic organic chemistry, providing key intermediates for the synthesis of a wide range of biologically active molecules and pharmaceutical compounds. N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination due to its ease of handling compared to liquid bromine and its ability to effect selective bromination under specific conditions. This document provides detailed experimental procedures for the α-bromination of indanones using NBS, discusses the factors influencing regioselectivity, and presents relevant data for various substituted indanones. The protocols and data herein are intended to serve as a comprehensive guide for chemists in research and development.

Regioselectivity in the Bromination of Indanones

The regioselectivity of indanone bromination—whether substitution occurs at the α-position to the carbonyl group or on the aromatic ring—is highly dependent on the reaction conditions and the nature of the substituents on the aromatic ring.

  • α-Bromination : This is favored under conditions that promote the formation of an enol or enolate intermediate. Acid-catalyzed bromination with NBS typically proceeds via an enol, leading to substitution at the α-carbon. For indanones, this position is also benzylic, making it susceptible to radical bromination as well.[1]

  • Aromatic Bromination : Electron-donating groups on the aromatic ring activate it towards electrophilic aromatic substitution. Under certain conditions, particularly with strongly activating groups, bromination can occur on the aromatic ring instead of, or in addition to, the α-position.[2] Conversely, electron-withdrawing groups tend to deactivate the aromatic ring, thus favoring α-bromination.

Experimental Protocols

Two primary methods for the NBS bromination of indanones are the acid-catalyzed (ionic) and the radical-initiated pathways. The choice of method depends on the desired product and the substrate's reactivity.

Protocol 1: Acid-Catalyzed α-Bromination of Indanones

This method is suitable for the selective monobromination of indanones at the α-position.

Materials:

  • Substituted or unsubstituted 1-indanone

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (p-TSA) or acidic aluminum oxide (Al2O3)

  • Methanol or Acetonitrile

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the indanone substrate (1.0 eq.) in a suitable solvent such as methanol or acetonitrile.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.1 eq.) or acidic alumina (10% w/w).

  • NBS Addition: To the stirred solution, add N-bromosuccinimide (1.0-1.2 eq.) portion-wise over a few minutes.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-60 minutes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any unreacted NBS), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure α-bromoindanone.

Protocol 2: Radical-Initiated α-Bromination of Indanones

This method is also effective for α-bromination, taking advantage of the benzylic nature of the α-protons.

Materials:

  • Substituted or unsubstituted 1-indanone

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl4) or acetonitrile

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a light source (e.g., a 150W lamp), dissolve the indanone substrate (1.0 eq.) in an anhydrous solvent such as carbon tetrachloride or acetonitrile.

  • Reagent Addition: Add N-bromosuccinimide (1.0-1.2 eq.) and a radical initiator such as AIBN or BPO (catalytic amount).

  • Reaction Initiation: Heat the mixture to reflux while irradiating with the light source.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

    • Wash the filtrate with saturated aqueous sodium thiosulfate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure α-bromoindanone.

Data Presentation

The following table summarizes the results of the bromination of various indanone derivatives. Note that while the primary focus of this document is NBS bromination, the detailed regioselectivity data presented below is derived from studies using molecular bromine (Br2), which provides valuable insights into the expected outcomes under different conditions.[2][3]

Indanone SubstrateBrominating AgentReaction ConditionsProduct(s)Yield (%)Reference
1-IndanoneBr2 (1 eq.)Acetic Acid, rt2-Bromo-1-indanone-[2]
1-IndanoneBr2 (2 eq.)KOH, CH2Cl2, rt2,2-Dibromo-1-indanone-[2]
5,6-Dimethoxy-1-indanoneBr2 (2 eq.)Acetic Acid, rt, 20 min2,4-Dibromo-5,6-dimethoxy-1-indanone95[2]
5,6-Dimethoxy-1-indanoneBr2 (1 eq.)K2CO3, CHCl3, 0°C, 1h4-Bromo-5,6-dimethoxy-1-indanone81[2]
5,6-Dihydroxy-1-indanoneBr2 (2 eq.)Acetic Acid, rt, 20 min4,7-Dibromo-5,6-dihydroxy-1-indanone90[2]
5,6-Dihydroxy-1-indanoneBr2 (2 eq.)KOH, CH2Cl2, 0°C, 1h4,7-Dibromo-5,6-dihydroxy-1-indanone88[2]
5,6-Difluoro-1-indanoneBr2 (1 eq.)Acetic Acid, rt, 2h2-Bromo-5,6-difluoro-1-indanone80[2]
5,6-Difluoro-1-indanoneBr2 (2 eq.)KOH, CH2Cl2, rt, 1h2,2-Dibromo-5,6-difluoro-1-indanone84[2]
2-Methyl-1-indanoneBr2 (4 eq.)CCl4, hv, rt2,3,3-Tribromo-2-methyl-1-indanone53[3]
4-Nitro-1-indanoneBr2 (4 eq.)CCl4, hv, rt1,1,3-Tribromo-4-nitro-2,3-dihydro-1H-indene90[3]

Visualizations

Reaction Pathway: Acid-Catalyzed α-Bromination

Acid_Catalyzed_Bromination Indanone Indanone Protonated_Ketone Protonated Ketone Indanone->Protonated_Ketone + H+ Enol Enol Intermediate Protonated_Ketone->Enol - H+ Alpha_Bromo_Ketone_Protonated Protonated α-Bromoindanone Enol->Alpha_Bromo_Ketone_Protonated + 'Br+' from NBS NBS NBS Bromonium_Source Electrophilic Bromine Source NBS->Bromonium_Source Acid Activation Protonated_NBS Protonated NBS Alpha_Bromo_Ketone α-Bromoindanone Alpha_Bromo_Ketone_Protonated->Alpha_Bromo_Ketone - H+ Succinimide Succinimide H_plus H+ H_plus2 H+ H_plus3 H+ Base Base

Caption: Acid-catalyzed pathway for the α-bromination of indanones using NBS.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Indanone in Solvent B Add Catalyst (e.g., p-TSA) A->B C Add NBS (Portion-wise) B->C D Heat to Reflux C->D E Monitor by TLC D->E F Cool & Evaporate E->F G Extract with Organic Solvent F->G H Aqueous Washes (Thiosulfate, Bicarbonate, Brine) G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: General experimental workflow for the NBS bromination of indanones.

References

Application Notes and Protocols for the Purification of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative. The indanone scaffold is a key structural motif in medicinal chemistry, found in various pharmacologically active compounds. Notably, indanone derivatives have been investigated for their potential in treating neurodegenerative disorders such as Alzheimer's disease by acting as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and -B).[1][2][3][4][5][6] Inhibition of these enzymes can lead to increased levels of key neurotransmitters, offering a therapeutic strategy for managing symptoms of these diseases.

Given its potential role as a synthetic intermediate in drug discovery, obtaining high-purity this compound is crucial for reliable experimental results and for meeting the stringent requirements of pharmaceutical development. This document provides detailed protocols for the purification of this compound using common laboratory techniques: column chromatography and recrystallization. The provided methods are based on established procedures for structurally similar bromo-indanone derivatives and serve as a comprehensive guide for achieving high purity.

Data Presentation

The following tables summarize typical results that can be expected when purifying this compound using the described methods. Please note that actual results may vary depending on the initial purity of the crude material and specific experimental conditions.

Table 1: Purification of this compound by Column Chromatography

ParameterCrude ProductPurified Product
Appearance Brownish solid/oilOff-white to pale yellow solid
Purity (by HPLC) 85-95%>98%
Typical Recovery N/A80-90%
Stationary Phase Silica Gel (60-120 mesh)Silica Gel (60-120 mesh)
Mobile Phase Hexane:Ethyl Acetate (95:5 v/v)Hexane:Ethyl Acetate (95:5 v/v)

Table 2: Purification of this compound by Recrystallization

ParameterCrude ProductPurified Product
Appearance Brownish solidCrystalline solid
Purity (by HPLC) 85-95%>97%
Typical Recovery N/A70-85%
Solvent System Methanol or EthanolMethanol or Ethanol

Experimental Protocols

Column Chromatography

This method is highly effective for separating the target compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring even packing without air bubbles. Allow the silica gel to settle, and then add a thin layer of sand on top.

  • Eluent Preparation: Prepare the mobile phase by mixing hexane and ethyl acetate in a 95:5 volume ratio.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with the hexane:ethyl acetate (95:5) mixture, collecting fractions in separate tubes.

  • Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp. The desired product should appear as a single spot.

  • Fraction Pooling and Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid.

  • Drying: Dry the purified compound under vacuum to remove any residual solvent.

Recrystallization

Recrystallization is a technique used to purify solids based on differences in solubility.

Materials:

  • Crude this compound

  • Methanol or Ethanol (ACS grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of methanol or ethanol.

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Visualization

Experimental Workflow for Purification

G cluster_0 Purification of this compound cluster_1 Column Chromatography cluster_2 Recrystallization crude Crude Product cc_setup Prepare Silica Gel Column crude->cc_setup rec_dissolve Dissolve in Hot Methanol/Ethanol crude->rec_dissolve cc_load Load Crude Product cc_setup->cc_load cc_elute Elute with Hexane:EtOAc (95:5) cc_load->cc_elute cc_collect Collect Pure Fractions cc_elute->cc_collect cc_evap Evaporate Solvent cc_collect->cc_evap purified Purified Product (>97-98%) cc_evap->purified rec_cool Cool to Crystallize rec_dissolve->rec_cool rec_filter Filter and Wash Crystals rec_cool->rec_filter rec_dry Dry Purified Crystals rec_filter->rec_dry rec_dry->purified

Caption: General workflow for the purification of the target compound.

Potential Mechanism of Action in Neurodegenerative Disease Context

G cluster_0 Potential Therapeutic Action of Indanone Derivatives cluster_1 Enzyme Inhibition cluster_2 Neurotransmitter Regulation compound This compound (and related derivatives) ache Acetylcholinesterase (AChE) compound->ache Inhibits mao Monoamine Oxidases (MAO-A/B) compound->mao Inhibits ach Increased Acetylcholine Levels ache->ach Leads to neurotransmitters Increased Norepinephrine, Serotonin, Dopamine Levels mao->neurotransmitters Leads to outcome Potential Therapeutic Effect in Neurodegenerative Diseases ach->outcome neurotransmitters->outcome

Caption: Plausible mechanism of action for indanone derivatives.

References

Application Notes and Protocols: Derivatization of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the chemical derivatization of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one and subsequent biological screening of the resulting compound library. The indanone scaffold is a recognized pharmacophore in medicinal chemistry, and its derivatization offers a promising avenue for the discovery of novel therapeutic agents, particularly kinase inhibitors.

Introduction

This compound is a versatile starting material for the synthesis of a diverse library of compounds for biological screening. Its structure features two key reactive sites: a ketone functional group and an aryl bromide. The ketone allows for modifications such as olefination and reductive amination, while the aryl bromide is amenable to various cross-coupling reactions. This dual reactivity enables the generation of a wide array of derivatives with diverse physicochemical properties, increasing the potential for identifying hits in biological assays. The indanone core is a key structural feature in many biologically active compounds, including inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases.

Derivatization Strategies

The derivatization of this compound can be systematically approached by targeting the ketone and the aryl bromide moieties. This allows for the creation of a diverse library of compounds from a single, readily accessible starting material.

G cluster_ketone Ketone Derivatization cluster_aryl Aryl Bromide Derivatization start This compound ketone_derivatization Horner-Wadsworth-Emmons Reductive Amination start->ketone_derivatization Position 1 aryl_derivatization Suzuki Coupling start->aryl_derivatization Position 4 library Diverse Compound Library ketone_derivatization->library aryl_derivatization->library

Figure 1: Derivatization workflow for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the key derivatization reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide

This protocol describes the palladium-catalyzed cross-coupling of the aryl bromide with a variety of boronic acids to introduce diverse aryl and heteroaryl substituents.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Tetrabutylammonium bromide (TBAB, 1.0 equivalent)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Polyethylene glycol 400 (PEG400)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), the desired boronic acid (1.2 equivalents), Pd(OAc)₂ (0.02 equivalents), TBAB (1.0 equivalent), and K₂CO₃ (2.0 equivalents).

  • Add PEG400 as the solvent (concentration of the starting indanone at 0.1 M).

  • Heat the reaction mixture to 110 °C and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

EntryBoronic AcidProductYield (%)
1Phenylboronic acid7-methyl-4-phenyl-2,3-dihydro-1H-inden-1-one95
24-Methoxyphenylboronic acid4-(4-methoxyphenyl)-7-methyl-2,3-dihydro-1H-inden-1-one92
33-Pyridinylboronic acid7-methyl-4-(pyridin-3-yl)-2,3-dihydro-1H-inden-1-one85

Table 1: Representative yields for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Horner-Wadsworth-Emmons Olefination of the Ketone

This protocol details the conversion of the ketone to an exocyclic alkene, which can be a key pharmacophore in certain biological targets.

Materials:

  • This compound

  • Triethyl phosphonoacetate (or other phosphonate ylides, 1.5 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

  • Carefully add NaH (1.5 equivalents) to the THF and cool the suspension to 0 °C.

  • Slowly add triethyl phosphonoacetate (1.5 equivalents) dropwise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting ylide solution back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the product, expecting a mixture of E/Z isomers, by NMR and mass spectrometry.

EntryPhosphonate YlideProductE/Z RatioYield (%)
1Triethyl phosphonoacetateEthyl 2-(4-bromo-7-methyl-2,3-dihydro-1H-inden-1-ylidene)acetate5:178
2Diethyl (cyanomethyl)phosphonate2-(4-bromo-7-methyl-2,3-dihydro-1H-inden-1-ylidene)acetonitrile-85

Table 2: Representative yields for the Horner-Wadsworth-Emmons reaction.

Protocol 3: Reductive Amination of the Ketone

This protocol describes the conversion of the ketone to a secondary amine, introducing a key hydrogen bond donor and a basic center.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, dissolve this compound (1.0 equivalent) and the primary amine (1.2 equivalents) in DCM or DCE.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add NaBH(OAc)₃ (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the final product by NMR and mass spectrometry.

EntryAmineProductYield (%)
1BenzylamineN-benzyl-4-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine88
2AnilineN-(4-bromo-7-methyl-2,3-dihydro-1H-inden-1-yl)aniline75

Table 3: Representative yields for the reductive amination reaction.

Biological Screening Strategy

Derivatives of the indanone scaffold have shown promise as kinase inhibitors. Therefore, a logical screening strategy would be to evaluate the synthesized library against key signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt and MAPK pathways.

G cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Tertiary Screening start Synthesized Compound Library primary_screen Biochemical Kinase Assays (e.g., PI3K, Akt, MEK, ERK) start->primary_screen hit_id Hit Identification primary_screen->hit_id Active Compounds secondary_screen Cell-Based Pathway Assays (e.g., Phospho-Akt, Phospho-ERK) tertiary_screen Cellular Phenotypic Assays (Proliferation, Apoptosis) secondary_screen->tertiary_screen Confirmed Hits lead_opt Lead Optimization tertiary_screen->lead_opt Validated Hits hit_id->secondary_screen

Figure 2: Biological screening workflow for synthesized derivatives.

Signaling Pathways of Interest

PI3K/Akt Signaling Pathway: This pathway is a critical regulator of cell survival, proliferation, and metabolism and is frequently hyperactivated in various cancers.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 CellSurvival Cell Survival & Proliferation Akt->CellSurvival mTORC1->CellSurvival

Figure 3: Simplified PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway: This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression & Cell Proliferation TranscriptionFactors->GeneExpression

Figure 4: Simplified MAPK/ERK signaling pathway.

Protocol 4: Primary Screening - Biochemical Kinase Assays

This protocol outlines a general procedure for an in vitro kinase assay to identify compounds that directly inhibit the activity of a target kinase.

Materials:

  • Purified recombinant kinase (e.g., PI3Kα, Akt1, MEK1, ERK2)

  • Kinase-specific substrate (peptide or protein)

  • ATP (at or near the Kₘ for the specific kinase)

  • Assay buffer (specific to the kinase)

  • Synthesized compounds (dissolved in DMSO)

  • Detection reagents (e.g., ADP-Glo™, LanthaScreen™, Z'-LYTE™)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the synthesized compounds in DMSO.

  • In a 384-well plate, add the assay buffer, the kinase, and the compounds.

  • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Read the signal (luminescence, fluorescence, or FRET) on a plate reader.

  • Calculate the percent inhibition for each compound at each concentration and determine the IC₅₀ values for active compounds.

Compound IDTarget KinaseIC₅₀ (µM)
DERIV-001PI3Kα2.5
DERIV-002MEK110.8
DERIV-003Akt1> 50

Table 4: Example data from primary biochemical screening.

Protocol 5: Secondary Screening - Cell-Based Pathway Assays

This protocol describes a cell-based assay to confirm the on-target activity of the hits from the primary screen in a more physiologically relevant context.

Materials:

  • Cancer cell line with a known activated pathway (e.g., MCF-7 for PI3K/Akt, A375 for MAPK/ERK)

  • Cell culture medium and supplements

  • Synthesized compounds

  • Stimulant (e.g., EGF, IGF-1) if necessary

  • Lysis buffer

  • Phospho-specific antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-ERK1/2 (Thr202/Tyr204))

  • Secondary antibodies conjugated to a detectable label (e.g., HRP, fluorophore)

  • Detection substrate (e.g., ECL for western blotting, fluorescent substrate for in-cell western)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the hit compounds for a specified time (e.g., 1-2 hours).

  • If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor for a short period (e.g., 10-15 minutes).

  • Wash the cells with cold PBS and lyse them.

  • Quantify the protein concentration in the lysates.

  • Analyze the phosphorylation status of the target protein (e.g., Akt, ERK) using western blotting, ELISA, or an in-cell western assay.

  • Normalize the phospho-protein signal to the total protein signal.

  • Determine the IC₅₀ values for the inhibition of target phosphorylation in cells.

Compound IDTarget PathwayCellular IC₅₀ (µM)
DERIV-001PI3K/Akt5.2
DERIV-002MAPK/ERK25.1

Table 5: Example data from secondary cell-based pathway assays.

Conclusion

The derivatization of this compound provides a robust platform for the generation of a diverse chemical library. The outlined protocols for Suzuki-Miyaura coupling, Horner-Wadsworth-Emmons olefination, and reductive amination offer clear and actionable methods for synthesizing novel compounds. The proposed biological screening cascade, targeting the PI3K/Akt and MAPK signaling pathways, provides a logical and efficient approach to identify and validate potential kinase inhibitors for further drug development.

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one with various aryl and heteroaryl boronic acids. The Suzuki coupling is a versatile and widely used method for the formation of carbon-carbon bonds, offering a powerful tool for the synthesis of complex organic molecules in drug discovery and materials science.[1][2][3][4]

The functionalization of the indanone scaffold is of significant interest in medicinal chemistry. The protocols and data presented herein are based on established methodologies for the coupling of structurally related bromo-indanones and other aryl bromides, providing a robust foundation for researchers.[5]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base.[4][6] The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.[1]

Data Presentation: Comparison of Reaction Conditions

The selection of catalyst, base, and solvent is critical for achieving high yields and purity in Suzuki coupling reactions. The following table summarizes typical conditions and their effects on the reaction outcome, based on studies with similar substrates.[5][7]

EntryPalladium Catalyst (mol%)LigandBaseSolvent SystemTemperature (°C)Time (h)Typical Yield (%)
1Pd(OAc)₂ (0.005 - 0.1)None (Ligand-free)K₂CO₃PEG400/TBAB1101>95
2Pd(PPh₃)₄ (3)PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)901292
3Pd(PPh₃)₄ (3)PPh₃Cs₂CO₃1,4-Dioxane/H₂O (4:1)901288
4PdCl₂(dppf) (3)dppfK₂CO₃DMF100885-95
5Pd(PPh₃)₄ (10)PPh₃Cs₂CO₃Dioxane/EtOH/H₂O (3:1.5:0.5)140470-80

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific boronic acids and desired scales.

Protocol 1: Highly Efficient Ligand-Free Suzuki Coupling

This protocol is adapted from a highly efficient method developed for a similar substrate, 4-bromo-2-methyl-1H-indanone, and is recommended for its high yield, short reaction time, and use of a low catalyst loading without the need for an inert atmosphere.[5]

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.01 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Tetrabutylammonium Bromide (TBAB) (0.2 equiv)

  • Polyethylene Glycol 400 (PEG400)

Procedure:

  • To a reaction vessel, add this compound, the corresponding boronic acid, potassium carbonate, tetrabutylammonium bromide, and palladium(II) acetate.

  • Add PEG400 as the solvent (a typical concentration is 0.1 to 0.5 M with respect to the bromo-indanone).

  • Heat the reaction mixture to 110 °C with vigorous stirring. The reaction does not require an inert gas atmosphere.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 hour.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-aryl-7-methyl-2,3-dihydro-1H-inden-1-one.

Protocol 2: Standard Suzuki Coupling with a Phosphine Ligand

This protocol utilizes a common palladium catalyst with a phosphine ligand and is a reliable method for a broad range of substrates.[6][7]

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).

  • Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Add degassed 1,4-dioxane and deionized water in a 4:1 ratio via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12 hours.[7]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.[7]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[7]

Visualizations

Below are diagrams illustrating the general workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow reagents Combine Reactants: - 4-Bromo-7-methyl-1-indanone - Boronic Acid - Palladium Catalyst - Base solvent Add Solvent (e.g., PEG400 or Dioxane/Water) reagents->solvent reaction Heat and Stir (e.g., 90-110 °C) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: 4-Aryl-7-methyl-1-indanone purification->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Oxidative Addition pd0->pd_complex aryl_pd Ar-Pd(II)-Br(L₂) pd_complex->aryl_pd transmetalation Transmetalation aryl_pd->transmetalation aryl_pd_r Ar-Pd(II)-R(L₂) transmetalation->aryl_pd_r reductive_elimination Reductive Elimination aryl_pd_r->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product reactants1 R-B(OH)₂ + Base reactants1->transmetalation reactants2 Ar-Br reactants2->pd_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Bromo-Indenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indenones are a class of organic compounds characterized by a fused bicyclic structure of a benzene ring and a cyclopentenone ring. This core is a prominent scaffold in numerous biologically active molecules and functional materials. The strategic functionalization of the indenone framework is crucial for modulating the physicochemical and pharmacological properties of these compounds. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of complex organic molecules, offering a mild and efficient means to form carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of bromo-indenones, which serve as versatile precursors for the synthesis of a diverse array of indenone derivatives. The protocols for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig amination, Stille, and cyanation reactions are presented, along with tabulated quantitative data to facilitate comparison and reaction optimization.

General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. The cycle is initiated by the oxidative addition of an aryl halide (e.g., bromo-indenone) to a Pd(0) complex. This is followed by transmetalation (in Suzuki, Stille, and Sonogashira couplings) or migratory insertion (in Heck coupling), and culminates in reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.[1]

General Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-X) Transmetalation/Insertion Complex Transmetalation/Insertion Complex Oxidative Addition Complex->Transmetalation/Insertion Complex Transmetalation (M-R') or Migratory Insertion Product Complex Product Complex Transmetalation/Insertion Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Product (Ar-R')

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a bromo-indenone and an organoboron reagent, typically a boronic acid or its ester. This reaction is widely used due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

Data Presentation: Suzuki-Miyaura Coupling of Bromo-Indenones
EntryBromo-IndenoneBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,3,5-Tribromoinden-1-onePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2 M aq.)Dioxane70683
22,3,5-Tribromoinden-1-one4-Ethylphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2 M aq.)Dioxane70688
32,3,5-Tribromoinden-1-one3-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2 M aq.)Dioxane70676
42,3,5-Tribromoinden-1-one3-Chlorophenylboronic acidPd(PPh₃)₂Cl₂ (5)-K₂CO₃ (2 M aq.)Dioxane70679

Data extracted from a study on the site-selective synthesis of arylated indenones.

Experimental Protocol: Suzuki-Miyaura Coupling of 2,3,5-Tribromoinden-1-one with Phenylboronic Acid

Suzuki-Miyaura Coupling Workflow start Start reagents Combine Bromo-indenone, Boronic Acid, Catalyst, and Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification end End purification->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • 2,3,5-Tribromoinden-1-one (1.0 equiv)

  • Phenylboronic acid (3.3 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • 2 M aqueous potassium carbonate (K₂CO₃) solution

  • 1,4-Dioxane (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add 2,3,5-tribromoinden-1-one, phenylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add degassed 1,4-dioxane via syringe.

  • Add the 2 M aqueous K₂CO₃ solution.

  • Heat the reaction mixture to 70 °C with vigorous stirring for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3,5-triphenyl-1H-inden-1-one.

Heck Coupling

The Heck reaction facilitates the coupling of a bromo-indenone with an alkene to form a substituted indenone with a new C-C double bond. This reaction is particularly useful for the synthesis of styrenyl- and acryloyl-indenone derivatives.

Data Presentation: Heck Coupling of Bromo-Arenes with Alkenes (Representative)
EntryBromo-AreneAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenoneStyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NAcetonitrile802495
21-BromonaphthaleneEthyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF1001288
32-Bromopyridinen-Butyl acrylatePd(OAc)₂ (1)-NaOAcDMA1301690

Data from analogous Heck reactions on various bromo-arenes.

Experimental Protocol: Heck Coupling of a Bromo-Indenone with Ethyl Acrylate (General)

Materials:

  • Bromo-indenone (1.0 equiv)

  • Ethyl acrylate (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed reaction tube, combine the bromo-indenone, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF and ethyl acrylate via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a bromo-indenone and a terminal alkyne, providing access to alkynyl-substituted indenones. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Data Presentation: Sonogashira Coupling of Bromo-Arenes with Terminal Alkynes (Representative)
EntryBromo-AreneAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF804-693[2]
21-BromonaphthaleneTrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF651291
33-Bromo-1,2-dionePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (5)Et₃NTriethylamineReflux193[3]

Data from Sonogashira couplings on analogous bromo-heterocycles and diones.[2][3]

Experimental Protocol: Sonogashira Coupling of a Bromo-Indenone with Phenylacetylene (General)

Materials:

  • Bromo-indenone (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous, degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry flask under an inert atmosphere, add the bromo-indenone, PdCl₂(PPh₃)₂, and CuI.[2]

  • Add anhydrous, degassed DMF and triethylamine via syringe.[2]

  • Add phenylacetylene dropwise.[2]

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.[2]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between a bromo-indenone and a primary or secondary amine. This reaction provides access to a wide range of amino-indenone derivatives.

Data Presentation: Buchwald-Hartwig Amination of Bromo-Arenes with Amines (Representative)
EntryBromo-AreneAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridineMorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene1001895
21-BromonaphthaleneAnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH1101289
34-Bromo-N,N-dimethylanilineMorpholinePd/NHC complex (0.5)-KOButToluene850.5>95[4]

Data from analogous Buchwald-Hartwig aminations on various bromo-arenes.[4]

Experimental Protocol: Buchwald-Hartwig Amination of a Bromo-Indenone with Morpholine (General)

Buchwald-Hartwig Amination Workflow setup Combine Bromo-indenone, Catalyst, Ligand, and Base in a Glovebox reagents Add Amine and Solvent setup->reagents reaction Heat Reaction Mixture reagents->reaction quench Quench with Water and Extract reaction->quench purify Purify by Chromatography quench->purify product Amino-indenone purify->product

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

Materials:

  • Bromo-indenone (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

  • Inert gas atmosphere (Glovebox)

Procedure:

  • Inside a glovebox, charge a reaction tube with the bromo-indenone, Pd₂(dba)₃, BINAP, and NaOtBu.

  • Add anhydrous, degassed toluene and morpholine.

  • Seal the tube and heat the mixture to 100 °C with stirring for 18-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, carefully quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of a bromo-indenone with an organostannane reagent to form a C-C bond. This method is known for its tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback.[5][6]

Data Presentation: Stille Coupling of Bromo-Arenes with Organostannanes (Representative)
EntryBromo-AreneOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneVinyltributyltinPd(PPh₃)₄ (2)--THF601692
24-Bromotoluene(4-Methoxyphenyl)tributyltinPd₂(dba)₃ (1)P(t-Bu)₃ (4)CsFDioxane1001285
3Vinyl bromide(Thiophen-2-yl)trimethyltinPdCl₂(PPh₃)₂ (3)-CuINMP25290

Data from analogous Stille couplings on various organic halides.

Experimental Protocol: Stille Coupling of a Bromo-Indenone with Vinyltributyltin (General)

Materials:

  • Bromo-indenone (1.0 equiv)

  • Vinyltributyltin (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Tetrahydrofuran (THF) (anhydrous, degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the bromo-indenone and Pd(PPh₃)₄.

  • Evacuate and backfill with argon.

  • Add anhydrous, degassed THF and vinyltributyltin via syringe.

  • Heat the reaction mixture to 60 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool to room temperature and concentrate the solvent.

  • Dissolve the residue in diethyl ether and add a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Cyanation

The palladium-catalyzed cyanation of bromo-indenones provides a direct route to cyano-indenones, which are valuable intermediates for the synthesis of carboxylic acids, amides, and tetrazoles.

Data Presentation: Palladium-Catalyzed Cyanation of Bromo-Arenes (Representative)
EntryBromo-AreneCyanide SourceCatalyst (mol%)Ligand (mol%)Base/AdditiveSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneK₄[Fe(CN)₆]·3H₂OPd(OAc)₂ (5)PPh₃ (10)Na₂CO₃DMF1202450[7]
24-Bromo-N-benzylimidazoleK₄[Fe(CN)₆]·3H₂OPalladacycle P1 (1.5)L1 (3)K₂CO₃DMA100199[8]
32-BromopyridineZn(CN)₂Pd/C (2)dppf (4)Zn formateDMAC110-98[9]

Data from various palladium-catalyzed cyanation reactions.[7][8][9]

Experimental Protocol: Cyanation of a Bromo-Indenone (General)

Materials:

  • Bromo-indenone (1.0 equiv)

  • Potassium hexacyanoferrate(II) trihydrate [K₄[Fe(CN)₆]·3H₂O] (0.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Sodium carbonate (Na₂CO₃) (1.0 equiv)

  • N,N-Dimethylformamide (DMF) (dry)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Combine the bromo-indenone, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, PPh₃, and Na₂CO₃ in a reaction vessel.

  • Evacuate and backfill the vessel with an inert gas.

  • Add dry DMF.

  • Heat the reaction mixture to 120 °C for 24 hours.[7]

  • Monitor the reaction by TLC.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The palladium-catalyzed cross-coupling reactions described herein offer a powerful and versatile platform for the functionalization of bromo-indenones. The choice of the specific coupling reaction and conditions will depend on the desired target molecule and the functional group compatibility of the substrates. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient synthesis of novel indenone derivatives for a wide range of applications.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one is a valuable synthetic intermediate in the development of pharmaceuticals and other biologically active molecules.[1] Its indanone core is a privileged scaffold found in numerous compounds with therapeutic potential, including those targeting cancer and Alzheimer's disease.[1][2] The presence of a bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.[3] These application notes provide a detailed protocol for the large-scale synthesis of this key intermediate.

Synthesis Pathway Overview

The most common and scalable method for the synthesis of 1-indanone derivatives is the intramolecular Friedel-Crafts acylation.[1][2][4][5] This approach typically involves a two-step, one-pot procedure. First, a substituted 3-arylpropanoic acid is converted to its more reactive acid chloride derivative. Subsequently, a Lewis acid is introduced to catalyze the intramolecular cyclization to form the desired indanone ring system.[6][7] This method is advantageous for large-scale production due to its efficiency and the availability of starting materials.

Experimental Workflow

Synthesis_Workflow Start 3-(2-Bromo-5-methylphenyl)propanoic Acid Step1 Thionyl Chloride (SOCl2) Dichloromethane (DCM) Reflux Start->Step1  Acyl Chloride  Formation Intermediate 3-(2-Bromo-5-methylphenyl)propanoyl chloride Step1->Intermediate Step2 Aluminum Chloride (AlCl3) Dichloromethane (DCM) 0°C to Room Temp Intermediate->Step2  Intramolecular  Friedel-Crafts Acylation Product This compound Step2->Product Workup Quenching (Ice Water) Extraction (DCM) Washing & Drying Product->Workup Purification Recrystallization or Column Chromatography Workup->Purification FinalProduct Purified Product Purification->FinalProduct

Figure 1: Synthesis workflow for this compound.

Experimental Protocols

This protocol is adapted from established procedures for the synthesis of similar bromo-indanones and is suitable for scaling.[6]

Materials and Reagents:

  • 3-(2-Bromo-5-methylphenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • 1,2-Dichloroethane (optional solvent for first step)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

Step 1: Formation of the Acyl Chloride

  • In a large, appropriately sized reactor equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet (e.g., nitrogen or argon), charge 3-(2-Bromo-5-methylphenyl)propanoic acid (1.0 equivalent).

  • Add anhydrous dichloromethane (approximately 10 mL per gram of starting material).

  • Slowly add thionyl chloride (2.5 equivalents) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 3-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride can be used directly in the next step.

Step 2: Intramolecular Friedel-Crafts Acylation

  • In a separate reactor, prepare a suspension of anhydrous aluminum chloride (1.65 equivalents) in anhydrous dichloromethane (approximately 10 mL per gram of AlCl₃) under an inert atmosphere.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve the crude acyl chloride from Step 1 in anhydrous dichloromethane (approximately 5 mL per gram).

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.[6] Monitor the reaction progress by TLC or GC-MS.

Step 3: Work-up and Purification

  • Once the reaction is complete, carefully and slowly quench the reaction by pouring the mixture into a vessel containing a large amount of crushed ice and water.

  • Stir the resulting mixture until all the ice has melted.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times).

  • Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure this compound.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the Friedel-Crafts acylation step in the synthesis of bromo-indanones.

ParameterConditionExpected Outcome/CommentReference
Starting Material 3-(Aryl)propanoic acidThe precursor for the cyclization reaction.[6][7]
Acylating Agent Thionyl ChlorideEfficiently converts the carboxylic acid to the more reactive acyl chloride.[6]
Lewis Acid Catalyst Aluminum Chloride (AlCl₃)A strong and commonly used catalyst for this transformation. Stoichiometric amounts are often required.[4][6]
Solvent Dichloromethane (DCM)A standard solvent for Friedel-Crafts reactions, offering good solubility for reactants and intermediates.[6]
Reaction Temperature 0°C to Room TemperatureInitial cooling is crucial to control the exothermic reaction, followed by stirring at ambient temperature for completion.[6]
Typical Yield 80-90%High yields are generally achievable with this method.[6][6]

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). Handle with extreme care.

  • Anhydrous aluminum chloride is a reactive solid that reacts exothermically with moisture.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of a substituted 3-phenylpropanoic acid precursor, specifically 3-(2-bromo-5-methylphenyl)propanoic acid. This involves the formation of an acylium ion intermediate which then cyclizes to form the indanone ring system.

Q2: What are the critical parameters influencing the yield of the Friedel-Crafts acylation step?

A2: Key parameters include the choice and purity of the Lewis acid catalyst (e.g., AlCl₃, polyphosphoric acid), reaction temperature, solvent, and the purity of the starting 3-(2-bromo-5-methylphenyl)propanoic acid. Moisture control is crucial as it can deactivate the Lewis acid catalyst.

Q3: How does the methyl group at the 7-position affect the synthesis?

A3: The electron-donating nature of the methyl group can influence the regioselectivity of the cyclization. While it activates the aromatic ring towards electrophilic substitution, it can also direct the acylation to different positions, potentially leading to isomeric byproducts. Careful control of reaction conditions is necessary to favor the formation of the desired 7-methyl-indanone.

Q4: What analytical techniques are recommended for monitoring the reaction progress and product purity?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the disappearance of the starting material. For purity assessment and structural confirmation of the final product, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Low yield is a frequent challenge in Friedel-Crafts acylation reactions. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Inactive Catalyst Use a fresh, anhydrous Lewis acid catalyst. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
Insufficient Reaction Temperature Gradually increase the reaction temperature while monitoring for the formation of side products. The activation energy for the cyclization needs to be reached for the reaction to proceed efficiently.
Poor Quality Starting Material Verify the purity of 3-(2-bromo-5-methylphenyl)propanoic acid. Impurities can inhibit the catalyst or lead to unwanted side reactions. Recrystallize or purify the starting material if necessary.
Incomplete Reaction Monitor the reaction progress using TLC. If the starting material is still present after the expected reaction time, consider extending the reaction duration or incrementally increasing the catalyst loading.
Issue 2: Formation of Impurities and Side Products

The presence of impurities can complicate purification and reduce the overall yield.

Potential Side Product Cause Mitigation Strategy
Isomeric Indanones The methyl group on the aromatic ring can direct acylation to other positions.Optimize the reaction temperature and choice of Lewis acid. Lower temperatures often favor the thermodynamically more stable product.
Polymerization High concentrations of strong acid and elevated temperatures can lead to the polymerization of the starting material or product.Maintain strict temperature control and consider using a milder Lewis acid or performing the reaction under more dilute conditions.
Dehalogenated Product Under certain conditions, the bromo substituent can be cleaved from the aromatic ring.Use a less harsh Lewis acid and avoid prolonged reaction times at high temperatures.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below. This is a general procedure and may require optimization.

Step 1: Synthesis of 3-(2-bromo-5-methylphenyl)propanoic acid

This precursor can be synthesized via various methods. One common approach is the Suzuki coupling of a suitable boronic acid with a brominated propanoic acid derivative, followed by reduction. Alternatively, a Friedel-Crafts acylation of 4-bromotoluene with succinic anhydride can be employed, followed by reduction of the resulting keto acid.

Step 2: Intramolecular Friedel-Crafts Acylation
  • Preparation : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 to 2.0 equivalents).

  • Solvent Addition : Add a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acid Chloride Formation (Optional but Recommended) : In a separate flask, dissolve 3-(2-bromo-5-methylphenyl)propanoic acid (1 equivalent) in dry DCM and add thionyl chloride (SOCl₂, 1.1 to 1.5 equivalents) dropwise at 0 °C. Stir the mixture at room temperature for 1-2 hours to form the corresponding acyl chloride. Remove the excess SOCl₂ under reduced pressure.

  • Acylation : Cool the AlCl₃ suspension to 0 °C. Slowly add a solution of the 3-(2-bromo-5-methylphenyl)propanoyl chloride in dry DCM to the AlCl₃ suspension.

  • Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up : Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction : Extract the aqueous layer with DCM (3 x volumes).

  • Washing : Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Visualizations

Logical Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Troubleshooting Low Yield start Low or No Product Yield check_catalyst Check Catalyst Activity start->check_catalyst inactive_catalyst Inactive Catalyst? check_catalyst->inactive_catalyst check_temp Review Reaction Temperature low_temp Temperature Too Low? check_temp->low_temp check_sm Analyze Starting Material Purity impure_sm Impure Starting Material? check_sm->impure_sm check_time Monitor Reaction Time incomplete_rxn Incomplete Reaction? check_time->incomplete_rxn inactive_catalyst->check_temp No solution_catalyst Use Fresh, Anhydrous Catalyst Work Under Inert Atmosphere inactive_catalyst->solution_catalyst Yes low_temp->check_sm No solution_temp Gradually Increase Temperature Monitor for Side Products low_temp->solution_temp Yes impure_sm->check_time No solution_sm Purify Starting Material (e.g., Recrystallization) impure_sm->solution_sm Yes solution_time Extend Reaction Time Consider Increasing Catalyst Load incomplete_rxn->solution_time Yes end Improved Yield solution_catalyst->end solution_temp->end solution_sm->end solution_time->end SynthesisWorkflow Synthesis Workflow start Start sm_prep Prepare 3-(2-bromo-5-methylphenyl)propanoic acid start->sm_prep acyl_chloride Convert to Acyl Chloride (SOCl2, DCM) sm_prep->acyl_chloride fc_setup Prepare AlCl3 Suspension (Anhydrous DCM, 0 °C) acyl_chloride->fc_setup acylation Slow Addition of Acyl Chloride fc_setup->acylation reaction Stir at Room Temperature (Monitor by TLC) acylation->reaction workup Quench with Ice/HCl reaction->workup extraction Extract with DCM workup->extraction washing Wash Organic Layer extraction->washing purification Dry, Concentrate, and Purify (Column Chromatography/Recrystallization) washing->purification product This compound purification->product

Technical Support Center: Bromination of Methyl-indenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the bromination of methyl-indenone.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is producing a mixture of mono-, di-, and even tri-brominated products. How can I improve the selectivity for mono-bromination?

Answer:

Over-bromination is a common side reaction when brominating activated cyclic ketones like methyl-indenone. The initial mono-brominated product can be more reactive than the starting material, leading to further halogenation. Here are several strategies to control polybromination:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of the brominating agent is a good starting point. Adding the brominating agent slowly and portion-wise to the reaction mixture can help maintain a low concentration and reduce the likelihood of over-bromination.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a better choice than elemental bromine (Br₂) for selective mono-bromination as it provides a low, constant concentration of Br₂ throughout the reaction.[1]

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity. For instance, bromination of substituted indanones with Br₂ in the presence of a base at 0°C has been shown to favor mono-bromination.[2]

  • Solvent Effects: The choice of solvent can influence the reaction outcome. Non-polar solvents like carbon tetrachloride (CCl₄) are common, but for acid-catalyzed reactions, acetic acid is frequently used.[2][3]

FAQ 2: I am observing bromination on the aromatic ring in addition to the desired alpha-position on the cyclopentanone ring. How can I control the regioselectivity?

Answer:

The regioselectivity of bromination (aromatic ring vs. α-position) is highly dependent on the reaction conditions. The methyl group on the indenone ring can activate both the aromatic ring and the α-position to the ketone.

  • Acid-Catalyzed Bromination: Performing the reaction in an acidic medium, such as with Br₂ in acetic acid, typically favors α-bromination. The acid catalyzes the formation of the enol intermediate, which then reacts with the electrophilic bromine.[4][5]

  • Radical Bromination: For benzylic bromination (on the methyl group of the aromatic ring if it were, for example, a methyl-indane), radical conditions using NBS and a radical initiator (like AIBN or benzoyl peroxide) with light would be employed.[6] However, for α-bromination of the ketone, these conditions are generally avoided.

  • Substituent Effects: The position of the methyl group on the indenone will influence the electron density of the aromatic ring and the ease of enolization, thus affecting the site of bromination.

FAQ 3: My reaction has a low yield and produces a complex mixture of unidentifiable byproducts. What are the possible causes and solutions?

Answer:

A low yield and complex product mixture can stem from several factors, including reaction conditions that are too harsh, leading to degradation or rearrangement.

  • Reaction Conditions: Photochemical bromination, for instance, can be aggressive and lead to a variety of products. A study on the photochemical bromination of 2-methyl indanone with 4 equivalents of bromine resulted in a mixture of tribromo indanone (53% yield), dibromo indanone (20% yield), and a monobromo indandione (20% yield), the latter being a product of ring opening and further reaction.[3]

  • Purification of Reagents: Using freshly recrystallized NBS can minimize side reactions, such as the formation of α-bromoketones and dibromo compounds when reacting with alkenes, a principle that can be extended to activated ketones.[6]

  • Inert Atmosphere: Some reactions, particularly those involving radical intermediates or sensitive reagents, may benefit from being carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions with atmospheric components.[3]

Side Reaction Summary & Yields

The following table summarizes the products obtained from the photochemical bromination of 2-methyl indanone, as reported in the literature.

Starting MaterialBrominating Agent/ConditionsProductYield (%)Reference
2-Methyl IndanoneBr₂ (4 equiv.), CCl₄, 150W lampTribromo Indanone53[3]
Dibromo Indanone20[3]
Monobromo Indandione20[3]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed α-Bromination of an Indanone

This protocol is adapted from the bromination of substituted indanones and is a good starting point for the selective mono-α-bromination of methyl-indenone.[2]

  • Dissolve the Substrate: Dissolve the methyl-indenone (1 equivalent) in glacial acetic acid.

  • Cool the Mixture: Cool the solution in an ice bath to 0-5°C.

  • Slow Addition of Bromine: Slowly add a solution of bromine (1.1 equivalents) in acetic acid dropwise to the cooled solution while stirring. Maintain the temperature below 10°C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the starting material is consumed, pour the reaction mixture into cold water.

  • Work-up: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the excess acid, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Photochemical Bromination of 2-Methyl Indanone

This protocol is based on a literature procedure that results in polybrominated products and should be used when such products are desired, or as a reference for the types of side products that can form under harsh conditions.[3]

  • Apparatus Setup: Conduct the reaction in a cylindrical vessel equipped with a dropping funnel and a condenser, with internal irradiation provided by a 150 W projector lamp.

  • Prepare Solution: Dissolve 2-methyl indanone in carbon tetrachloride (CCl₄).

  • Addition of Bromine: Add a solution of bromine (e.g., 4 equivalents) in CCl₄ to the stirred solution of 2-methyl indanone at room temperature while irradiating with the lamp.

  • Reaction Time: Continue the reaction for the desired time (e.g., 60 minutes), monitoring by an appropriate method if possible.

  • Work-up: After the reaction, evaporate the solvent under reduced pressure.

  • Purification: The resulting complex mixture can be separated by column chromatography on silica gel.

Reaction Mechanisms & Workflows

The following diagrams illustrate the key pathways and potential side reactions during the bromination of methyl-indenone.

acid_catalyzed_bromination start Methyl-indenone protonation Protonation of Carbonyl start->protonation + H+ enol Enol Intermediate protonation->enol - H+ attack Nucleophilic Attack on Br2 enol->attack + Br2 deprotonation Deprotonation attack->deprotonation - Br- product Alpha-bromo-methyl-indenone deprotonation->product - H+

Caption: Acid-catalyzed alpha-bromination of methyl-indenone.

overbromination_pathway start Methyl-indenone mono_bromo Mono-bromo Product start->mono_bromo + Br2 di_bromo Di-bromo Product mono_bromo->di_bromo + Br2 (often faster) tri_bromo Tri-bromo Product di_bromo->tri_bromo + Br2

Caption: Pathway for over-bromination of methyl-indenone.

troubleshooting_workflow start Problem Encountered overbromination Over-bromination? start->overbromination regioselectivity Poor Regioselectivity? start->regioselectivity low_yield Low Yield / Degradation? start->low_yield sol1 Reduce Br2/NBS equivalents Lower temperature Slow addition of reagent overbromination->sol1 Yes sol2 Use acidic conditions (e.g., AcOH) for alpha-bromination regioselectivity->sol2 Yes sol3 Avoid harsh conditions (e.g., high heat/light) Use purified reagents (recrystallized NBS) Consider inert atmosphere low_yield->sol3 Yes

Caption: Troubleshooting workflow for methyl-indenone bromination.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: Key physicochemical properties are summarized in the table below. The molecule's structure, characterized by a substituted indanone core, suggests low aqueous solubility due to its predominantly hydrophobic nature.

PropertyValueSource
Molecular FormulaC₁₀H₉BrO[1][2]
Molecular Weight225.08 g/mol [1]
AppearanceNot specified, likely a solid
XLogP3-AA (Predicted)2.7[1]

Q2: I am observing poor solubility of this compound in my aqueous buffer. What is the likely cause?

A2: The limited aqueous solubility is expected due to the compound's chemical structure. The presence of the non-polar indanone ring system and the bromine atom contributes to its hydrophobicity, leading to unfavorable interactions with water.

Q3: What are the general approaches to improve the solubility of a poorly water-soluble compound like this?

A3: A variety of techniques can be employed to enhance the solubility of hydrophobic compounds.[3][4][5] These can be broadly categorized as:

  • Physical Modifications: Altering the physical properties of the compound, such as particle size reduction (micronization, nanosuspension) or modifying its crystal structure (polymorphs, amorphous forms).[4][5][6]

  • Chemical Modifications: Creating a more soluble version of the molecule, for example, through salt formation or derivatization.[5]

  • Use of Excipients: Incorporating solubilizing agents into the formulation, such as co-solvents, surfactants, or complexing agents like cyclodextrins.[3][7][8]

Q4: Can pH adjustment be used to improve the solubility of this compound?

A4: The structure of this compound does not contain readily ionizable groups. Therefore, altering the pH of the solution is unlikely to significantly impact its solubility.[3]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.

Initial Assessment: Solubility Screening

The first step is to determine the compound's baseline solubility in various solvents. This will inform the selection of an appropriate solubilization strategy.

Experimental Protocol: Solubility Screening

  • Solvent Selection: Choose a range of solvents with varying polarities. A suggested panel includes:

    • Water (or relevant aqueous buffer)

    • Ethanol

    • Methanol

    • Dimethyl Sulfoxide (DMSO)[9]

    • Propylene Glycol

    • Polyethylene Glycol 400 (PEG 400)

  • Sample Preparation:

    • Accurately weigh a small amount of this compound (e.g., 1-5 mg) into separate vials.

    • Add a small, precise volume of each solvent to the vials (e.g., 100 µL).

  • Equilibration:

    • Vortex the vials for 1-2 minutes.

    • Place the vials on a shaker or rotator at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Analysis:

    • After equilibration, centrifuge the vials to pellet any undissolved solid.

    • Carefully collect a sample of the supernatant.

    • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Recording: Record the solubility in mg/mL or µg/mL for each solvent.

Data Presentation: Solubility Screening Results

SolventTemperature (°C)Measured Solubility (mg/mL)Observations
Water25
PBS (pH 7.4)25
Ethanol25
DMSO25
Propylene Glycol25
PEG 40025
Solubilization Strategy Workflow

The following diagram illustrates a decision-making workflow for selecting a suitable solubilization strategy based on your experimental needs.

G Solubilization Strategy Workflow start Start: Poor Aqueous Solubility Observed screening Perform Solubility Screening in Common Solvents start->screening organic_soluble Is the compound soluble in a water-miscible organic solvent (e.g., DMSO, Ethanol)? screening->organic_soluble cosolvent Use a Co-solvent System organic_soluble->cosolvent Yes cyclodextrin Consider Cyclodextrin Complexation organic_soluble->cyclodextrin No end Optimized Formulation Achieved cosolvent->end surfactant Evaluate Surfactant-based Formulations cyclodextrin->surfactant particle_size Consider Particle Size Reduction (Micronization/Nanosuspension) surfactant->particle_size particle_size->end

Caption: Decision workflow for selecting a solubility enhancement technique.

Detailed Experimental Protocols

Co-solvency

This technique involves using a water-miscible organic solvent in which the compound is highly soluble to increase its solubility in an aqueous solution.[3][7]

Experimental Protocol: Co-solvent System Development

  • Co-solvent Selection: Based on the initial solubility screening, select a co-solvent in which this compound is freely soluble (e.g., DMSO, ethanol, PEG 400).

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in the chosen co-solvent (e.g., 10-50 mg/mL).

  • Titration:

    • Start with your aqueous buffer.

    • Gradually add small aliquots of the stock solution to the aqueous buffer while vortexing.

    • Observe for any signs of precipitation.

  • Determination of Maximum Co-solvent Concentration: Determine the highest percentage of co-solvent that can be tolerated in the final aqueous solution without causing precipitation of the compound at the desired final concentration.

  • Control Experiment: Always include a vehicle control (aqueous buffer with the same percentage of co-solvent) in your experiments to account for any effects of the co-solvent itself.

Data Presentation: Co-solvent Solubility Data

Aqueous BufferCo-solventCo-solvent % (v/v)Compound Concentration (µM)Solubility Outcome (Soluble/Precipitated)
PBS (pH 7.4)DMSO0.110
PBS (pH 7.4)DMSO0.510
PBS (pH 7.4)DMSO1.010
PBS (pH 7.4)Ethanol1.010
PBS (pH 7.4)Ethanol5.010
Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5][10][11]

Experimental Protocol: Cyclodextrin-mediated Solubilization

  • Cyclodextrin Selection: Common cyclodextrins for this purpose include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0-20% w/v).

    • Add an excess amount of this compound to each solution.

    • Equilibrate the samples on a shaker for 24-48 hours at a constant temperature.

    • Centrifuge the samples and analyze the supernatant for the concentration of the dissolved compound.

  • Plotting the Data: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship suggests the formation of a 1:1 complex.

  • Preparation of Formulations: Based on the phase solubility diagram, prepare your experimental solutions by first dissolving the cyclodextrin in the aqueous buffer, followed by the addition of this compound.

Data Presentation: Cyclodextrin Phase Solubility

Cyclodextrin TypeCyclodextrin Conc. (% w/v)Compound Solubility (mg/mL)
HP-β-CD0
HP-β-CD2
HP-β-CD5
HP-β-CD10
HP-β-CD15
HP-β-CD20
Particle Size Reduction

Reducing the particle size of a compound increases its surface area-to-volume ratio, which can lead to an increased dissolution rate.[6][8][12]

Conceptual Workflow: Particle Size Reduction

G Particle Size Reduction Workflow start Start: Crystalline Compound micronization Micronization (e.g., Jet Milling) start->micronization nanosuspension Nanosuspension (e.g., Wet Milling, Homogenization) start->nanosuspension characterization Particle Size Analysis (e.g., DLS, SEM) micronization->characterization nanosuspension->characterization dissolution Dissolution Rate Testing characterization->dissolution end Improved Dissolution dissolution->end

Caption: General workflow for improving dissolution via particle size reduction.

Note on Experimental Execution: Particle size reduction techniques such as micronization and the preparation of nanosuspensions often require specialized equipment (e.g., jet mill, high-pressure homogenizer). These methods are typically employed at later stages of drug development. For early-stage research, focusing on co-solvents or cyclodextrins is often more practical.

References

Technical Support Center: Optimization of Indenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indenone synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Transition-Metal-Catalyzed Annulations (e.g., Rhodium, Palladium, Nickel-catalyzed)

Question 1: I am observing low yields in my Rhodium-catalyzed indenone synthesis. What are the potential causes and solutions?

Answer: Low yields in Rh-catalyzed annulations can be attributed to several factors. Consider the following troubleshooting steps:

  • Catalyst Activity: Ensure your rhodium catalyst is active. If you are using a pre-catalyst, verify that it has been properly activated. The choice of the rhodium source can also impact the yield.

  • Solvent and Additives: The reaction solvent and any additives are critical. Some Rh-catalyzed reactions benefit from the presence of a copper co-catalyst and a base. Ensure your solvent is dry and degassed, as oxygen and water can deactivate the catalyst.[1]

  • Reaction Temperature and Time: These parameters often need careful optimization. Monitor the reaction's progress by TLC or GC-MS to determine the optimal reaction time and to check for substrate decomposition at elevated temperatures.[1]

  • Substrate Purity: Impurities in your starting materials can poison the catalyst. Ensure your aryl precursors and alkynes are of high purity.[1]

Question 2: My transition-metal-catalyzed annulation is resulting in a mixture of regioisomers. How can I improve the regioselectivity?

Answer: Regioselectivity is a common challenge in these reactions, especially with unsymmetrical alkynes. Here are several strategies to improve it:

  • Ligand Selection: The choice of ligand can significantly influence regioselectivity. For rhodium-catalyzed syntheses, bulky phosphine ligands can direct the reaction toward a specific regioisomer. Experiment with different phosphine ligands (e.g., PPh₃, P(o-tolyl)₃) to find the optimal one for your substrate.[1]

  • Directing Groups: The use of directing groups on your aryl precursor can effectively control the regioselectivity of C-H activation and subsequent annulation.[1]

  • Catalyst System: Different transition metals (e.g., Pd, Rh, Co, Ni) and their catalyst precursors can exhibit different regioselectivities. A nickel-catalyzed Larock annulation has been shown to provide excellent regioselectivity for the synthesis of a wide range of indenones.[1][2]

  • Steric Hindrance of Substrate: The steric bulk of the substituents on the alkyne can play a crucial role. Often, the larger group on the alkyne will preferentially be positioned away from the aryl group in the transition state, but this is not always the case and depends on the specific catalytic system.[1]

II. Acid-Catalyzed Cyclizations (e.g., Nazarov, Friedel-Crafts)

Question 3: My Nazarov cyclization is giving a low yield and multiple side products. What are the common issues?

Answer: The Nazarov cyclization, while powerful, can be sensitive to reaction conditions. Common issues include:

  • Harsh Reaction Conditions: Classical Nazarov cyclizations often require stoichiometric amounts of strong Lewis or protic acids (e.g., TiCl₄, BF₃, H₂SO₄) and high temperatures, which can lead to substrate decomposition and side reactions.[1]

  • Side Reactions: Wagner-Meerwein rearrangements of the carbocation intermediates can occur, leading to undesired skeletal structures.[1]

  • Product Inhibition: In some catalytic versions, the product can inhibit the catalyst, leading to slow turnover.[1]

To troubleshoot, consider using milder Lewis acids, optimizing the reaction temperature, and ensuring anhydrous conditions.

Question 4: How can I control the regioselectivity in a Friedel-Crafts acylation approach to indanones?

Answer: The regioselectivity of intramolecular Friedel-Crafts acylation is heavily influenced by the electronic and steric properties of the aromatic ring. In polyphosphoric acid (PPA)-mediated reactions, the concentration of P₂O₅ can be a critical factor.[3]

  • Low P₂O₅ content in PPA tends to favor the formation of the indanone isomer with an electron-donating group meta to the carbonyl group.[3]

  • High P₂O₅ content in PPA generally favors the formation of the indanone with an electron-donating group ortho or para to the carbonyl.[3]

Therefore, by adjusting the grade of PPA used, you can influence the isomeric ratio of your product.[3]

Data Presentation: Optimization of Reaction Conditions

Below are tables summarizing reaction conditions for different indenone synthesis methods.

Table 1: Rhodium-Catalyzed Carbonylative Cyclization [4]

EntryAlkyne2-Bromophenylboronic AcidBaseSolventTemp (°C)Yield (%)
1DiphenylacetylenePhenylboronic acidK₂CO₃Toluene12085
21-Phenyl-1-propynePhenylboronic acidK₂CO₃Toluene12078 (major regioisomer)
31-HexynePhenylboronic acidK₂CO₃Toluene12065

Table 2: Nickel-Catalyzed Larock Annulation [2]

Entry2-Formylphenyl TriflateAlkyneCatalystLigandSolventTemp (°C)Yield (%)
1PhenylDiphenylacetyleneNi(COD)₂PPh₃Toluene10092
24-MeO-Phenyl1-Phenyl-1-propyneNi(COD)₂PPh₃Toluene10088 (single regioisomer)
34-Cl-Phenyl1-HexyneNi(COD)₂PPh₃Toluene10075

Experimental Protocols

General Protocol for a Lewis Acid-Promoted Nazarov Cyclization [1]

  • Preparation: Dissolve the divinyl ketone (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.[1]

  • Addition of Lewis Acid: Add a solution of SnCl₄ in DCM (e.g., 1.0 M solution, 2.0 eq) dropwise to the stirred solution of the divinyl ketone.[1]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 30 minutes. Monitor the reaction progress by TLC.[1]

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

  • Work-up: Stir the mixture vigorously for 15 minutes. Separate the organic and aqueous layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]

Visualizations

troubleshooting_workflow start Low Yield in Indenone Synthesis check_catalyst Check Catalyst Activity & Purity start->check_catalyst check_reagents Verify Reagent Purity (Aryl Precursor, Alkyne) start->check_reagents optimize_solvent Optimize Solvent & Additives check_catalyst->optimize_solvent check_reagents->optimize_solvent optimize_temp Optimize Reaction Temperature & Time analysis Analyze Reaction (TLC, GC-MS) optimize_temp->analysis optimize_solvent->optimize_temp analysis->start No Improvement successful Successful Synthesis analysis->successful Yield Improved nazarov_cyclization_pathway divinyl_ketone Divinyl Ketone intermediate Pentadienyl Cation Intermediate divinyl_ketone->intermediate + Lewis Acid lewis_acid Lewis Acid (e.g., SnCl₄) cyclization 4π-Electrocyclic Ring Closure intermediate->cyclization proton_loss Proton Loss cyclization->proton_loss indenone Indenone Product proton_loss->indenone

References

Technical Support Center: Purifying 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the recrystallization of this compound?

A1: Based on the polarity of the molecule and successful recrystallizations of structurally similar compounds, a mixed solvent system of ethyl acetate and hexane is recommended. Ethyl acetate is a good solvent for dissolving the compound, while hexane acts as an anti-solvent to induce crystallization. Alcohols such as methanol or ethanol can also be effective.

Q2: What is the expected appearance of the purified product?

A2: Purified this compound should be an off-white to pale yellow crystalline solid.

Q3: How can I assess the purity of my recrystallized product?

A3: The purity of the final product can be determined by several analytical techniques, including:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure and identify the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.

Q4: What are the common impurities encountered during the synthesis and purification of this compound?

A4: Common impurities may include unreacted starting materials, byproducts from the synthetic route (such as regioisomers), and residual solvents.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent with a steep solubility curve for the compound is identified (i.e., high solubility at high temperature and low solubility at low temperature).

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent. For this compound, methanol or ethanol are potential candidates.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate with a water bath) while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, subsequently cool the flask in an ice bath for 30-60 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Two-Solvent Recrystallization (Ethyl Acetate/Hexane)

This is a commonly used and effective method when a single suitable solvent cannot be found.

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethyl acetate.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexane dropwise until the solution becomes slightly cloudy (turbid). This indicates the saturation point has been reached.

  • Re-dissolution: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote maximum crystal formation.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using a cold mixture of ethyl acetate and hexane (in the same approximate ratio as the final solvent mixture) for washing the crystals.

Data Presentation

Table 1: Potential Recrystallization Solvents and Expected Observations

Solvent/Solvent SystemSolubility at Room Temp.Solubility at Elevated Temp.Suitability
MethanolLowHighGood potential for single-solvent recrystallization.
EthanolLowHighGood potential for single-solvent recrystallization.
Ethyl Acetate/HexaneVariable (depends on ratio)High in Ethyl AcetateExcellent for two-solvent recrystallization.
TolueneModerateHighMay be suitable, but higher boiling point requires caution.
WaterInsolubleInsolubleUnsuitable.

Troubleshooting Guide

Issue Question Possible Cause(s) Troubleshooting Steps
No Crystals Form I've cooled the solution, but no crystals have appeared.- The solution is not supersaturated (too much solvent was added).- The solution has cooled too rapidly.- Try scratching the inside of the flask with a glass rod at the meniscus.[1]- Add a seed crystal of the pure compound.- Evaporate some of the solvent to increase the concentration and allow it to cool again.- If using a two-solvent system, add more of the anti-solvent.
Oiling Out The compound has separated as an oil instead of crystals.- The melting point of the compound is lower than the boiling point of the solvent.- The solution is too concentrated.- The solution has cooled too quickly.- Reheat the solution to dissolve the oil.- Add a small amount of additional "good" solvent (e.g., ethyl acetate) to the hot solution before allowing it to cool more slowly.- Ensure a very slow cooling rate; consider insulating the flask.
Low Recovery Yield My final yield of pure product is very low.- Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with too much cold solvent.- Concentrate the mother liquor and cool it again to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration.- Use a minimal amount of ice-cold solvent for washing.
Colored Crystals The final product is colored, but it should be white or pale yellow.- Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may slightly reduce the yield.- A second recrystallization may be necessary.

Visualizations

Recrystallization_Workflow Recrystallization Experimental Workflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No Insoluble Impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A flowchart illustrating the general experimental workflow for recrystallization.

Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues start Problem Encountered no_crystals No Crystals Form start->no_crystals No Precipitation oiling_out Compound Oils Out start->oiling_out Liquid Separation low_yield Low Recovery Yield start->low_yield Poor Recovery colored_product Product is Colored start->colored_product Discolored Crystals scratch Scratch Flask / Add Seed Crystal no_crystals->scratch reheat Reheat and Add More 'Good' Solvent oiling_out->reheat second_crop Collect Second Crop from Mother Liquor low_yield->second_crop preheat_funnel Pre-heat Filtration Apparatus low_yield->preheat_funnel charcoal Use Activated Charcoal colored_product->charcoal evaporate Evaporate Some Solvent scratch->evaporate If still no crystals slow_cool Ensure Slower Cooling reheat->slow_cool recrystallize_again Perform a Second Recrystallization charcoal->recrystallize_again If still colored

Caption: A decision tree for troubleshooting common issues during recrystallization.

References

Troubleshooting column chromatography for bromo-indanone compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of bromo-indanone compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the column chromatography of these important chemical intermediates.

Troubleshooting Guides

This section addresses common issues encountered during the column chromatography of bromo-indanone compounds.

Problem 1: Poor Separation of Bromo-Indanone from Impurities or Isomers

Question: I am having difficulty separating my target bromo-indanone from a closely related impurity or a constitutional isomer. What can I do?

Answer:

Poor separation is a frequent challenge, often stemming from suboptimal mobile or stationary phase selection. Here are several strategies to improve resolution:

  • Mobile Phase Optimization:

    • Adjust Solvent Polarity: The key is to find a solvent system that provides a differential affinity for your compounds. For normal-phase chromatography (e.g., using silica gel), if your compounds are eluting too quickly (high Rf value), decrease the polarity of the mobile phase (e.g., increase the proportion of a non-polar solvent like hexane in a hexane/ethyl acetate mixture). Conversely, if your compounds are moving too slowly (low Rf value), increase the mobile phase polarity.

    • Try Different Solvent Systems: If adjusting the ratio of your current solvent system is ineffective, consider switching one or both of the solvents. Different solvents can offer unique selectivity. For example, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether may alter the elution order and improve separation.

    • Isocratic vs. Gradient Elution: If a single solvent mixture (isocratic elution) fails to separate all components, a gradient elution can be highly effective. Start with a low-polarity mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your bromo-indanone and then more polar impurities.

  • Stationary Phase Selection:

    • Silica Gel vs. Alumina: While silica gel is the most common stationary phase, alumina can offer different selectivity, particularly for halogenated compounds. Alumina is available in neutral, acidic, and basic forms, which can be advantageous depending on the stability of your compound.[1][2][3] Neutral or basic alumina may be beneficial if your bromo-indanone is sensitive to the slightly acidic nature of silica gel.[1][3]

    • Silver Nitrate-Impregnated Silica Gel: For challenging separations of isomers, particularly those containing double bonds or aromatic systems, silica gel impregnated with silver nitrate (AgNO₃) can be a powerful tool. The silver ions can form reversible complexes with π-systems, leading to enhanced separation.

Problem 2: The Bromo-Indanone Compound Appears to be Decomposing on the Column

Question: I am observing new spots on my TLC analysis of the collected fractions that were not in my crude material, or I am getting a very low recovery of my product. I suspect it is degrading on the silica gel. How can I prevent this?

Answer:

Bromo-indanones, particularly α-bromo ketones, can be susceptible to degradation on the slightly acidic surface of standard silica gel.[4] The most common degradation pathway is dehydrobromination. Here are methods to mitigate this:

  • Neutralize the Stationary Phase:

    • Triethylamine Wash: Before loading your sample, you can neutralize the acidic sites on the silica gel. This can be done by flushing the packed column with a solution of 1-3% triethylamine (TEA) in your mobile phase, followed by flushing with the mobile phase without TEA.[5] This deactivates the acidic silanol groups responsible for degradation.[5]

    • Use Neutral Silica or Alumina: Commercially available neutral silica gel is an excellent option for acid-sensitive compounds.[4] Alternatively, using neutral or basic alumina as the stationary phase can prevent acid-catalyzed decomposition.[1][3]

  • Run the Chromatography Quickly: Minimize the time your compound spends on the column. Flash chromatography, which uses pressure to increase the flow rate, is generally preferred over gravity chromatography.

  • Work at a Lower Temperature: If feasible, running the column in a cold room can sometimes slow down degradation reactions.

Problem 3: The Bromo-Indanone Compound is Tailing or Streaking on the Column

Question: My compound is coming off the column as a broad, tailing band instead of a sharp peak, leading to mixed fractions. What causes this and how can I fix it?

Answer:

Tailing is often caused by strong, non-ideal interactions between your compound and the stationary phase, or by issues with the column packing or sample loading.

  • Check for Acidity Issues: As mentioned above, the acidic nature of silica gel can lead to strong interactions with some compounds, causing tailing. Neutralizing the silica with triethylamine can often resolve this.[5][6]

  • Proper Column Packing: An improperly packed column with channels or cracks will lead to uneven flow and band broadening. Ensure your column is packed uniformly. Both dry and slurry packing methods can be effective if done carefully.

  • Sample Loading:

    • Minimal Solvent: Dissolve your crude sample in the minimum amount of a solvent that is as non-polar as, or less polar than, your mobile phase. Using a highly polar solvent to dissolve the sample can lead to band spreading at the top of the column.

    • Dry Loading: If your compound is not very soluble in a suitable loading solvent, you can use the dry loading technique. Pre-adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of your packed column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of a bromo-indanone?

A1: A mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate is a very common and effective starting point. A typical starting ratio to test on a TLC plate would be in the range of 9:1 to 4:1 hexane:ethyl acetate. For example, purifications of 7-bromo-1-indanone have been reported using petroleum ether:ethyl acetate ratios of 20:1 and 10:1.[5]

Q2: How do I choose the right Rf value for good separation on a column?

A2: For optimal separation using flash column chromatography, the target compound should have a TLC Rf value of approximately 0.2 to 0.4 in the chosen mobile phase.[5] An Rf in this range generally provides a good balance between resolution from impurities and a reasonable elution time.

Q3: Can I use solvents other than hexane and ethyl acetate?

A3: Yes, other solvent systems can be used. Dichloromethane, diethyl ether, and toluene are other common solvents used in normal-phase chromatography. The choice of solvent can affect the selectivity of the separation.

Q4: What is the difference between flash chromatography and gravity chromatography?

A4: The primary difference is the use of pressure. Flash chromatography uses positive pressure (from compressed air or a pump) to force the mobile phase through the column more quickly. This results in faster separation and often better resolution as there is less time for diffusion and band broadening to occur. Gravity chromatography relies solely on gravity for the mobile phase to move through the column, which is a much slower process.

Q5: How much silica gel should I use for my column?

A5: A general rule of thumb is to use a silica gel to crude sample weight ratio of about 50:1 to 100:1. For very difficult separations, a higher ratio may be necessary.

Data Presentation

The following tables provide representative data for the column chromatography of bromo-indanone compounds. Note that actual Rf values can vary depending on the specific TLC plates, chamber saturation, and ambient temperature.

Table 1: Representative TLC Data for Bromo-Indanone Isomers

CompoundSolvent System (Hexane:Ethyl Acetate)Approximate Rf ValueObservations
4-Bromo-1-indanone9:1~0.35Good starting point for separation.
5-Bromo-1-indanone9:1~0.30Slightly more polar than the 4-bromo isomer.
6-Bromo-1-indanone9:1~0.32Polarity is intermediate to the 5- and 7-bromo isomers.
7-Bromo-1-indanone10:1~0.40Reported for purification.[5]
7-Bromo-1-indanone20:1~0.25Reported for purification.[5]

Table 2: Common Solvents and Their Properties

SolventPolarity IndexBoiling Point (°C)Notes
Hexane0.169Common non-polar component of the mobile phase.
Petroleum Ether~0.130-60A less expensive alternative to hexane.
Toluene2.4111Can offer different selectivity due to aromaticity.
Dichloromethane3.140A versatile solvent, but can cause some columns to swell.
Diethyl Ether2.835A moderately polar solvent.
Ethyl Acetate4.477A common polar component of the mobile phase.

Experimental Protocols

Detailed Protocol: Flash Column Chromatography Purification of 7-Bromo-1-Indanone

This protocol is a representative example for the purification of a bromo-indanone compound.

1. Preparation of the Mobile Phase and TLC Analysis:

  • Prepare a stock solution of 10% ethyl acetate in hexane (v/v).

  • Perform a TLC analysis of your crude 7-bromo-1-indanone to determine the optimal solvent system. The target Rf for the product should be around 0.2-0.4.[5] Adjust the ratio of ethyl acetate to hexane as needed. For this example, we will proceed with a 10:1 petroleum ether:ethyl acetate mobile phase.[5]

2. Column Packing (Slurry Method):

  • Select an appropriate size flash column. For 1 gram of crude material, a 40 mm diameter column is suitable.

  • Securely clamp the column in a vertical position in a fume hood.

  • Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the chosen mobile phase. The amount of silica gel should be approximately 50-100 times the weight of your crude sample.

  • Pour the slurry into the column. Use additional mobile phase to rinse all the silica gel into the column.

  • Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock and allow the solvent to drain until the solvent level is just above the top of the silica gel. Do not let the column run dry.

  • Add a thin layer of sand on top of the silica gel to protect the surface.

3. Sample Loading:

  • Dissolve the crude 7-bromo-1-indanone in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.

  • Carefully apply the sample solution to the top of the column using a pipette.

  • Open the stopcock and allow the sample to absorb onto the silica gel until the liquid level is just at the top of the sand.

  • Carefully add a small amount of the mobile phase to rinse the sides of the column and allow it to absorb onto the silica. Repeat this step 2-3 times.

4. Elution and Fraction Collection:

  • Carefully fill the top of the column with the mobile phase.

  • Apply gentle positive pressure using a pump or compressed air to achieve a steady flow rate (a drop rate of a few drops per second is a good starting point).

  • Begin collecting fractions immediately in test tubes or other suitable containers.

  • Monitor the elution of your compound by collecting small, regular-sized fractions and analyzing them by TLC.

5. Product Isolation:

  • Once the TLC analysis shows which fractions contain your pure product, combine these fractions in a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 7-bromo-1-indanone.

Visualizations

Troubleshooting_Workflow Troubleshooting Column Chromatography for Bromo-Indanones start Problem Encountered poor_separation Poor Separation start->poor_separation decomposition Compound Decomposition start->decomposition tailing Peak Tailing/Streaking start->tailing optimize_mp Optimize Mobile Phase (Adjust polarity, change solvents) poor_separation->optimize_mp gradient Use Gradient Elution poor_separation->gradient change_sp Change Stationary Phase (Alumina, AgNO3-Silica) poor_separation->change_sp neutralize Neutralize Silica (e.g., with Triethylamine) decomposition->neutralize alt_sp Use Alternative Stationary Phase (Neutral Silica, Alumina) decomposition->alt_sp fast_chrom Run Chromatography Faster (Flash vs. Gravity) decomposition->fast_chrom check_acidity Check for Acidity Issues (Neutralize Silica) tailing->check_acidity repack Repack Column tailing->repack dry_load Use Dry Loading Technique tailing->dry_load solution Improved Purification optimize_mp->solution gradient->solution change_sp->solution neutralize->solution alt_sp->solution fast_chrom->solution check_acidity->solution repack->solution dry_load->solution

Caption: A decision tree for troubleshooting common column chromatography issues.

Experimental_Workflow General Workflow for Bromo-Indanone Purification cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Mobile Phase) pack 2. Pack Column (Slurry or Dry Pack) tlc->pack load 3. Load Sample (Wet or Dry Loading) pack->load elute 4. Elute Column (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions (TLC) collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate product Purified Bromo-Indanone evaporate->product

Caption: A typical experimental workflow for purifying bromo-indanones.

References

Preventing debromination of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of debromination during chemical transformations involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem?

A1: Debromination is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of 7-methyl-2,3-dihydro-1H-inden-1-one as a byproduct. This side reaction reduces the yield of the desired product and complicates purification, impacting the overall efficiency of the synthetic route.

Q2: What are the common causes of debromination for this compound?

A2: For aryl bromides like this compound, debromination, often termed hydrodebromination, can be caused by several factors:

  • In Palladium-Catalyzed Cross-Coupling Reactions: The primary cause is often the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These can arise from solvents (e.g., alcohols, residual water), bases, or other additives in the reaction mixture. Instead of facilitating the desired coupling, the Pd-H species can react with the starting material to replace the bromine with hydrogen.

  • Use of Strong Bases: Strong bases, particularly in the presence of a transition metal catalyst, can promote the formation of hydride donors or facilitate side reactions that lead to debromination. The indenone structure also has acidic protons alpha to the carbonyl group, and enolate formation under strong basic conditions could potentially influence the stability of the C-Br bond.

  • High Temperatures: Elevated reaction temperatures can increase the rate of debromination, which may have a higher activation energy than the desired reaction.

  • Reducing Agents: The presence of certain reducing agents, or reagents that can act as hydride donors, can lead to the direct reduction of the carbon-bromine bond.

  • Photochemical Reactions: In some cases, exposure to light, especially UV irradiation, can induce radical-based dehalogenation pathways, particularly in the presence of a hydrogen donor.

Q3: How can I detect if debromination is occurring in my reaction?

A3: The most common methods for detecting the debrominated byproduct, 7-methyl-2,3-dihydro-1H-inden-1-one, are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Compare the mass spectrum of your reaction mixture to the expected mass of the starting material, desired product, and the debrominated byproduct.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of the crude reaction mixture will show characteristic signals for the debrominated product, which will differ from the starting material and the desired product in the aromatic region.

  • Thin Layer Chromatography (TLC): A new spot with a different Rf value corresponding to the less polar debrominated compound may be observed.

Troubleshooting Guides

Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Symptoms:

  • Formation of a significant amount of 7-methyl-2,3-dihydro-1H-inden-1-one detected by LC-MS or ¹H NMR.

  • Low yield of the desired coupled product.

  • Complex product mixture that is difficult to purify.

Troubleshooting Workflow for Debromination in Pd-Catalyzed Reactions

start Debromination Observed base Modify Base start->base Strong base used? temp Lower Temperature base->temp Still issues? product Desired Product Yield Improved base->product Milder base successful ligand Change Ligand temp->ligand Still issues? temp->product Lower temp successful solvent Use Anhydrous/Degassed Solvent ligand->solvent Still issues? ligand->product New ligand successful reagents Check Reagent Purity solvent->reagents Still issues? solvent->product Anhydrous conditions successful reagents->product Pure reagents successful

Caption: A systematic workflow for troubleshooting debromination in Pd-catalyzed cross-coupling reactions.

Quantitative Data Summary: Effect of Reaction Parameters on Debromination

ParameterCondition A (High Debromination)Condition B (Low Debromination)Typical % Debromination (A)Typical % Debromination (B)
Base NaOtBuK₃PO₄ or Cs₂CO₃30-50%<5%
Temperature 120 °C80 °C25-40%5-10%
Ligand PPh₃Bulky biarylphosphine (e.g., XPhos, SPhos)20-35%<5%
Solvent Wet THFAnhydrous, degassed Dioxane15-30%<5%

Note: The percentages are illustrative and can vary depending on the specific reaction.

Issue 2: Debromination during Base-Mediated Reactions (Non-coupling)

Symptoms:

  • Formation of the debrominated byproduct when treating with a base, even without a metal catalyst.

  • Low recovery of starting material.

Troubleshooting Logic for Base-Mediated Debromination

start Debromination with Base base_strength Use a Weaker Base start->base_strength Strong base (e.g., LDA, NaH)? temp Lower Reaction Temperature base_strength->temp Still issues? success Debromination Minimized base_strength->success Weaker base effective reagent_addition Slow Reagent Addition temp->reagent_addition Still issues? temp->success Lower temp effective solvent_choice Change Solvent reagent_addition->solvent_choice Still issues? reagent_addition->success Slow addition effective solvent_choice->success New solvent effective

Caption: Logic for troubleshooting debromination in base-mediated reactions.

Experimental Protocols

Protocol 1: Minimizing Debromination in a Suzuki-Miyaura Coupling Reaction

This protocol details a Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, optimized to minimize debromination.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct. The reaction is typically complete in 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants, Base, Catalyst, and Ligand purge Evacuate and Backfill with Inert Gas (3x) reagents->purge add_solvent Add Degassed Solvent purge->add_solvent heat Heat to 80 °C with Stirring add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Dilute monitor->quench extract Aqueous Wash quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction with minimized debromination.

Stability issues of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing signs of degradation. What are the likely causes?

A1: this compound, being an α-bromo ketone, is susceptible to degradation under several conditions. The primary causes of instability in solution include:

  • pH Extremes: Both acidic and basic conditions can promote degradation. Basic solutions can lead to dehydrobromination, while acidic conditions can catalyze enolization, a reactive intermediate state.

  • Nucleophilic Attack: The bromine atom at the alpha position to the carbonyl group is a good leaving group, making the compound susceptible to substitution reactions with nucleophiles present in the solution.

  • Light Exposure: Bromo-aromatic compounds can be sensitive to light, which may induce decomposition.

  • Elevated Temperatures: Higher temperatures can accelerate the rate of degradation reactions.

Q2: I observe a color change in my solution over time. What does this indicate?

A2: A color change in your solution is often an indicator of chemical decomposition. The formation of degradation products, which may be colored, can lead to this observation. It is recommended to analyze the solution using techniques like HPLC or LC-MS to identify any new peaks corresponding to impurities.

Q3: What are the best practices for preparing and storing solutions of this compound to minimize degradation?

A3: To ensure the stability of your solutions, follow these guidelines:

  • Solvent Selection: Use high-purity, aprotic solvents whenever possible. If protic solvents are necessary, ensure they are dry and free of nucleophilic impurities.

  • pH Control: Maintain the solution at a neutral or slightly acidic pH. Buffering the solution may be necessary for prolonged experiments.

  • Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Temperature Control: Store stock solutions at low temperatures (e.g., 2-8 °C or frozen) to slow down potential degradation. For ongoing experiments, maintain a consistent and controlled temperature.

  • Inert Atmosphere: For long-term storage or sensitive reactions, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q4: Can I use common laboratory buffers with this compound?

A4: Caution should be exercised when selecting buffers. Buffers containing nucleophilic species (e.g., phosphate or citrate at certain pH values) could potentially react with the compound. It is advisable to use non-nucleophilic buffers or to conduct a small-scale compatibility study before proceeding with large-scale experiments.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving stability issues with this compound in solution.

Table 1: Troubleshooting Common Stability Issues
Observed Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram (HPLC, LC-MS) Degradation of the compound.1. Analyze a freshly prepared standard to confirm the retention time of the parent compound. 2. Review solution preparation and storage conditions (pH, solvent, light, temperature). 3. If possible, identify the degradation products by mass spectrometry to understand the degradation pathway.
Decrease in assay value over time Instability under experimental conditions.1. Perform a time-course stability study under your specific experimental conditions. 2. Optimize conditions by adjusting pH, solvent, and temperature. 3. Prepare fresh solutions more frequently.
Inconsistent experimental results Variable degradation between samples.1. Standardize solution preparation and handling procedures. 2. Ensure all samples are subjected to the same conditions for the same duration. 3. Use an internal standard to correct for any variations.
Precipitate formation Poor solubility or degradation to an insoluble product.1. Verify the solubility of the compound in the chosen solvent. 2. If degradation is suspected, analyze the precipitate to identify its composition. 3. Consider using a co-solvent to improve solubility.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment

  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

  • Condition Setup: Aliquot the stock solution into several vials. Expose these vials to different conditions you wish to test (e.g., room temperature with light, room temperature in the dark, 4°C in the dark, 40°C in the dark).

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each condition.

  • Analysis: Analyze the samples immediately by a suitable analytical method (e.g., HPLC-UV) to determine the remaining concentration of the parent compound.

  • Data Evaluation: Plot the percentage of the remaining compound against time for each condition to evaluate the stability profile.

Protocol 2: pH Stability Study

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).

  • Solution Preparation: Spike a small amount of a concentrated stock solution of the compound into each buffer to achieve the desired final concentration.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Sampling and Analysis: At various time intervals, withdraw samples and analyze them by HPLC to quantify the compound.

  • Data Analysis: Determine the degradation rate constant and half-life at each pH.

Visualizations

The following diagrams illustrate key concepts related to the stability of this compound.

G cluster_main Potential Degradation Pathways Compound 4-Bromo-7-methyl- 2,3-dihydro-1H-inden-1-one Dehydrobromination Dehydrobromination Product (Unsaturated Ketone) Compound->Dehydrobromination Base (e.g., OH⁻) Substitution Nucleophilic Substitution Product Compound->Substitution Nucleophile (e.g., H₂O, ROH)

Caption: Potential degradation pathways for this compound.

G cluster_workflow Experimental Workflow for Stability Testing start Prepare Stock Solution aliquot Aliquot into Test Conditions (pH, Temp, Light) start->aliquot incubate Incubate for Defined Time Points aliquot->incubate sample Sample at Intervals incubate->sample analyze Analyze by HPLC/LC-MS sample->analyze data Plot % Remaining vs. Time analyze->data end Determine Stability Profile data->end

Caption: A general experimental workflow for assessing the stability of the compound.

G cluster_troubleshooting Troubleshooting Logic start Instability Observed? check_ph Is pH controlled? start->check_ph check_light Is solution protected from light? check_ph->check_light Yes adjust_ph Adjust/Buffer pH check_ph->adjust_ph No check_temp Is temperature controlled? check_light->check_temp Yes protect_light Use amber vials/foil check_light->protect_light No check_solvent Is solvent appropriate? check_temp->check_solvent Yes control_temp Store at lower temp check_temp->control_temp No change_solvent Use aprotic/dry solvent check_solvent->change_solvent No stable Solution is likely stable check_solvent->stable Yes adjust_ph->check_light protect_light->check_temp control_temp->check_solvent change_solvent->stable

Caption: A decision tree for troubleshooting stability issues.

Technical Support Center: Scaling Up the Synthesis of Substituted Indanones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of substituted indanones. This resource addresses common challenges encountered during experimental work and on a larger scale, with a focus on practical solutions and optimization strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable methods for synthesizing substituted indanones?

The most prevalent industrial-scale synthesis of 1-indanone and its substituted derivatives is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[1][2] This method is favored for its efficiency and the availability of starting materials.[1] Alternative routes include the Nazarov cyclization, which is also a powerful tool for constructing the 5-membered ring of the indanone core, and various transition-metal-catalyzed reactions.[3][4]

Q2: How do substituents on the aromatic ring affect the regioselectivity of the cyclization?

Substituents on the aromatic ring play a critical role in directing the intramolecular cyclization. Electron-donating groups (EDGs) generally direct the acylation to the ortho and para positions, while electron-withdrawing groups (EWGs) direct to the meta position. The interplay between the electronic effects and steric hindrance of the substituents determines the final regioisomeric ratio.[2] For instance, in the synthesis of indanones using polyphosphoric acid (PPA), the P2O5 content can influence regioselectivity; a lower P2O5 content may favor the formation of the indanone isomer with an electron-donating group meta to the carbonyl, while a higher content can favor ortho or para substitution.[5]

Q3: What are the primary safety concerns when scaling up indanone synthesis?

Key safety concerns include handling corrosive and moisture-sensitive catalysts like aluminum chloride, managing potentially highly exothermic reactions, and exposure to hazardous reagents and solvents. It is mandatory to use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and lab coats. Adequate ventilation, fume hoods, and access to safety showers and eyewash stations are critical.[1]

Troubleshooting Guides

Issue 1: Low Product Yield

Low or no yield of the desired indanone is a frequent challenge in both Friedel-Crafts acylation and Nazarov cyclization reactions.

Potential Cause Recommended Solutions
Inactive Catalyst For Friedel-Crafts reactions using Lewis acids like AlCl₃, ensure the catalyst is anhydrous and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by moisture.[6] For Brønsted acids like PPA, ensure a sufficiently high concentration of P₂O₅.[6]
Insufficiently Strong Acid If using a Brønsted acid that is not concentrated enough, the reaction may not proceed effectively. Consider using a stronger acid system, such as Eaton's reagent (P₂O₅ in methanesulfonic acid).[6]
Suboptimal Reaction Temperature The activation energy for the cyclization may not be reached at lower temperatures. Gradually increase the reaction temperature while monitoring for the formation of side products.[6] For some Nazarov cyclizations, microwave heating can significantly shorten reaction times and improve yields.[3]
Deactivated Starting Material Strong electron-withdrawing groups on the aromatic ring can hinder the electrophilic aromatic substitution in Friedel-Crafts reactions.[6] In such cases, a more potent catalytic system or an alternative synthetic route may be necessary.
Incomplete Cyclization The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[1]
Issue 2: Formation of Side Products and Impurities

The formation of undesired byproducts can complicate purification and reduce the overall yield.

Side Product/Impurity Potential Cause Recommended Solutions
Regioisomers The directing effects of substituents on the aromatic ring and the reaction conditions govern the position of cyclization, potentially leading to a mixture of isomers.[2]Optimize reaction conditions, such as the choice of catalyst and solvent. For PPA-mediated reactions, adjusting the P₂O₅ content can control regioselectivity.[5] The use of nitromethane as a solvent has been shown to provide high selectivity in some Friedel-Crafts acylations.[7]
Polymers Strong acidic conditions and high temperatures can lead to the polymerization of the starting material or product.[1]Carefully control the reaction temperature and time. Avoid using excessively strong acids or prolonged reaction times. Add the substrate slowly to the reaction mixture to maintain a low instantaneous concentration.[1]
Indene Derivatives Elimination reactions, often promoted by high temperatures, can lead to the formation of indene derivatives.[1]Maintain strict temperature control and consider a milder work-up procedure.[1]

Quantitative Data

Table 1: Comparison of Reaction Conditions for Friedel-Crafts Acylation of Substituted 3-Arylpropionic Acids
SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
3-(m-tolyl)propanoic acidPPA-100--[6]
3-Arylpropionic acidsTfOH (3 eq.)-80 (MW)1-[8]
Benzyl Meldrum's acidsSc(OTf)₃----[9]
3-(p-tolyl)propanoic acidAlCl₃DichloromethaneRT--[10]
Table 2: Reaction Conditions for Nazarov Cyclization to Form Substituted Indanones
SubstrateCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
ChalconeTrifluoroacetic acid-1200.33 (MW)-[3]
1-Aryl-4,4,4-trichlorobut-2-en-1-onesTriflic acid (TfOH)-802-10up to 92[11]
α,β-Unsaturated arylketonesCu(II) triflate / NFSI----[3]

Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Acylation of a 3-Arylpropionyl Chloride

This protocol is a general procedure for the cyclization of 3-arylpropionyl chlorides.

1. Formation of the Acyl Chloride:

  • In a round-bottom flask, dissolve the 3-arylpropionic acid (1.0 eq) in an anhydrous solvent such as dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride.

2. Cyclization:

  • In a separate flask under an inert atmosphere, suspend a Lewis acid catalyst (e.g., AlCl₃, 1.1-1.5 eq) in an anhydrous solvent (e.g., dichloromethane).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the crude 3-arylpropionyl chloride in the same solvent.

  • Stir the reaction mixture at 0 °C to room temperature, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product with an organic solvent, wash the organic layer with a saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted indanone.[1]

Protocol 2: Nazarov Cyclization of a Chalcone Derivative

This protocol describes a microwave-assisted Nazarov cyclization.

  • To a microwave reaction vessel, add the chalcone derivative and trifluoroacetic acid (TFA).

  • Seal the vessel and heat the mixture to 120 °C using microwave irradiation for approximately 20 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired indanone.[3]

Visualizations

experimental_workflow cluster_prep Starting Material Preparation cluster_cyclization Cyclization cluster_workup Work-up & Purification start 3-Arylpropionic Acid acyl_chloride Acyl Chloride Formation (e.g., with SOCl₂) start->acyl_chloride cyclization Intramolecular Friedel-Crafts Acylation (Lewis Acid Catalyst) acyl_chloride->cyclization workup Quenching & Extraction cyclization->workup purification Column Chromatography workup->purification end end purification->end Substituted Indanone

Caption: Experimental workflow for substituted indanone synthesis.

troubleshooting_workflow cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_verification Verification start Low Yield or Side Product Formation check_conversion Check Starting Material Conversion (TLC/LC-MS) start->check_conversion analyze_impurities Analyze Byproducts (NMR, GC-MS) start->analyze_impurities optimize_catalyst Optimize Catalyst: - Type - Loading - Activity check_conversion->optimize_catalyst Low Conversion optimize_temp Optimize Temperature check_conversion->optimize_temp Low Conversion optimize_time Optimize Reaction Time check_conversion->optimize_time Incomplete Reaction analyze_impurities->optimize_temp Degradation Products change_solvent Change Solvent analyze_impurities->change_solvent Regioisomers or Polymerization check_reagents Check Reagent Purity & Anhydrous Conditions analyze_impurities->check_reagents Unexpected Byproducts rerun Re-run Reaction with Optimized Conditions optimize_catalyst->rerun optimize_temp->rerun optimize_time->rerun change_solvent->rerun check_reagents->rerun analyze_product Analyze Product Yield & Purity rerun->analyze_product analyze_product->start No Improvement success Successful Synthesis analyze_product->success Improved Outcome

Caption: Troubleshooting decision-making for indanone synthesis.

References

Validation & Comparative

1H NMR peak assignments for 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the 1H NMR spectrum is crucial for the structural elucidation and purity assessment of synthetic compounds like 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one. This guide provides a detailed comparison of predicted 1H NMR peak assignments for this compound against alternative analytical techniques, offering researchers and drug development professionals a thorough understanding of its characterization.

Predicted 1H NMR Peak Assignments

Due to the absence of publicly available experimental spectra for this compound, the following peak assignments are predicted based on established principles of NMR spectroscopy and data from structurally related compounds, such as 1-indanone and other substituted indanones. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methyl group on the aromatic ring, as well as the deshielding effect of the carbonyl group.

Structure of this compound:

Table 1: Predicted 1H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H5~7.6d1H~8.0Aromatic proton ortho to the bromine and meta to the carbonyl group, expected to be deshielded.
H6~7.3d1H~8.0Aromatic proton meta to the bromine and ortho to the methyl group.
H2~3.1t2H~6.0Methylene protons adjacent to the carbonyl group, appearing as a triplet.
H3~2.7t2H~6.0Methylene protons adjacent to the aromatic ring, appearing as a triplet.
CH3~2.4s3H-Methyl group protons on the aromatic ring, appearing as a singlet.

Comparison with Alternative Analytical Techniques

While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS).

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
1H NMR Spectroscopy Detailed information about the chemical environment, connectivity, and number of different types of protons.Provides precise structural information, including stereochemistry. Non-destructive.Requires the sample to be soluble in a deuterated solvent. Can be less sensitive than other techniques.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, C-Br, aromatic C-H).Fast and simple to perform. Can be used for solid, liquid, and gas samples.Provides limited information about the overall molecular structure. Spectrum can be complex to interpret fully.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the molecule. Provides information about fragmentation patterns.High sensitivity, requiring very small amounts of sample. Can be coupled with chromatography for mixture analysis.Does not provide detailed information about the connectivity of atoms or stereochemistry. Can be a destructive technique.

Experimental Protocols

A standard protocol for acquiring a high-quality 1H NMR spectrum is essential for accurate data interpretation.

1H NMR Spectroscopy Experimental Protocol
  • Sample Preparation :

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry vial.[1][2]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[3]

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition :

    • Set the appropriate spectral width, acquisition time, and number of scans.

    • Acquire the free induction decay (FID) signal.

  • Data Processing :

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the 1H NMR analysis of an organic compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock and Shim insert->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration calibrate->integrate analyze Analyze Multiplicity & Coupling Constants integrate->analyze report Generate Report with Peak Assignments analyze->report

Caption: Workflow for 1H NMR Analysis.

References

A Comparative Guide to the Mass Spectrometry Analysis of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the mass spectrometry data for 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one and its structural isomers, offering valuable insights for researchers, scientists, and drug development professionals. The supporting experimental data and detailed protocols aim to facilitate the characterization and identification of this and related compounds.

Mass Spectrometry Data Comparison

The mass spectrum of this compound is characterized by the presence of bromine's isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (M+ and M+2). The fragmentation pattern is influenced by the cyclic ketone structure and the presence of the bromine and methyl substituents on the aromatic ring.

For comparative purposes, the mass spectrometry data of two isomeric compounds, 5-Bromo-1-indanone and 6-Bromo-1-indanone, are presented alongside the predicted data for this compound.

PropertyThis compound (Predicted)5-Bromo-1-indanone[1]6-Bromo-1-indanone[2][3][4][5]
Molecular Formula C₁₀H₉BrOC₉H₇BrOC₉H₇BrO
Molecular Weight 225.08 g/mol 211.06 g/mol 211.06 g/mol
Molecular Ion (M+) m/z 224 & 226m/z 210 & 212m/z 210 & 212
Key Fragment Ions m/z 196 & 198 ([M-CO]⁺), 181 & 183 ([M-CO-CH₃]⁺), 145 ([M-Br]⁺), 117 ([M-Br-CO]⁺)m/z 182 & 184 ([M-CO]⁺), 131 ([M-Br]⁺), 103 ([M-Br-CO]⁺)m/z 182 & 184 ([M-CO]⁺), 131 ([M-Br]⁺), 103 ([M-Br-CO]⁺)

Experimental Protocols

The following are generalized protocols for the analysis of brominated indanone derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile halogenated organic compounds.[6][7][8][9]

1. Sample Preparation:

  • Dissolve 1-5 mg of the sample in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.[7]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is suitable for the analysis of less volatile or thermally labile compounds.[10][11][12][13][14]

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water).

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-10 min: 5-95% B.

    • 10-12 min: 95% B.

    • 12-12.1 min: 95-5% B.

    • 12.1-15 min: 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: m/z 100-1000.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Gas Temperature: 325°C.

  • Gas Flow: 8 L/min.

Visualizations

Experimental Workflow for Mass Spectrometry Analysis

Mass Spectrometry Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration LC_GC LC or GC Separation Filtration->LC_GC Ionization Ionization (EI/ESI) LC_GC->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

Caption: General workflow for mass spectrometry analysis.

Proposed Fragmentation Pathway of this compound

Fragmentation Pathway M [C₁₀H₉BrO]⁺˙ m/z 224/226 M_minus_CO [C₉H₉Br]⁺˙ m/z 196/198 M->M_minus_CO - CO M_minus_Br [C₁₀H₉O]⁺ m/z 145 M->M_minus_Br - Br M_minus_CO_minus_CH3 [C₈H₆Br]⁺ m/z 181/183 M_minus_CO->M_minus_CO_minus_CH3 - CH₃ M_minus_Br_minus_CO [C₉H₉]⁺ m/z 117 M_minus_Br->M_minus_Br_minus_CO - CO

References

A Comparative Guide to the Synthesis of Substituted 1-Indanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone scaffold is a privileged structural motif integral to numerous natural products and pharmacologically active molecules. Its prevalence in medicinal chemistry, particularly in the development of therapeutics for neurodegenerative diseases and cancer, has spurred the continuous evolution of synthetic strategies for its construction. This guide provides an objective comparison of the most prominent methods for synthesizing substituted 1-indanones, supported by experimental data and detailed protocols to inform methodological selection in research and development.

At a Glance: Comparison of Key Synthesis Methods

MethodGeneral SubstrateKey Reagents/CatalystsAdvantagesDisadvantagesTypical Yields
Intramolecular Friedel-Crafts Acylation 3-Arylpropanoic acids or acyl chloridesLewis acids (AlCl₃, NbCl₅), Brønsted acids (PPA, TfOH)Robust, versatile, widely applicable, high-yielding for many substrates.Often requires harsh conditions, stoichiometric strong acids, and can have regioselectivity issues.60-95%
Nazarov Cyclization α,β-Unsaturated aryl ketones (Divinyl ketones)Lewis acids (Cu(OTf)₂, SnCl₄), Brønsted acids (TFA)Access to highly substituted and functionalized indanones, including fluoro-substituted derivatives.[1][2]Substrate synthesis can be multi-step, potential for low regioselectivity in some cases.60-88%
Transition Metal-Catalyzed Reactions Aryl halides, alkynes, enones, arylboronic acidsPd, Rh, Ru, Ni complexesMild reaction conditions, high functional group tolerance, access to chiral products via asymmetric catalysis.Catalyst cost and sensitivity, sometimes requires specialized ligands.31-95%
Pauson-Khand Reaction EnynesCobalt, Rhodium, or Iridium carbonyl complexesConvergent [2+2+1] cycloaddition, good for constructing the core bicyclic system.Requires handling of CO gas, stoichiometric metal reagents in classical methods, can be less common.40-80%

Intramolecular Friedel-Crafts Acylation

This classical and robust method is the most widely employed for constructing the 1-indanone core.[3] It involves the electrophilic aromatic substitution of a tethered acyl group onto the aromatic ring, typically promoted by a Brønsted or Lewis acid.[4]

Logical Workflow

cluster_start Starting Material Preparation cluster_cyclization Cyclization start 3-Arylpropanoic Acid acyl_chloride 3-Arylpropionyl Chloride start->acyl_chloride SOCl₂ or (COCl)₂ acid_cyclization Direct Cyclization (Brønsted/Lewis Acid) start->acid_cyclization chloride_cyclization Cyclization (Lewis Acid) acyl_chloride->chloride_cyclization product Substituted 1-Indanone acid_cyclization->product chloride_cyclization->product

Workflow for Friedel-Crafts Acylation.
Experimental Protocols

Method A: Direct Cyclization of 3-Arylpropanoic Acid with Polyphosphoric Acid (PPA)

  • To a round-bottom flask equipped with a mechanical stirrer, add 3-arylpropanoic acid (1.0 eq).

  • Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the carboxylic acid).

  • Heat the mixture with stirring to 80-100 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method B: Cyclization of 3-Arylpropionyl Chloride with Aluminum Chloride (AlCl₃)

  • Acyl Chloride Formation: In a round-bottom flask, dissolve the 3-arylpropanoic acid (1.0 eq) in anhydrous dichloromethane. Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride or oxalyl chloride (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride.[5]

  • Cyclization: Dissolve the crude 3-arylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere. Cool the solution to 0 °C. Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise.[5]

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by pouring the mixture onto crushed ice and adding dilute HCl.[5]

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, brine, and dry over anhydrous Na₂SO₄.[5]

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance Data
Starting MaterialCatalyst/ReagentConditionsYield (%)Reference
3-Phenylpropanoic acidPPA85 °C, 1 h85[2]
3-(4-Methoxyphenyl)propanoic acidTfOHCH₂Cl₂, RT, 1 h92[2]
3-Phenylpropionyl chlorideAlCl₃CS₂, 0 °C to RT90[2]
3-(m-Tolyl)propanoic acidPPAHigh temperatureHigh[6]
Various 3-arylpropanoic acidsNbCl₅Room temperatureGood-Excellent[2][7]
3-Arylpropanoic acidsMetal triflates/ILMicrowave, short reaction timeGood[2]

Nazarov Cyclization

The Nazarov cyclization is a 4π-electrocyclic ring closure of divinyl ketones, providing access to highly substituted cyclopentenones, and by extension, 1-indanones where one of the vinyl groups is part of an aromatic ring.[8]

Signaling Pathway

start Divinyl Ketone activated Activated Complex start->activated la Lewis Acid (e.g., SnCl₄) la->activated cation Pentadienyl Cation activated->cation electrocyclization 4π Conrotatory Electrocyclization cation->electrocyclization oxyallyl Oxyallyl Cation electrocyclization->oxyallyl elimination Elimination of H⁺ oxyallyl->elimination enolate Enolate Intermediate elimination->enolate product Substituted 1-Indanone enolate->product

Mechanism of the Nazarov Cyclization.
Experimental Protocol

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the divinyl ketone (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of a Lewis acid (e.g., SnCl₄, 1.0 M in DCM, 2.0 eq) dropwise.[9]

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.[9]

  • Monitor the reaction by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution and stir vigorously for 15 minutes.[9]

  • Separate the layers and extract the aqueous layer with dichloromethane (2x).[9]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[9]

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 1-indanone.[9]

Performance Data
Starting Material (Chalcone)Catalyst/ReagentConditionsYield (%)Reference
1,3-Diaryl-2-propen-1-oneTFA120 °C, 4 h88[10]
1,3-Diaryl-2-propen-1-one (Microwave)TFA120 °C, 20 minHigh[10]
Electron-rich dienonesCu(OTf)₂Catalytic amountHigh[10]
α,β-Unsaturated arylketones/NFSICu(II) triflateTandem fluorinationHigh[1]
1-Arylbuta-2,3-dien-1-olsLi⁺Nazarov-typeGood[11]

Transition Metal-Catalyzed Syntheses

Various transition metals, most notably palladium and rhodium, catalyze the formation of 1-indanones through diverse mechanistic pathways, offering mild conditions and high functional group tolerance.

Logical Workflow: Palladium-Catalyzed Reductive Heck Reaction

start 2'-Halochalcone oxidative_addition Oxidative Addition start->oxidative_addition pd0 Pd(0) Catalyst pd0->oxidative_addition alkyl_pd Alkyl-Pd(II) Intermediate oxidative_addition->alkyl_pd reductive_elimination Reductive Elimination alkyl_pd->reductive_elimination hydride_source Hydride Source (e.g., Amine) hydride_source->reductive_elimination product 3-Substituted 1-Indanone reductive_elimination->product pd_cycle Regeneration of Pd(0) reductive_elimination->pd_cycle pd_cycle->pd0 start Enyne alkyne_complex Alkyne-Co₂(CO)₆ Complex start->alkyne_complex co_complex Co₂(CO)₈ co_complex->alkyne_complex oxidative_cyclization Oxidative Cyclization alkyne_complex->oxidative_cyclization metallacycle Cobaltacyclopentene oxidative_cyclization->metallacycle co_insertion CO Migratory Insertion metallacycle->co_insertion metallacyclohexenone Cobaltacyclohexenone co_insertion->metallacyclohexenone reductive_elimination Reductive Elimination metallacyclohexenone->reductive_elimination product Bicyclic Ketone (1-Indanone derivative) reductive_elimination->product

References

Characterization of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of potential impurities in 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one, a key intermediate in pharmaceutical synthesis. The objective is to offer a practical framework for selecting appropriate analytical techniques, presenting supporting data, and outlining detailed experimental protocols.

Introduction to this compound and its Potential Impurities

This compound (CAS No. 90772-52-4) is a substituted indanone derivative.[1] Its synthesis likely involves an intramolecular Friedel-Crafts acylation of a substituted phenylpropanoic acid. This synthetic route, along with potential side reactions and degradation pathways, can introduce several impurities that require careful characterization and control.

Potential Process-Related Impurities:

Based on a plausible synthesis via intramolecular Friedel-Crafts acylation of 3-(2-bromo-5-methylphenyl)propanoic acid, the following process-related impurities are anticipated:

  • Impurity A: 3-(2-bromo-5-methylphenyl)propanoic acid (Unreacted Starting Material): Incomplete cyclization can lead to the presence of the starting material in the final product.

  • Impurity B: 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one (Regioisomer): The Friedel-Crafts acylation can potentially occur at a different position on the aromatic ring, leading to the formation of a regioisomer.

  • Impurity C: Polymeric Impurities: Under strong acidic conditions used in Friedel-Crafts reactions, polymerization of the starting material or product can occur.

  • Impurity D: Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps may be present in trace amounts.

Potential Degradation Impurities:

Forced degradation studies under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) can help identify potential degradation products. While specific degradation pathways for this molecule are not extensively documented, analogous compounds suggest the following possibilities:

  • Impurity E: Hydrolysis Product (e.g., opening of the cyclopentanone ring): Although generally stable, prolonged exposure to harsh acidic or basic conditions could lead to ring-opening.

  • Impurity F: Oxidation Products (e.g., introduction of hydroxyl or further oxidation of the ketone): The benzylic position and the aromatic ring are susceptible to oxidation.

Comparison of Analytical Methods for Impurity Characterization

A variety of analytical techniques can be employed for the detection, identification, and quantification of impurities in this compound. The choice of method depends on the nature of the impurity, the required sensitivity, and the analytical objective (e.g., routine quality control vs. structural elucidation).

Analytical TechniquePrincipleApplicability for this compound ImpuritiesAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Excellent for separating the main component from its structurally similar impurities like the starting material (Impurity A) and the regioisomer (Impurity B). A stability-indicating method can be developed to separate degradation products.[2]High resolution, high sensitivity, quantitative accuracy, and adaptability to different matrices.May require derivatization for compounds without a chromophore. Method development can be time-consuming.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Suitable for the analysis of residual solvents (Impurity D) and potentially for the separation of the main compound and its regioisomer if they are sufficiently volatile and thermally stable. GC coupled with mass spectrometry (GC-MS) is powerful for identifying unknown volatile impurities.[3][4][5]High efficiency for volatile compounds, excellent sensitivity.Not suitable for non-volatile or thermally labile compounds.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.Provides molecular weight information and structural details through fragmentation patterns, crucial for the identification of unknown impurities. Can be coupled with HPLC (LC-MS) or GC (GC-MS) for enhanced separation and identification.[6][7][8][9]High sensitivity and specificity, provides structural information.May not distinguish between isomers without prior separation. Ionization efficiency can vary between compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.The most powerful technique for unambiguous structure elucidation of impurities, including regioisomers. It provides detailed information about the carbon-hydrogen framework of a molecule.[10][11][12]Provides definitive structural information, non-destructive.Relatively low sensitivity compared to MS, requires higher sample concentrations.

Experimental Protocols

Stability-Indicating HPLC Method

Objective: To develop a stability-indicating HPLC method for the separation of this compound from its potential impurities and degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable modifier)

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • For forced degradation studies, subject the stock solution to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) stress conditions. Neutralize the acidic and basic samples before injection.

GC-MS Method for Residual Solvents and Volatile Impurities

Objective: To identify and quantify residual solvents and other volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for general purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Mode: Split (e.g., 50:1)

MS Conditions (Example):

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 35-500

Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane) to a final concentration of approximately 10 mg/mL.

NMR Spectroscopy for Structural Elucidation

Objective: To confirm the structure of the main component and elucidate the structure of any isolated, unknown impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Experiments:

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

  • ¹³C NMR: Provides information on the number of different types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, which is essential for unambiguous structure determination.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_purification Purification & Isolation cluster_characterization Characterization Synthesis Synthesis of 4-Bromo-7-methyl- 2,3-dihydro-1H-inden-1-one Crude_Product Crude Product Synthesis->Crude_Product Initial_Screening Initial Purity Screening (TLC, HPLC) Crude_Product->Initial_Screening Purification Purification (Column Chromatography, Recrystallization) Initial_Screening->Purification Isolated_Impurity Isolated Impurity Initial_Screening->Isolated_Impurity If impurity > threshold Pure_API Purified API Purification->Pure_API Purification->Isolated_Impurity HPLC_Analysis HPLC Analysis (Purity, Quantification) Pure_API->HPLC_Analysis GC_MS_Analysis GC-MS Analysis (Residual Solvents, Volatile Impurities) Pure_API->GC_MS_Analysis NMR_Analysis NMR Spectroscopy (Structure Elucidation) Isolated_Impurity->NMR_Analysis MS_Analysis Mass Spectrometry (Molecular Weight, Fragmentation) Isolated_Impurity->MS_Analysis

Caption: Workflow for impurity characterization.

Analytical_Technique_Comparison HPLC HPLC LC_MS LC-MS HPLC->LC_MS GC GC GC_MS GC-MS GC->GC_MS MS Mass Spectrometry MS->LC_MS MS->GC_MS NMR NMR Spectroscopy LC_MS->NMR For definitive structure of non-volatile impurities GC_MS->NMR For definitive structure of volatile impurities

Caption: Relationship between analytical techniques.

Conclusion

The effective characterization of impurities in this compound is critical for ensuring the quality, safety, and efficacy of the final pharmaceutical product. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive impurity profile. HPLC is the primary tool for separation and quantification, while GC is crucial for volatile impurities. Mass spectrometry provides vital information for identification, and NMR spectroscopy remains the gold standard for the definitive structural elucidation of unknown impurities. The methodologies and comparative data presented in this guide offer a robust starting point for researchers and drug development professionals in this field.

References

Comparative Guide to Purity Analysis of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for determining the purity of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one, a key intermediate in pharmaceutical synthesis. The primary focus is on a proposed High-Performance Liquid Chromatography (HPLC) method, with a comparison to alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals.

Overview of Analytical Methodologies

The purity of an active pharmaceutical ingredient (API) or a crucial intermediate like this compound is a critical quality attribute. Several analytical techniques can be employed for purity assessment, each with distinct advantages and limitations. High-Performance Liquid Chromatography (HPLC) is a widely used technique due to its high resolution, sensitivity, and applicability to a broad range of compounds.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds, offering excellent separation and structural identification of impurities.[4][5] Quantitative NMR (qNMR) has emerged as a powerful primary method that allows for direct quantification without the need for a specific reference standard of the analyte.[6][7][8]

Proposed Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A dedicated RP-HPLC method is proposed for the routine quality control and purity determination of this compound. This method is designed to separate the main component from potential process-related impurities and degradation products.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for purity analysis, particularly for identifying and quantifying volatile and semi-volatile impurities.[4][9] For this compound, which is expected to have sufficient volatility and thermal stability, GC-MS can provide high-resolution separation and definitive identification of impurities through their mass spectra.

Alternative Method 2: Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.[6][7][10][11] A key advantage of qNMR is that it does not require a reference standard of the target compound itself.[6][8]

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the specific requirements of the analysis, the nature of the sample, and available resources. A comparison of the proposed HPLC method with GC-MS and qNMR is presented below.

FeatureRP-HPLCGC-MSqNMR
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei.[6]
Specificity High, can separate structurally similar compounds.Very high, provides structural information for impurity identification.High, provides detailed structural information of the analyte and impurities.[6]
Sensitivity High (ng to pg level).Very high (pg to fg level), especially in Selected Ion Monitoring (SIM) mode.[9]Moderate (µg to mg level).
Quantification Relative (requires a reference standard of the analyte).Relative (requires a reference standard of the analyte).Absolute (quantification against an internal standard of a different compound).[7]
Sample Throughput High.Moderate to High.Moderate.
Instrumentation Cost Moderate.High.Very High.
Method Development Can be time-consuming.Can be complex, especially for thermally labile compounds.Relatively fast for experienced users.[10]
Typical Use Routine quality control, purity assay, stability testing.Impurity identification, analysis of volatile impurities and residual solvents.[4]Purity assessment of reference standards, quantification without a specific standard.[8]

Experimental Protocols

Proposed RP-HPLC Method

This protocol outlines the experimental conditions for the purity determination of this compound.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 50
      20 80
      25 80
      26 50

      | 30 | 50 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh about 10 mg of this compound.

    • Dissolve in and dilute to 10 mL with Acetonitrile to obtain a concentration of 1 mg/mL.

    • Further dilute 1 mL of this solution to 10 mL with Acetonitrile to get a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

Analytical Workflow Diagram

cluster_0 Sample Handling cluster_1 Analytical Methods cluster_2 Data Processing & Reporting Sample Sample Receipt Preparation Sample Preparation Sample->Preparation HPLC RP-HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS qNMR qNMR Analysis Preparation->qNMR Data Data Acquisition & Processing HPLC->Data GCMS->Data qNMR->Data Report Final Report & Purity Statement Data->Report

References

A Comparative Analysis of the Reactivity of 4-Bromo- and 6-Bromo-1-Indanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of two constitutional isomers: 4-bromo-1-indanone and 6-bromo-1-indanone. Understanding the distinct reactivity profiles of these isomers is crucial for their effective utilization as intermediates in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This document outlines the theoretical basis for their reactivity differences, supported by analogous experimental data from the literature, and provides detailed experimental protocols for key transformations.

Introduction to Bromoindanone Isomers

4-Bromo-1-indanone and 6-bromo-1-indanone are valuable synthetic building blocks that feature a brominated aromatic ring fused to a cyclopentanone.[1] The position of the bromine atom on the benzene ring significantly influences the electronic properties and steric environment of the molecule, thereby dictating its reactivity in various chemical transformations. These isomers are commonly employed in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds.[1]

Theoretical Comparison of Reactivity: Electronic and Steric Effects

The difference in reactivity between 4-bromo- and 6-bromo-1-indanone can be rationalized by considering the interplay of electronic and steric effects.

Electronic Effects: The reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions is sensitive to the electron density at the carbon atom. The Hammett substituent constants (σ) provide a quantitative measure of the electronic influence of substituents on a benzene ring. For the carbonyl group of the indanone, it acts as a meta-director to the 6-position and an ortho/para-director to the 4- and 7-positions (relative to the fusion).

The bromine atom itself is an electron-withdrawing group via induction and an electron-donating group via resonance. In the case of 6-bromo-1-indanone, the bromine is para to the electron-donating methylene group of the cyclopentane ring and meta to the electron-withdrawing carbonyl group. In 4-bromo-1-indanone, the bromine is ortho to the electron-donating methylene group and ortho to the electron-withdrawing carbonyl group.

Generally, electron-withdrawing groups increase the reactivity of aryl halides in oxidative addition, the rate-determining step in many cross-coupling reactions. Based on Hammett parameters, the carbonyl group's electron-withdrawing effect is more pronounced at the para position. However, in the indanone system, the analysis is more complex. The overall electron density on the aromatic ring is influenced by both the carbonyl and the fused aliphatic ring.

Steric Effects: The 4-position in 4-bromo-1-indanone is more sterically hindered than the 6-position in 6-bromo-1-indanone due to its proximity to the fused cyclopentanone ring. This steric hindrance can affect the approach of the bulky palladium catalyst, potentially slowing down the rate of oxidative addition.

Based on a combination of these effects, it is generally predicted that 6-bromo-1-indanone would be more reactive in typical palladium-catalyzed cross-coupling reactions due to its less sterically hindered bromine substituent and potentially more favorable electronic environment for oxidative addition.

Quantitative Data Presentation

IsomerPredicted Relative Reactivity (Suzuki Coupling)RationaleAnalogous Experimental Data (Suzuki Coupling of Substituted Bromoanilines - % Conversion after 6h)[2]
4-Bromo-1-indanone LowerIncreased steric hindrance at the 4-position.4-Bromoaniline (electron-donating group): Slower initial rate
6-Bromo-1-indanone HigherLess steric hindrance at the 6-position.Unsubstituted bromobenzene: Faster rate than electron-donating substituted analogue.
Reference Data4-Bromonitrobenzene (electron-withdrawing group): >80%
Unsubstituted bromobenzene: ~60%
4-Bromoaniline (electron-donating group): ~40%

Note: The data for bromoanilines illustrates the principle of electronic effects on reactivity. A direct quantitative comparison for the bromoindanone isomers requires dedicated experimental studies.

Experimental Protocols

The following are detailed, generalized protocols for Suzuki-Miyaura and Heck cross-coupling reactions that can be adapted for 4-bromo- and 6-bromo-1-indanone.

Suzuki-Miyaura Coupling Protocol

This protocol describes the palladium-catalyzed cross-coupling of a bromoindanone isomer with an arylboronic acid.

Materials:

  • Bromoindanone isomer (4-bromo- or 6-bromo-1-indanone)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the bromoindanone isomer (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.01-0.05 equiv) under a positive flow of inert gas.

  • Add the organic solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Coupling Protocol

This protocol outlines the palladium-catalyzed reaction of a bromoindanone isomer with an alkene.

Materials:

  • Bromoindanone isomer (4-bromo- or 6-bromo-1-indanone)

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Phosphine ligand (e.g., PPh₃, P(o-tol)₃) (if required)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, Acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the bromoindanone isomer (1.0 equiv), palladium catalyst (0.01-0.05 equiv), and phosphine ligand (if used).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent, alkene (1.2-2.0 equiv), and base (1.5-2.5 equiv).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and filter off any solids.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizations

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Heck reactions.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X Aryl-Pd(II)-X Pd(0)L2->Aryl-Pd(II)-X Aryl-Pd(II)-Ar' Aryl-Pd(II)-Ar' Aryl-Pd(II)-X->Aryl-Pd(II)-Ar' Transmetalation (Ar'B(OH)2 / Base) Aryl-Pd(II)-Ar'->Pd(0)L2 Aryl-Ar' Aryl-Ar' Aryl-Pd(II)-Ar'->Aryl-Ar' Reductive Elimination Aryl-X Aryl-X Aryl-X->Aryl-Pd(II)-X Oxidative Addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X Aryl-Pd(II)-X Pd(0)L2->Aryl-Pd(II)-X Intermediate Alkene Coordination & Insertion Aryl-Pd(II)-X->Intermediate Product_Formation β-Hydride Elimination Intermediate->Product_Formation Product_Formation->Pd(0)L2 Regeneration (+ Base) Alkene_Product Alkene_Product Product_Formation->Alkene_Product Aryl-X Aryl-X Aryl-X->Aryl-Pd(II)-X Oxidative Addition

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Conclusion

The positional isomerism of the bromine atom in 4-bromo- and 6-bromo-1-indanone is expected to have a discernible impact on their chemical reactivity. Theoretical considerations based on steric and electronic effects suggest that 6-bromo-1-indanone is likely the more reactive isomer in palladium-catalyzed cross-coupling reactions. While direct comparative experimental data is lacking, this guide provides a framework for understanding these differences and offers robust protocols for utilizing these valuable synthetic intermediates. Further quantitative kinetic studies are warranted to precisely delineate the reactivity profiles of these isomers.

References

Comparative Efficacy of Indanone Derivatives as Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the inhibitory potential of indanone scaffolds against key enzyme targets, providing available experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The 1-indanone scaffold has garnered significant attention in medicinal chemistry as a promising framework for the development of potent enzyme inhibitors. Derivatives of this core structure have been explored for their therapeutic potential in a range of diseases, including neurodegenerative disorders and cancer. This guide provides a comparative overview of the efficacy of substituted 1-indanone derivatives as inhibitors of two major classes of enzymes: monoamine oxidases (MAO) and protein kinases. Due to a lack of publicly available data on the specific inhibitory activity of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one derivatives, this guide presents data from closely related and structurally relevant indanone compounds to offer a representative comparison of their potential efficacy.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[1][2] Research has shown that 1-indanone derivatives can be potent and selective inhibitors of both MAO-A and MAO-B isoforms.

Comparative Inhibitory Activity of 1-Indanone Derivatives against MAO-A and MAO-B
Compound IDR1R2R3TargetIC50 (µM)
1 HHHMAO-A> 100
MAO-B1.2
2 6-OHHHMAO-A0.87
MAO-B0.003
3 6-OCH3HHMAO-A0.95
MAO-B0.001
4 5-OHHHMAO-A> 100
MAO-B0.030
5 H2'-FHMAO-A0.131
MAO-B0.0044
6 H4'-ClHMAO-A> 10
MAO-B0.005
7 H4'-CH3HMAO-A> 10
MAO-B0.007

Data sourced from studies on C6-substituted 1-indanones and 2-benzylidene-1-indanone derivatives.[1][3]

The data indicates that substitutions on the 1-indanone ring significantly influence both the potency and selectivity of MAO inhibition. For instance, C6-substituted indanones are particularly potent and selective inhibitors of MAO-B, with IC50 values in the low nanomolar range.[1] 2-Benzylidene-1-indanone derivatives also demonstrate high potency, particularly against MAO-B.[3]

Protein Kinase Inhibition

Representative Inhibitory Activity of Indanone-Related Compounds against Cancer Cell Lines
Compound ClassCancer Cell LineIC50 (µM)
2-Benzylidene-1-indanoneMCF-7 (Breast)0.01
HCT-116 (Colon)0.088
THP-1 (Leukemia)0.12
A549 (Lung)0.21
Thiazolyl Hydrazone of 1-indanoneHT-29 (Colon)0.44
COLO 205 (Colon)0.98
KM 12 (Colon)0.41

Data sourced from a review on the anticancer activity of 1-indanone derivatives.[4]

These findings suggest that the indanone scaffold can be a valuable starting point for the design of potent anticancer agents, which likely act through the inhibition of key protein kinases involved in cancer cell proliferation and survival.

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of test compounds against human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes (e.g., from insect cells)

  • Kynuramine (substrate)

  • 4-hydroxyquinoline (metabolite standard)

  • Test compounds dissolved in DMSO

  • Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

  • Phosphate buffer (pH 7.4)

  • LC-MS/MS system

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls in DMSO. The final concentrations may range from 0.4 µM to 100 µM.

  • In a 96-well plate, add the appropriate volume of phosphate buffer.

  • Add the test compounds or positive controls to the wells.

  • Pre-incubate the plate with the MAO-A or MAO-B enzyme solution at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate, kynuramine.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a suitable solvent, such as acetonitrile.

  • Centrifuge the plate to pellet any precipitated protein.

  • Analyze the supernatant for the formation of the metabolite, 4-hydroxyquinoline, using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

In Vitro Kinase Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Purified recombinant protein kinase

  • Specific peptide or protein substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (containing MgCl2 and other necessary cofactors)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)

  • Plate reader or scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and positive control in DMSO.

  • Add the kinase reaction buffer to the wells of a microplate.

  • Add the test compounds or positive control to the wells.

  • Add the protein kinase and its specific substrate to the wells.

  • Pre-incubate the mixture for a short period at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction according to the detection method used (e.g., by adding a kinase inhibitor or a stop solution).

  • Quantify the kinase activity by measuring the amount of product formed (e.g., ADP, phosphorylated substrate).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualizations

MAO_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Prep Prepare Test Compound and Control Dilutions Preincubation Pre-incubate Enzyme with Compound Compound_Prep->Preincubation Enzyme_Prep Prepare MAO-A/B Enzyme Solution Enzyme_Prep->Preincubation Substrate_Prep Prepare Kynuramine (Substrate) Solution Reaction_Start Add Substrate to Initiate Reaction Substrate_Prep->Reaction_Start Preincubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop Reaction (e.g., with Acetonitrile) Incubation->Reaction_Stop Centrifugation Centrifuge to Pellet Protein Reaction_Stop->Centrifugation LCMS Analyze Supernatant by LC-MS/MS Centrifugation->LCMS Data_Analysis Calculate % Inhibition and IC50 Value LCMS->Data_Analysis

Caption: Experimental workflow for a typical in vitro Monoamine Oxidase (MAO) inhibition assay.

Kinase_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway MAPK/ERK Pathway cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Survival Cell Survival Transcription_Factors->Survival Indanone_Inhibitor Indanone Derivative (Potential Inhibitor) Indanone_Inhibitor->Raf Inhibition Indanone_Inhibitor->MEK Inhibition

References

In Vitro vs. In Vivo Studies of Bromo-Indenone Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Quantitative Comparison

To facilitate a clear comparison, the following tables summarize quantitative data from representative studies on indanone derivatives. Table 1 showcases the in vitro cytotoxicity of an indanone-based thiazolyl hydrazone (ITH-6), a non-bromo-indenone compound for which comprehensive in vitro and in vivo data is available, highlighting its potent anticancer effects. Table 2 presents in vivo tumor growth inhibition by ITH-6. Table 3 details the in vitro anti-inflammatory effects of a bromo-methoxyphenyl-ethanone compound, demonstrating the potential of brominated aromatic ketones to modulate key inflammatory pathways.

Table 1: In Vitro Cytotoxicity of Indanone-Based Thiazolyl Hydrazone (ITH-6) Against Colorectal Cancer Cell Lines [1][2]

Cell Linep53 StatusIC₅₀ (µM)
HT-29Mutant0.44
COLO 205Mutant0.98
KM 12Mutant0.41
HCT 116Wild-Type> 10

Table 2: In Vivo Antitumor Efficacy of ITH-6 in Xenograft Models [1][2]

Xenograft ModelTreatmentTumor Volume Reduction (%)
HT-29ITH-6Significant
KM 12ITH-6Significant

Table 3: In Vitro Anti-Inflammatory Effects of 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1) [3]

Inflammatory MediatorInhibition by SE1
Nitric Oxide (NO) ProductionSignificant
Prostaglandin E₂ (PGE₂) ProductionSignificant
TNF-α ProductionSignificant
IL-1β ProductionSignificant
IL-6 ProductionSignificant

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)[4]
  • Cell Seeding: Cancer cells (e.g., HT-29, COLO 205, KM 12) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., ITH-6) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Tumor Xenograft Model[1][2]
  • Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of human cancer cells (e.g., HT-29 or KM 12).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment Administration: Mice are randomized into control and treatment groups. The test compound (e.g., ITH-6) is administered via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: The experiment is terminated when tumors in the control group reach a specific size, and the final tumor volumes and weights are recorded.

  • Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.

In Vitro Nitric Oxide (NO) Production Assay (Griess Assay)[3]
  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound (e.g., SE1).

  • Sample Collection: After 24 hours of incubation, the cell culture supernatant is collected.

  • Griess Reaction: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance at 540 nm is measured after a 10-minute incubation at room temperature.

  • Data Analysis: The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of bromo-indenone compounds.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Treatment->Cytotoxicity Assay (MTT) Anti-inflammatory Assay (Griess) Anti-inflammatory Assay (Griess) Compound Treatment->Anti-inflammatory Assay (Griess) Western Blot (Signaling Pathways) Western Blot (Signaling Pathways) Compound Treatment->Western Blot (Signaling Pathways) Data Analysis & Comparison Data Analysis & Comparison Western Blot (Signaling Pathways)->Data Analysis & Comparison Animal Model (Xenograft) Animal Model (Xenograft) Compound Administration Compound Administration Animal Model (Xenograft)->Compound Administration Tumor Growth Monitoring Tumor Growth Monitoring Compound Administration->Tumor Growth Monitoring Histopathological Analysis Histopathological Analysis Tumor Growth Monitoring->Histopathological Analysis Histopathological Analysis->Data Analysis & Comparison

Caption: Experimental workflow comparing in vitro and in vivo studies.

nfkb_mapk_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IkB IkB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB releases IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38_JNK p38/JNK MAPK MAPKK->p38_JNK Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Gene_Expression activates Bromo_Indenone Bromo-Indenone Compound Bromo_Indenone->IKK inhibits Bromo_Indenone->p38_JNK inhibits Bromo_Indenone->NFkB_nuc inhibits translocation

Caption: Inhibition of NF-κB and MAPK signaling pathways.

Discussion and Conclusion

The presented data underscores the therapeutic potential of indanone-based compounds, including their brominated derivatives, as anticancer and anti-inflammatory agents. In vitro studies are invaluable for initial screening, providing rapid and cost-effective evaluation of a compound's cytotoxicity against various cell lines and its ability to modulate specific molecular targets and signaling pathways. For instance, the in vitro data for the bromo-methoxyphenyl-ethanone compound strongly suggests its anti-inflammatory potential through the inhibition of the NF-κB and MAPK pathways[3].

However, the transition from in vitro efficacy to in vivo therapeutic effect is a significant hurdle in drug development. In vivo studies, such as the xenograft models used for ITH-6, are essential to assess a compound's pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, excretion, and overall efficacy and toxicity in a complex biological system[1][2]. The success of ITH-6 in reducing tumor volume in preclinical models demonstrates a successful translation from in vitro findings to in vivo activity.

For bromo-indenone compounds, the available literature suggests promising in vitro activities. Future research should focus on conducting comprehensive in vivo studies on the most potent bromo-indenone candidates identified from in vitro screens. This will be crucial to validate their therapeutic potential and to understand the structure-activity relationships that govern their efficacy and safety in a whole-organism context. The synergistic use of in vitro and in vivo models will continue to be paramount in the development of novel bromo-indenone-based therapeutics.

References

A Spectroscopic Comparison of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the target compound, 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one, with its synthetic precursors, 7-methyl-2,3-dihydro-1H-inden-1-one and 3-(m-tolyl)propanoic acid. The data presented is essential for researchers, scientists, and professionals in drug development for the purpose of reaction monitoring, quality control, and structural verification.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves an intramolecular Friedel-Crafts acylation of 3-(m-tolyl)propanoic acid to yield 7-methyl-2,3-dihydro-1H-inden-1-one. The subsequent step is the regioselective bromination of the indanone to afford the final product.

Synthetic Pathway 3-(m-tolyl)propanoic acid 3-(m-tolyl)propanoic acid 7-methyl-2,3-dihydro-1H-inden-1-one 7-methyl-2,3-dihydro-1H-inden-1-one 3-(m-tolyl)propanoic acid->7-methyl-2,3-dihydro-1H-inden-1-one Intramolecular Friedel-Crafts Acylation This compound This compound 7-methyl-2,3-dihydro-1H-inden-1-one->this compound Bromination

Caption: Synthetic route to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

Infrared (IR) Spectroscopy
CompoundKey IR Absorptions (cm⁻¹)
3-(m-tolyl)propanoic acid ~3300-2500 (broad, O-H stretch of carboxylic acid), ~1700 (strong, C=O stretch of carboxylic acid), ~1600, 1495 (C=C aromatic ring stretches), ~2950 (C-H sp³ stretch)
7-methyl-2,3-dihydro-1H-inden-1-one [1]~1700 (strong, C=O stretch of ketone), ~1600, 1480 (C=C aromatic ring stretches), ~2950 (C-H sp³ stretch)
This compound [2]~1705 (strong, C=O stretch of ketone), ~1590, 1470 (C=C aromatic ring stretches), ~2960 (C-H sp³ stretch), ~600-800 (C-Br stretch)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundChemical Shift (δ, ppm) and Multiplicity
3-(m-tolyl)propanoic acid ~11.0 (s, 1H, COOH), ~7.2-7.0 (m, 4H, Ar-H), ~2.9 (t, 2H, -CH₂-Ar), ~2.6 (t, 2H, -CH₂-COOH), ~2.3 (s, 3H, Ar-CH₃)
7-methyl-2,3-dihydro-1H-inden-1-one [1]~7.5-7.2 (m, 3H, Ar-H), ~3.0 (t, 2H, -CH₂-CO), ~2.7 (t, 2H, -CH₂-Ar), ~2.5 (s, 3H, Ar-CH₃)
This compound [2]~7.4 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~3.1 (t, 2H, -CH₂-CO), ~2.7 (t, 2H, -CH₂-Ar), ~2.6 (s, 3H, Ar-CH₃)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundKey ¹³C Chemical Shifts (δ, ppm)
3-(m-tolyl)propanoic acid ~179 (C=O, carboxylic acid), ~140-125 (aromatic carbons), ~35 (-CH₂-Ar), ~30 (-CH₂-COOH), ~21 (Ar-CH₃)
7-methyl-2,3-dihydro-1H-inden-1-one [1]~207 (C=O, ketone), ~155-120 (aromatic carbons), ~36 (-CH₂-CO), ~25 (-CH₂-Ar), ~18 (Ar-CH₃)
This compound [2]~205 (C=O, ketone), ~157-120 (aromatic carbons, one signal significantly shifted due to Br), ~115 (C-Br), ~36 (-CH₂-CO), ~26 (-CH₂-Ar), ~20 (Ar-CH₃)
Mass Spectrometry (MS)
CompoundMolecular Ion (M⁺) or [M+H]⁺ (m/z) and Key Fragments
3-(m-tolyl)propanoic acid Molecular Ion (M⁺): 164. Key fragments: 119 ([M-COOH]⁺), 105 ([M-CH₂COOH]⁺), 91 (tropylium ion)
7-methyl-2,3-dihydro-1H-inden-1-one [1]Molecular Ion (M⁺): 146. Key fragments: 118 ([M-CO]⁺), 117 ([M-CO-H]⁺), 91 (tropylium ion)
This compound [2]Molecular Ion (M⁺): 224/226 (characteristic 1:1 ratio for bromine isotopes). Key fragments: 196/198 ([M-CO]⁺), 117 ([M-Br-CO]⁺), 91 (tropylium ion)

Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic analysis.

Synthesis of 7-methyl-2,3-dihydro-1H-inden-1-one

This procedure is based on the general principles of intramolecular Friedel-Crafts acylation.

  • Acid Chloride Formation: To a solution of 3-(m-tolyl)propanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure.

  • Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0 °C. Add aluminum chloride (AlCl₃) (1.2 eq) portion-wise. Stir the reaction at room temperature for 3 hours.

  • Work-up and Purification: Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of this compound

This procedure is based on the bromination of activated aromatic rings.

  • Bromination: Dissolve 7-methyl-2,3-dihydro-1H-inden-1-one (1.0 eq) in a suitable solvent like acetic acid or dichloromethane. Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC. Upon completion, pour the reaction mixture into water and extract with dichloromethane.

  • Purification: Wash the combined organic layers with sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, and liquid samples as thin films between NaCl plates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The samples are introduced directly or via a gas chromatograph (GC-MS).

Workflow for Spectroscopic Analysis

Spectroscopic Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Precursor_1 3-(m-tolyl)propanoic acid Precursor_2 7-methyl-2,3-dihydro-1H-inden-1-one Precursor_1->Precursor_2 IR IR Spectroscopy Precursor_1->IR NMR NMR (¹H, ¹³C) Precursor_1->NMR MS Mass Spectrometry Precursor_1->MS Final_Product This compound Precursor_2->Final_Product Precursor_2->IR Precursor_2->NMR Precursor_2->MS Final_Product->IR Final_Product->NMR Final_Product->MS

Caption: Workflow from synthesis to spectroscopic characterization.

References

Validating the Structure of Novel 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the discovery pipeline. This guide provides a comparative framework for validating the structure of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one and its derivatives, outlining key experimental protocols and data interpretation.

The synthesis of substituted indanones, a scaffold of interest in medicinal chemistry, can often lead to the formation of regioisomers.[1][2] Therefore, rigorous structural elucidation is paramount. This guide compares the expected analytical data for the target molecule, this compound, with experimental data from a closely related analog, offering a practical approach to structural validation.

Core Analytical Techniques for Structural Elucidation

A multi-technique approach is essential for the conclusive structural determination of novel organic compounds.[3] The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique and complementary information about the molecular structure.[1][4]

Table 1: Comparison of Key Analytical Techniques for Structural Validation
Analytical TechniqueInformation ProvidedKey Advantages
¹H NMR Spectroscopy Details the chemical environment and connectivity of hydrogen atoms.Provides information on the number of unique protons, their neighboring atoms (spin-spin coupling), and their electronic environment.
¹³C NMR Spectroscopy Reveals the number and types of carbon atoms in the molecule.Directly observes the carbon backbone, identifying carbonyl, aromatic, and aliphatic carbons.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the compound.High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula. Fragmentation patterns can offer structural clues.[2]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.A rapid and simple method to confirm the presence of key functionalities, such as the carbonyl (C=O) group in the indanone core.
UV-Visible Spectroscopy Provides information about conjugated systems and electronic transitions.Useful for characterizing the electronic structure of the aromatic ring and conjugated enone system.[5][6]

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of reliable structural validation.

Synthesis of this compound (General Procedure)

A common route to indanones is through an intramolecular Friedel-Crafts acylation of a suitable phenylpropanoic acid. The synthesis of the target compound would likely follow a similar pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Obtain a standard proton spectrum. Key parameters to observe are chemical shifts (δ), integration, and coupling constants (J).

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon signals.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Analyze using an ESI-TOF or Orbitrap mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. The high mass accuracy allows for the determination of the elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Record the spectrum on an FTIR spectrometer.

  • Data Acquisition: Scan in the range of 4000-400 cm⁻¹.

Comparative Data Analysis

The following tables present the expected spectral data for this compound based on its structure and known chemical shifts, alongside the published experimental data for a close structural analog, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, for comparison.[7]

Table 2: Comparative ¹H NMR Data (400 MHz, Solvent: DMSO-d₆)
Proton Assignment Expected Chemical Shift (δ, ppm) for this compound Reported Chemical Shift (δ, ppm) for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one [7]
Aromatic-H~7.2-7.5 (d)6.64 (s)
Aromatic-H~7.0-7.2 (d)-
Methylene (-CH₂-)~3.0-3.2 (t)2.84-2.87 (m)
Methylene (-CH₂-)~2.6-2.8 (t)2.52-2.55 (m)
Methyl (-CH₃)~2.3-2.5 (s)3.97 (s, OCH₃), 3.88 (s, OCH₃)
Table 3: Comparative ¹³C NMR Data (100 MHz, Solvent: DMSO-d₆)
Carbon Assignment Expected Chemical Shift (δ, ppm) for this compound Reported Chemical Shift (δ, ppm) for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one [7]
Carbonyl (C=O)~205-207201.62
Aromatic C-Br~120-12596.44
Aromatic C-CH₃~135-140-
Other Aromatic C~125-155162.29, 158.85, 157.96, 120.11, 99.75
Methylene (-CH₂-)~35-4037.01
Methylene (-CH₂-)~25-3027.31
Methyl (-CH₃)~18-2257.66 (OCH₃), 56.55 (OCH₃)
Table 4: Comparative High-Resolution Mass Spectrometry (HRMS) Data
Parameter Expected for this compound (C₁₀H₉BrO) Reported for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one (C₁₁H₁₁BrO₃) [7]
Molecular Formula C₁₀H₉BrOC₁₁H₁₁BrO₃
Calculated [M+H]⁺ (⁷⁹Br) 224.9918270.9970
Calculated [M+H]⁺ (⁸¹Br) 226.9898272.9949
Observed [M+H]⁺ -270.9974 (⁷⁹Br), 272.9946 (⁸¹Br)

Visualizing the Validation Workflow and Structural Alternatives

The following diagrams, generated using Graphviz, illustrate the logical flow of the structural validation process and the relationship between the target molecule and its potential regioisomeric alternative.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_validation Validation start Proposed Synthesis Route product Crude Product Mixture start->product purify Chromatography product->purify nmr NMR (1H, 13C, 2D) purify->nmr ms HRMS purify->ms ir IR Spectroscopy purify->ir data Compare with Expected Data nmr->data ms->data ir->data structure Structure Confirmed data->structure

Caption: Workflow for the synthesis and structural validation of a novel compound.

G Target This compound Alternative 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one Precursor 3-(2-Bromo-5-methylphenyl)propanoic acid Precursor->Target Friedel-Crafts Acylation Precursor2 3-(5-Bromo-2-methylphenyl)propanoic acid Precursor2->Alternative Friedel-Crafts Acylation

Caption: Potential synthetic routes to regioisomeric bromo-methyl-indanones.

Conclusion

The structural validation of novel compounds like this compound requires a meticulous and multi-faceted analytical approach. By combining NMR, MS, and IR spectroscopy, researchers can build a comprehensive and undeniable body of evidence for the proposed structure. This guide provides a framework for these activities, emphasizing the importance of comparing experimental data with expected values and considering potential isomeric alternatives.

References

Safety Operating Guide

Navigating the Disposal of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one as a hazardous chemical waste. Proper disposal is not only a matter of regulatory compliance but a critical component of laboratory safety and environmental responsibility. This guide provides essential procedural information for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

I. Hazard Profile and Immediate Safety Precautions

This compound is classified as harmful and an irritant. Before handling, it is imperative to be familiar with its hazard profile.

Hazard StatementDescription
H302Harmful if swallowed.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as a regulated, halogenated organic hazardous waste. Under no circumstances should this chemical be disposed of down the sink or in regular trash. [2][3]

Step 1: Waste Identification and Segregation

  • Classification: This compound is a brominated organic compound, which falls under the category of halogenated organic waste.[4]

  • Segregation: It is crucial to collect waste containing this compound separately from non-halogenated organic waste.[5][6] Mixing waste streams can interfere with disposal processes and may increase disposal costs.[5]

Step 2: Waste Collection and Container Management

  • Container Selection: Use a designated, compatible, and properly sealed hazardous waste container.[7][8] Polyethylene containers are often suitable for halogenated organic wastes.[9]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration or quantity.[5][6]

  • Container Handling: Keep the waste container closed at all times, except when adding waste.[2][7] This prevents the release of vapors and potential spills. Store the container in a designated satellite accumulation area (SAA) within the laboratory.[7][10]

Step 3: Disposal of Contaminated Materials

  • Solid Waste: Any materials, such as weigh boats, contaminated gloves, or absorbent pads used to clean up spills, must be disposed of as hazardous waste in the same container as the chemical itself.[2][9]

  • Empty Containers: An empty container that held this compound must be managed as hazardous waste unless it is triple-rinsed.[2] The rinsate from this process must be collected and disposed of as halogenated hazardous waste.[2] After proper rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.[2]

Step 4: Arranging for Waste Pickup

  • Contact EH&S: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a hazardous waste pickup.[10] Follow their specific procedures for requesting a collection.

  • Regulatory Compliance: Disposal must be carried out in accordance with all local, regional, and national regulations.[1][11] Your EH&S office is the primary resource for ensuring compliance.

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G start Waste Generated (this compound) is_halogenated Is the waste a halogenated organic compound? start->is_halogenated collect_halogenated Collect in a designated 'Halogenated Organic Waste' container. is_halogenated->collect_halogenated Yes label_waste Label container with: 'Hazardous Waste' Full Chemical Name Constituent Percentages collect_halogenated->label_waste store_saa Store sealed container in a Satellite Accumulation Area (SAA). label_waste->store_saa contact_ehs Container full or no longer in use? store_saa->contact_ehs contact_ehs->store_saa No pickup Contact Environmental Health & Safety (EH&S) for hazardous waste pickup. contact_ehs->pickup Yes end Disposal Complete pickup->end

Disposal workflow for this compound.

This structured approach ensures that all personnel can safely manage the disposal of this compound, minimizing risks and adhering to regulatory standards. Always consult the specific Safety Data Sheet (SDS) for the product and your institution's chemical hygiene plan for the most detailed and current guidance.

References

Safeguarding Your Research: A Guide to Handling 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential health hazards. Based on available data, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory.

The following table summarizes the recommended PPE for handling this compound.

PPE Category Equipment Purpose
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and solid particulates that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact which can cause irritation. Gloves should be inspected before use and disposed of properly after handling the chemical.
Body Protection A standard laboratory coat worn over personal clothing. For tasks with a higher risk of contamination, a chemical-resistant apron or coveralls are recommended.To protect the skin from accidental contact and to prevent contamination of personal clothing.
Respiratory Protection All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation of dust. If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with a particulate filter is necessary.To prevent respiratory tract irritation from inhaling the powdered compound.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is essential for minimizing exposure and ensuring safety.

  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Ensure the manufacturer's label is intact and legible.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be clearly marked with the appropriate hazard warnings. Keep the container tightly closed when not in use.

  • Preparation and Weighing:

    • All handling of the solid compound must be performed within a certified chemical fume hood.

    • Before handling, ensure all necessary PPE is correctly worn.

    • Use a dedicated, clean spatula and weighing vessel.

    • To avoid generating dust, handle the solid gently. Do not crush or grind the material outside of a controlled environment.

  • Dissolving and Solution Preparation:

    • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

    • If the solvent is volatile, ensure adequate ventilation and take precautions against ignition sources.

  • Post-Handling:

    • Thoroughly clean the work area, including the balance and any contaminated surfaces, after handling is complete.

    • Properly dispose of all contaminated disposables, including gloves and weighing paper, in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste containing this compound and any materials that have come into contact with it must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including residual compound and contaminated consumables (e.g., weighing paper, gloves, wipes), in a clearly labeled, sealed, and chemical-resistant container. The label should include "Hazardous Waste" and the chemical name.

  • Liquid Waste: Unused solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Method: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal Receive Receive & Inspect Container Store Store in Designated Area Receive->Store DonPPE Wear Appropriate PPE Store->DonPPE Weigh Weigh Solid Compound DonPPE->Weigh PrepareSolution Prepare Solution Weigh->PrepareSolution Clean Clean Work Area PrepareSolution->Clean DisposeWaste Dispose of Hazardous Waste Clean->DisposeWaste RemovePPE Remove & Dispose of PPE DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: Workflow for the safe handling of the compound.

Disclaimer: This information is intended as a guide for trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for the most accurate and comprehensive safety information. Institutional and local regulations for chemical handling and waste disposal must be followed.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.